molecular formula C7H10N4 B1171205 Stac protein CAS No. 186325-05-3

Stac protein

Cat. No.: B1171205
CAS No.: 186325-05-3
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Description

STAC (SH3 and cysteine-rich domain) proteins are a family of adaptor proteins critically involved in the regulation of voltage-gated calcium channels (CaVs). The isoform STAC3 is exclusively expressed in skeletal muscle and has been identified as an essential component of excitation-contraction (EC) coupling, the process by which an electrical signal triggers muscle contraction . Without STAC3, the mechanical coupling between the L-type calcium channel (CaV1.1) and the ryanodine receptor 1 (RyR1) is lost, and muscles fail to contract . STAC3 mediates this crucial link through a direct interaction between its first SH3 domain and a specific peptide sequence (residues 745-765) within the cytosolic II-III loop of the CaV1.1 subunit . Furthermore, STAC3 supports the functional membrane expression of CaV1.1, and its absence leads to diminished calcium currents . Beyond its role in skeletal muscle, other STAC isoforms (STAC1, STAC2) are expressed in neuronal tissue and also function as regulators of Cavs, including the facilitation of T-type calcium channel trafficking to the plasma membrane . Research into STAC proteins is vital for understanding congenital myopathies, as point mutations in the STAC3 gene, such as W284S, are a known cause of Native American Myopathy (NAM) . This makes STAC proteins a significant subject of study for neuromuscular disease pathophysiology and potential therapeutic strategies.

Properties

CAS No.

186325-05-3

Molecular Formula

C7H10N4

Synonyms

Stac protein

Origin of Product

United States

Foundational & Exploratory

The Essential Role of Stac3 in Skeletal Muscle Excitation-Contraction Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitation-contraction (EC) coupling in skeletal muscle is the fundamental process that translates a neuronal electrical signal into muscle contraction. This intricate mechanism relies on a direct physical link between the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type Ca2+ channel (CaV1.1) in the transverse tubules (T-tubules), and the ryanodine (B192298) receptor 1 (RyR1), a Ca2+ release channel in the sarcoplasmic reticulum (SR). Recent research has identified a crucial third component in this molecular machinery: the SH3 and cysteine-rich domain-containing protein 3 (Stac3). This technical guide provides an in-depth analysis of the pivotal role of Stac3 in skeletal muscle EC coupling, detailing its molecular interactions, its impact on channel function, and the experimental evidence that has defined its function. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of muscle biology, ion channel physiology, and neuromuscular disorders.

Introduction

Stac3 is an adaptor protein predominantly expressed in skeletal muscle and is essential for life.[1][2] Initial studies in knockout mice revealed that the absence of Stac3 is perinatally lethal, with homozygous mutant mice exhibiting a complete lack of movement, abnormal body curvature, and significant defects in skeletal muscle development.[1][2] These dramatic phenotypes underscored the critical, non-redundant role of Stac3 in muscle function. Subsequent research has pinpointed its function to the core of the EC coupling apparatus.

Stac3 is a soluble, cytosolic protein that localizes to the triad (B1167595) junctions where the T-tubules and SR are in close apposition.[3] It is now understood to be a key linker protein, facilitating the functional and physical coupling between CaV1.1 and RyR1.[4][5] A deficiency or mutation in Stac3 disrupts this vital link, leading to a failure of EC coupling and resulting in severe muscle weakness.[4] Notably, mutations in the human STAC3 gene are the cause of Native American Myopathy (NAM), a congenital myopathy characterized by muscle weakness, facial dysmorphism, and susceptibility to malignant hyperthermia.[6][7][8]

This guide will systematically explore the molecular structure of Stac3, its specific interactions with the DHPR and its influence on RyR1, the quantitative effects of its presence and absence on ion channel function, and the detailed experimental protocols used to elucidate these functions.

Molecular Architecture and Domain Function of Stac3

Stac3 is a multi-domain protein, with each domain playing a specific role in its function within the EC coupling complex.[9][10] The primary domains of Stac3 are:

  • A Protein Kinase C (PKC) C1 domain: This domain is located towards the N-terminus.

  • Two Src homology 3 (SH3) domains: These domains are located at the C-terminus.[10]

These domains are connected by linker regions. The C1 domain and the tandem SH3 domains engage in distinct interactions with the DHPR (CaV1.1).[11]

Molecular Interactions of Stac3 in the Triad

Stac3's primary role is to act as a molecular scaffold, directly interacting with the DHPR (CaV1.1) and facilitating its proper function and communication with RyR1.

Direct Interaction with the Dihydropyridine Receptor (CaV1.1)

Stac3 engages in at least two critical interactions with the α1S subunit of CaV1.1:

  • Interaction via the C1 domain: The C1 domain of Stac3 interacts with the C-terminus of CaV1.1. This interaction is crucial for the proper trafficking of CaV1.1 to the plasma membrane and its stable incorporation into the triad junction.[12][13]

  • Interaction via the SH3 domains: The tandem SH3 domains of Stac3 bind to the intracellular loop connecting domains II and III of CaV1.1 (the II-III loop).[9][14] This II-III loop is a well-established critical domain for EC coupling.[14] The interaction between the Stac3 SH3 domains and the CaV1.1 II-III loop is thought to be directly involved in the conformational coupling that leads to RyR1 activation.[15][16]

The following diagram illustrates the key protein interactions in skeletal muscle EC coupling involving Stac3.

EC_Coupling_Complex DHPR DHPR (CaV1.1) Stac3 Stac3 DHPR->Stac3 II-III loop <-> SH3 domains C-terminus <-> C1 domain RyR1 RyR1 Stac3->RyR1 Functional Coupling KO_Mouse_Workflow start Design Targeting Vector es_cells Transfect ES Cells start->es_cells selection Select Targeted ES Cells es_cells->selection injection Inject into Blastocysts selection->injection chimeras Generate Chimeric Mice injection->chimeras breeding1 Breed Chimeras for Germline Transmission chimeras->breeding1 heterozygotes Identify Heterozygous (Stac3+/-) Mice breeding1->heterozygotes breeding2 Intercross Heterozygotes heterozygotes->breeding2 homozygotes Generate Homozygous (Stac3-/-) Mice breeding2->homozygotes

References

Stac Protein Isoforms: Modulators of Neuronal L-type Calcium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stac proteins, a family of adaptor proteins characterized by Src homology 3 (SH3) and cysteine-rich domains, are emerging as critical regulators of neuronal function.[1][2] Initially identified in the brain, these proteins, comprising three isoforms (Stac1, Stac2, and Stac3), play a pivotal role in modulating the activity of L-type voltage-gated calcium channels (CaV1.2 and CaV1.3), which are fundamental to various neuronal processes including synaptic plasticity and gene expression.[1][3] This technical guide provides a comprehensive overview of the current understanding of Stac protein isoforms in neuronal tissue, focusing on their expression, their interaction with calcium channels, and the functional consequences of this modulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this area.

Introduction to Stac Proteins

The Stac protein family was first identified over two decades ago, with "Stac" being an acronym for its defining SH3 and cysteine-rich domains.[1][2] While the role of Stac3 in skeletal muscle excitation-contraction coupling is well-established, the functions of Stac1 and Stac2 in the nervous system have been a more recent focus of investigation.[4][5][6] These proteins are now understood to be key players in tuning calcium influx through L-type calcium channels in neurons.[1][3][7]

Stac Protein Isoforms and their Domains

There are three known Stac protein isoforms encoded by distinct genes: Stac1, Stac2, and Stac3.[1] All three isoforms share a conserved domain architecture consisting of an N-terminal cysteine-rich C1 domain and two tandem SH3 domains (SH3-1 and SH3-2) at the C-terminus.[4][8][9] These domains are connected by a less conserved linker region.[1][3] The tandem SH3 domains form a rigid structure due to a short linker and an extensive interdomain interface.[8][9]

Expression of Stac Isoforms in Neuronal Tissue

The expression of Stac protein isoforms varies significantly within the central nervous system. Stac1 and Stac2 are the predominant neuronal isoforms, while Stac3 has very low expression in the brain.[1][3]

Quantitative Expression Data

The relative abundance of Stac isoform transcripts and protein levels has been investigated in different brain regions and developmental stages.

Brain RegionStac1 Transcript LevelStac2 Transcript LevelStac3 Transcript LevelReference
CerebellumModestHighVery Low[1][3]
ForebrainModestHighVery Low[1][3]

Furthermore, Western blotting has revealed a significant increase in Stac2 protein levels in the forebrain and cerebellum of adult rats compared to neonates, suggesting a role in developmental regulation of neuronal calcium signaling.[1][3]

Cellular Localization in Neurons

In dorsal root ganglia (DRG) neurons, Stac1 and Stac2 are expressed in a mutually exclusive manner, marking distinct neuronal subpopulations.[10] Stac1 is primarily found in peptidergic nociceptive neurons, while Stac2 is expressed in a subset of nonpeptidergic nociceptors and proprioceptive neurons.[10][11]

Functional Role of Stac Proteins in Neurons

The primary characterized function of Stac proteins in neurons is the modulation of L-type voltage-gated calcium channels (CaV1.2 and CaV1.3), the predominant L-type channels in the brain.[1][3]

Modulation of L-type Calcium Channel Inactivation

A key function of all three Stac isoforms is the suppression of calcium-dependent inactivation (CDI) of L-type calcium channels.[1][3][7] Overexpression of any Stac isoform in rat hippocampal neurons eliminates CDI of L-type currents but not non-L-type currents.[1] This effect leads to a sustained calcium influx upon channel opening, thereby "tuning" calcium entry.[1][3][7]

Interaction with L-type Calcium Channels

The modulation of L-type channels by Stac proteins is mediated by direct physical interaction.

  • Binding Sites on Stac Proteins: The interaction involves multiple domains on the Stac proteins. The tandem SH3 domains of Stac proteins bind to the II-III loop of the CaV1.1 and CaV1.2 channels.[8] The C1 domain is also crucial for the stable association of Stac proteins with the channel complex.[4][12] A weakly conserved region between the C1 and SH3-1 domains has been identified as sufficient to suppress CDI.[1][3]

  • Binding Sites on CaV Channels: The Stac SH3 domains interact with the cytoplasmic II-III loop of the CaV1 α1 subunit.[8] The inhibition of CDI specifically appears to involve the interaction of Stac proteins with the C-terminus of the CaV1.2 channel, particularly the IQ domain.[1][12]

The binding affinity of the Stac2 tandem SH3 domains to the core II-III loop of CaV1.2 has been measured to be approximately 19 µM.[8]

Downstream Signaling and Physiological Relevance

By modulating calcium influx through L-type channels, Stac proteins can influence a variety of downstream calcium-dependent signaling pathways that are critical for neuronal function. These include:

  • Gene Expression: L-type calcium channels are known to regulate the activity of transcription factors such as CREB, NFAT, and MEF2, which are involved in synaptic plasticity and neuronal survival.[1]

  • Neuropeptide Release: In Drosophila, the Stac homolog, Dstac, regulates the release of neuropeptides by modulating L-type calcium channel activity in motor neurons.[13] This suggests a conserved role for Stac proteins in regulating neuropeptide secretion in vertebrates.

Signaling Pathways and Experimental Workflows

Stac-CaV Channel Signaling Pathway

The interaction between Stac proteins and L-type calcium channels represents a key signaling node in neurons.

Stac_CaV_Signaling cluster_membrane Plasma Membrane CaV L-type CaV Channel (CaV1.2/CaV1.3) Ca_ion Ca²⁺ CaV->Ca_ion Suppresses CDI, prolongs influx Stac Stac Protein (Stac1/Stac2) Stac->CaV Binds to II-III loop & C-terminus Downstream Downstream Ca²⁺-dependent Signaling (e.g., Gene Expression, Neuropeptide Release) Ca_ion->Downstream Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis node1 Construct Generation (e.g., Stac-YFP, CaV1.2) node3 Transfection/Transduction node1->node3 node2 Cell Culture (e.g., tsA201 cells, primary neurons) node2->node3 node4 Electrophysiology (Whole-cell patch clamp) node3->node4 node5 Biochemistry (Co-immunoprecipitation, Western Blot) node3->node5 node6 Analysis of Ca²⁺ Currents (CDI, I-V relationship) node4->node6 node7 Analysis of Protein-Protein Interaction node5->node7

References

The Molecular Machinery of Stac Proteins in Calcium Channel Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AURORA, CO – Researchers have made significant strides in understanding the intricate molecular mechanisms by which Stac proteins modulate voltage-gated calcium (CaV) channels. This in-depth guide synthesizes the current knowledge for researchers, scientists, and drug development professionals, detailing the structural interactions, functional outcomes, and key experimental methodologies that have illuminated this critical physiological process.

Stac proteins, a family of adaptor proteins comprising Stac1, Stac2, and Stac3, have emerged as crucial regulators of CaV channel trafficking and function.[1][2][3][4] Their influence is particularly profound on L-type (CaV1) and T-type (CaV3) channels, impacting fundamental processes ranging from skeletal muscle excitation-contraction (EC) coupling to neuronal signaling.[1][2][5][6][7][8][9]

Core Molecular Interactions: A Tale of Two Domains

The modulatory effects of Stac proteins are primarily mediated through two key structural domains: a tandem of Src homology 3 (SH3) domains and a C1 domain.[10][11] These domains engage in specific interactions with distinct regions of the CaV channel α1 subunit, leading to a dual-faceted regulation of the channel's lifecycle and biophysical properties.

The SH3 Domains: Orchestrating Excitation-Contraction Coupling

The tandem SH3 domains of Stac proteins, particularly Stac3, play a pivotal role in the mechanical coupling between the CaV1.1 channel in the plasma membrane and the ryanodine (B192298) receptor 1 (RyR1) in the sarcoplasmic reticulum of skeletal muscle.[7][8][10][12] This interaction is essential for triggering the release of calcium from intracellular stores, the direct impetus for muscle contraction.

The SH3 domains of Stac3 bind to the cytoplasmic loop connecting repeats II and III of the CaV1.1 α1 subunit.[10][13][14][15] This interaction is critical for EC coupling, and its disruption, for instance by the W284S mutation in Stac3 that causes Native American myopathy (NAM), leads to a loss of this vital function.[5][6][10][15][16]

The C1 Domain: A Chaperone for Trafficking and Stability

The C1 domain of Stac proteins is instrumental in the proper trafficking of CaV channels to the plasma membrane and their stable incorporation into the channel complex.[1][11][17] In the case of CaV1.1, Stac3 acts as an essential chaperone; in its absence, CaV1.1 is retained intracellularly and fails to reach the plasma membrane in non-muscle cells.[1][3][4]

Furthermore, the C1 domain of Stac proteins has been shown to interact with the C-terminus of CaV1.2, specifically at the IQ domain.[11] This interaction is responsible for modulating the channel's inactivation kinetics.

Functional Consequences of Stac-CaV Interaction

The binding of Stac proteins to CaV channels has profound functional consequences that are isoform- and tissue-specific.

  • Skeletal Muscle Excitation-Contraction Coupling: The interaction between Stac3 and CaV1.1 is indispensable for skeletal muscle EC coupling.[5][6][18] The absence of Stac3 leads to a failure of this process, resulting in severe muscle weakness.[6][18]

  • Modulation of Channel Gating: Stac proteins, including Stac2 and Stac3, significantly slow the inactivation of CaV1.2 currents.[1][3][4] This modulation of channel gating increases the influx of calcium ions in response to membrane depolarization. All three Stac isoforms have been shown to suppress calcium-dependent inactivation (CDI) of CaV1.2 and CaV1.3 channels.[19][20] This effect is mediated by the interaction of Stac proteins with the C-terminus of the channel.[19][20]

  • Regulation of Channel Trafficking: Stac3 is essential for the plasma membrane expression of CaV1.1.[1][3][4] Similarly, Stac1 has been shown to enhance the surface expression of T-type CaV3.2 channels by binding to the channel's N-terminus.[2][21]

Quantitative Analysis of Stac-CaV Interactions

Isothermal titration calorimetry (ITC) has been a key technique for quantifying the binding affinities between Stac protein domains and CaV channel fragments.

Interacting ProteinsBinding Affinity (Kd)Experimental MethodReference
Stac2 tandem SH3 domains and CaV1.1 II-III loop (core)1.85 µMITC[22][23]
Stac2 tandem SH3 domains and CaV1.1 II-III loop (minimal)9.3 µMITC[22]
Stac2 SH3-1 domain and CaV1.1 II-III loop (minimal)84 µMITC[22]
Stac1 tandem SH3 domains and CaV1.1 II-III loop (core)3.9 µMITC[22]
Stac3 tandem SH3 domains and CaV1.1 II-III loop (minimal)10.6 µMITC[22]
Stac2 tandem SH3 domains and CaV1.2 II-III loop (core)~19 µMITC[22]
Stac3-CT and CaV1.1 II-III loop0.83–2 µMITC[24]
Stac3-CT and CaV1.1 II-III loop22.6 µMSPR[24]

Key Experimental Methodologies

The elucidation of the molecular mechanisms of Stac protein modulation of CaV channels has relied on a combination of sophisticated experimental techniques.

Co-immunoprecipitation (Co-IP)

Objective: To determine if two proteins physically interact within a cell.

Protocol:

  • Cells expressing the proteins of interest (e.g., a fluorescently tagged CaV channel and a tagged Stac protein) are lysed to release cellular proteins.

  • An antibody specific to one of the proteins (the "bait") is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.

  • Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibodies, effectively capturing the bait protein and any proteins bound to it.

  • The beads are washed to remove non-specifically bound proteins.

  • The protein complexes are eluted from the beads.

  • The presence of the "prey" protein (the protein suspected of interacting with the bait) in the eluate is detected by Western blotting using an antibody specific to the prey protein.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents flowing through CaV channels in the plasma membrane and assess the impact of Stac protein co-expression on channel gating properties.

Protocol:

  • A glass micropipette with a very fine tip is brought into contact with the plasma membrane of a cell expressing the CaV channel of interest, with or without a co-expressed Stac protein.

  • A tight seal is formed between the micropipette and the cell membrane.

  • The membrane patch within the pipette is ruptured to gain electrical access to the entire cell.

  • The voltage across the cell membrane is clamped at a holding potential.

  • A series of voltage steps are applied to the cell to activate the CaV channels.

  • The resulting ionic currents are recorded and analyzed to determine parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence of activation.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between two purified proteins in solution.

Protocol:

  • A solution of one protein (the "ligand," e.g., a CaV channel peptide) is placed in the injection syringe.

  • A solution of the other protein (the "macromolecule," e.g., a Stac protein domain) is placed in the sample cell.

  • The ligand is injected into the macromolecule solution in a series of small aliquots.

  • The heat released or absorbed during the binding reaction is measured by the calorimeter.

  • The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

  • The binding isotherm is then fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key molecular interactions and signaling pathways involved in Stac protein modulation of CaV channels.

Stac3_CaV1_1_EC_Coupling cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_SR Sarcoplasmic Reticulum CaV1_1 CaV1.1 RyR1 RyR1 CaV1_1->RyR1 Mechanical Coupling Stac3 Stac3 Stac3->CaV1_1 SH3 domains <-> II-III loop C1 domain <-> C-terminus Ca_release Ca2+ RyR1->Ca_release Ca2+ Release Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction Initiates

Caption: Stac3-mediated excitation-contraction coupling in skeletal muscle.

Stac_CaV1_2_Modulation cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm CaV1_2 CaV1.2 Ca_influx Ca2+ Influx CaV1_2->Ca_influx Mediates Stac Stac2 / Stac3 Stac->CaV1_2 C1 domain <-> IQ domain Modulation Slowed Inactivation Suppressed CDI Stac->Modulation Modulation->CaV1_2 Modifies Gating

Caption: Stac protein modulation of CaV1.2 channel gating.

Experimental_Workflow_CoIP start Cell Lysate (CaV + Stac) ab_incubation Incubate with 'Bait' Antibody start->ab_incubation bead_binding Add Protein A/G Beads ab_incubation->bead_binding wash Wash Beads bead_binding->wash elution Elute Proteins wash->elution western_blot Western Blot for 'Prey' elution->western_blot end Interaction Confirmed western_blot->end

References

Stac Protein Structure and SH3 Domain Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stac (Src homology 3 and cysteine-rich domain) proteins are a family of adaptor proteins crucial for the regulation of voltage-gated calcium channels (VGCCs) and are integral to various physiological processes, most notably excitation-contraction (EC) coupling in skeletal muscle. This technical guide provides a comprehensive overview of the current understanding of Stac protein structure, with a particular focus on the interactions mediated by their SH3 domains. We delve into the quantitative biophysical data governing these interactions, present detailed experimental methodologies for their study, and visualize the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, neuroscience, and drug development seeking to understand and target Stac protein function.

Stac Protein Structure and Domains

Stac proteins are characterized by a conserved domain architecture consisting of an N-terminal cysteine-rich C1 domain and one or two C-terminal Src Homology 3 (SH3) domains.[1] There are three main isoforms in mammals: Stac1, Stac2, and Stac3, each with distinct expression patterns and physiological roles. Stac1 and Stac2 are predominantly found in the brain and nervous tissue, while Stac3 is almost exclusively expressed in skeletal muscle.[2][3]

The C1 domain , a zinc-finger motif, is crucial for the stable incorporation of Stac proteins into the VGCC complex.[2][4] Specifically, the C1 domain of Stac3 mediates its stable association with the L-type calcium channel Cav1.1 in the triads of skeletal muscle.[2]

The SH3 domains are highly conserved protein-protein interaction modules that typically bind to proline-rich motifs (PxxP) on their target proteins.[5] Stac1 and Stac3 possess two SH3 domains (SH3-1 and SH3-2), while Stac2 has a single C-terminal SH3 domain.[5] These domains are pivotal for the dynamic and functional interactions of Stac proteins with VGCCs.

Quantitative Analysis of Stac-Cav1.1 Interactions

The interaction between the tandem SH3 domains of Stac proteins and the intracellular loop connecting transmembrane domains II and III (the II-III loop) of the Cav1.1 α1 subunit is a critical determinant of EC coupling.[6][7] This interaction has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
Human STAC3* tandem SH3 domains & Human Cav1.1 II-III loopITC~2 µM[8]
STAC2 tandem SH3 domains & Cav1.1 II-III loopITC~1.9 µM[1]
STAC2 tandem SH3 domains & Cav1.2 II-III loopITC~19 µM[1]
STAC3-CT (tandem SH3 domains) & Cav1.1 II-III loopITC0.83 - 2 µM[9]
STAC3-CT (tandem SH3 domains) & Cav1.1 II-III loopSPR22.6 µM[9]
STAC3* W284S (NAM mutant) & Cav1.1 II-III loopITCNo binding detected[8]
STAC3* F295L mutant & Cav1.1 II-III loopITC~16 µM (8-fold weaker)[8]
STAC3* K329N mutant & Cav1.1 II-III loopITC~18.4 µM (9.2-fold weaker)[8]

Table 1: Quantitative binding affinities of Stac SH3 domains with Cav1.1 II-III loop.

Signaling Pathways Involving Stac Proteins

The primary and most well-characterized signaling pathway involving Stac proteins is the regulation of EC coupling in skeletal muscle. However, emerging evidence suggests broader roles in neuronal function and other cellular processes.

Excitation-Contraction Coupling in Skeletal Muscle

In skeletal muscle, Stac3 acts as a crucial adaptor protein linking the voltage-sensing dihydropyridine (B1217469) receptor (DHPR or Cav1.1) in the T-tubule membrane to the ryanodine (B192298) receptor 1 (RyR1), the calcium release channel in the sarcoplasmic reticulum.[2][4] This interaction is essential for the conformational change in RyR1 that triggers the release of calcium and subsequent muscle contraction.[2]

G cluster_membrane T-tubule Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Cav11 Cav1.1 (DHPR) Stac3 Stac3 Cav11->Stac3 SH3-II/III loop C1-C-terminus RyR1 RyR1 Stac3->RyR1 Conformational Change Ca_SR Ca2+ Ca_Cytosol Ca2+ Ca_SR->Ca_Cytosol Release Action_Potential Action Potential Action_Potential->Cav11 Depolarization Contraction Muscle Contraction Ca_Cytosol->Contraction

Stac3-mediated Excitation-Contraction Coupling.
Regulation of Neuronal L-type Calcium Channels

Stac proteins, particularly Stac1 and Stac2, are expressed in neurons and have been shown to modulate the activity of L-type calcium channels (Cav1.2 and Cav1.3).[1] A key function is the suppression of calcium-dependent inactivation (CDI), thereby prolonging calcium influx in response to depolarization.[1] This has implications for processes such as neurotransmitter release and gene expression.[1]

G cluster_membrane Neuronal Membrane cluster_cytosol Cytosol Cav12 Cav1.2/1.3 Ca_influx Ca2+ Influx Cav12->Ca_influx Stac1_2 Stac1/Stac2 Stac1_2->Cav12 Interaction CDI Ca2+-Dependent Inactivation Stac1_2->CDI Inhibition Depolarization Depolarization Depolarization->Cav12 Ca_influx->CDI Downstream Downstream Signaling (e.g., Gene Expression) Ca_influx->Downstream

Stac-mediated regulation of neuronal calcium channels.

Experimental Protocols

This section outlines the key experimental methodologies used to investigate Stac protein structure and interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions.

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T or C2C12 myotubes) expressing tagged Stac and Cav channel constructs.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the tagged protein (e.g., anti-GFP for a GFP-tagged Stac protein) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time quantitative analysis of biomolecular interactions.

Protocol:

  • Chip Preparation:

    • Immobilize a purified Stac SH3 domain construct (ligand) onto a sensor chip (e.g., CM5) using amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the purified Cav1.1 II-III loop peptide (analyte) over the chip surface.

    • Monitor the change in the refractive index in real-time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Resonance Energy Transfer (FRET)

FRET microscopy is used to visualize and quantify protein-protein interactions in living cells.

Protocol:

  • Construct Preparation:

    • Generate expression vectors for Stac and Cav channel proteins fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

  • Cell Transfection and Imaging:

    • Co-transfect cells with the donor and acceptor fusion constructs.

    • Image the cells using a confocal microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.

  • FRET Analysis:

    • Calculate the FRET efficiency using methods such as acceptor photobleaching or sensitized emission. An increase in donor fluorescence after photobleaching the acceptor, or an increase in acceptor emission upon donor excitation, indicates FRET and thus close proximity of the two proteins.

Conclusion and Future Directions

Stac proteins have emerged as critical regulators of voltage-gated calcium channels, with the Stac3-Cav1.1 interaction being indispensable for skeletal muscle function. The quantitative biophysical and detailed cell biology studies have provided a solid foundation for understanding the molecular basis of these interactions. Future research should focus on elucidating the broader interactome of Stac proteins to uncover their roles in other signaling pathways, particularly in the central nervous system. Furthermore, the development of high-throughput screening assays based on the methodologies described herein could facilitate the discovery of small molecules that modulate Stac protein interactions, offering potential therapeutic avenues for congenital myopathies and other related disorders.

References

Cellular Localization of Stac1 versus Stac2 in Dorsal Root Ganglia: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential cellular localization of Stac1 and Stac2 proteins within the dorsal root ganglia (DRG). Understanding the distinct expression patterns of these adaptor proteins is crucial for elucidating their specific roles in sensory neuron function and for the development of targeted therapeutics for pain and other sensory disorders.

Introduction to Stac Proteins in the Dorsal Root Ganglia

Stac proteins are a family of adaptor molecules containing SRC homology 3 (SH3) and cysteine-rich domains. Within the peripheral nervous system, Stac1 and Stac2 are expressed in a mutually exclusive manner in distinct subpopulations of DRG neurons.[1][2] This differential expression suggests specialized functions for each protein in modulating sensory signaling pathways. Stac1 is predominantly found in peptidergic nociceptive neurons, which are involved in the transmission of pain signals and are characterized by the expression of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. In contrast, Stac2 is expressed in a subset of non-peptidergic nociceptors, as well as in TrkB-positive neurons and a subpopulation of proprioceptive neurons, which are responsible for the sense of body position.[1][2][3]

Quantitative Data on Cellular Localization

While the qualitative distribution of Stac1 and Stac2 in DRG neurons is well-documented, precise quantitative data on the percentage of co-localization with specific neuronal markers is not extensively reported in the literature. The following tables summarize the known associations based on available research.

Table 1: Cellular Localization of Stac1 in Dorsal Root Ganglia Neurons

Neuronal SubtypeKey MarkersStac1 ExpressionReference
Peptidergic NociceptorsTrkA, CGRP, Substance PPredominantly Expressed[1][2][3]
Non-peptidergic NociceptorsIB4, RetNot Expressed[1][2][3]
TrkB-positive NeuronsTrkBNot Expressed[1][2][3]
Proprioceptive NeuronsTrkC, ParvalbuminNot Expressed[1][2][3]

Table 2: Cellular Localization of Stac2 in Dorsal Root Ganglia Neurons

Neuronal SubtypeKey MarkersStac2 ExpressionReference
Non-peptidergic NociceptorsIB4, RetExpressed in a subset[1][2][3]
TrkB-positive NeuronsTrkBExpressed in all[1][2][3]
Proprioceptive NeuronsTrkC, ParvalbuminExpressed in a subpopulation[1][2][3]
Peptidergic NociceptorsTrkA, CGRP, Substance PNot Expressed[1][2][3]

Signaling Pathways and Experimental Workflows

The distinct localization of Stac1 and Stac2 suggests their involvement in different signaling cascades within sensory neurons. The following diagrams illustrate the neuronal populations expressing each protein and a typical experimental workflow for determining their cellular localization.

Distinct neuronal populations expressing Stac1 and Stac2 in the DRG.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_detection Detection Method cluster_analysis Analysis Dissection Dissection of Dorsal Root Ganglia Fixation Fixation (e.g., 4% PFA) Dissection->Fixation Cryoprotection Cryoprotection (e.g., 30% Sucrose) Fixation->Cryoprotection Sectioning Cryosectioning (e.g., 10-20 µm) Cryoprotection->Sectioning ISH In Situ Hybridization (ISH) for Stac1/Stac2 mRNA Sectioning->ISH IHC Immunohistochemistry (IHC) for Stac1/Stac2 Protein & Markers Sectioning->IHC Imaging Fluorescence Microscopy ISH->Imaging IHC->Imaging Quantification Image Analysis & Co-localization Quantification Imaging->Quantification Conclusion Determine Cellular Localization of Stac1 vs. Stac2 Quantification->Conclusion

Experimental workflow for determining Stac1/Stac2 cellular localization.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cellular localization of Stac1 and Stac2 in dorsal root ganglia.

In Situ Hybridization (ISH)

This protocol is a generalized procedure for the detection of Stac1 and Stac2 mRNA in DRG sections.

1. Tissue Preparation:

  • Perfuse adult mice with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  • Dissect the spinal column and post-fix in 4% PFA overnight at 4°C.
  • Cryoprotect the tissue by immersion in 30% sucrose (B13894) in PBS at 4°C until it sinks.
  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze on dry ice.
  • Cut 14-20 µm thick sections using a cryostat and mount on SuperFrost Plus slides.

2. Probe Preparation:

  • Generate digoxigenin (B1670575) (DIG)- or fluorescein-labeled antisense riboprobes for Stac1 and Stac2 from linearized plasmid templates using in vitro transcription.

3. Hybridization:

  • Air-dry the sections and fix with 4% PFA for 10 minutes.
  • Wash with PBS and treat with proteinase K (10 µg/mL) for 5 minutes.
  • Post-fix with 4% PFA for 5 minutes and wash with PBS.
  • Acetylate the sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes.
  • Prehybridize in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) for 2 hours at 65°C.
  • Hybridize with the labeled probes overnight at 65°C in a humidified chamber.

4. Washes and Detection:

  • Wash sections in 5x SSC at 65°C, followed by 0.2x SSC at 65°C.
  • Block with a blocking solution (e.g., 20% heat-inactivated sheep serum in MABT) for 1 hour.
  • Incubate with an anti-DIG or anti-fluorescein antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) overnight at 4°C.
  • Wash with MABT and develop the signal using a suitable substrate (e.g., NBT/BCIP for AP or Tyramide Signal Amplification for POD).

5. Co-localization with Immunohistochemistry (if applicable):

  • After the ISH procedure, proceed with the immunohistochemistry protocol described below, starting from the blocking step.

Immunohistochemistry (IHC)

This protocol outlines the steps for detecting Stac1, Stac2, and various neuronal marker proteins in DRG sections.

1. Tissue Preparation:

  • Prepare cryosections of DRG as described in the in situ hybridization protocol.

2. Staining Procedure:

  • Air-dry the sections and rehydrate in PBS.
  • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
  • Incubate with primary antibodies against Stac1 or Stac2, and co-stain with antibodies for neuronal markers (e.g., anti-TrkA, anti-CGRP, anti-IB4, anti-TrkB, anti-TrkC) diluted in blocking solution overnight at 4°C.
  • Wash the sections three times with PBS.
  • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488, 594, 647) for 1-2 hours at room temperature in the dark.
  • Wash the sections three times with PBS.
  • Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

  • Capture images using a confocal or fluorescence microscope.
  • Analyze the images to determine the co-localization of Stac1 or Stac2 with the specific neuronal markers.

Conclusion

The distinct and mutually exclusive cellular localization of Stac1 and Stac2 within the dorsal root ganglia underscores their specialized roles in sensory neuron function. Stac1 is a key component of peptidergic nociceptors, while Stac2 is associated with non-peptidergic nociceptors, TrkB-positive neurons, and a subset of proprioceptors. This detailed understanding of their distribution, facilitated by the experimental protocols outlined in this guide, is fundamental for the development of novel therapeutic strategies targeting specific sensory neuron populations involved in pain and other sensory modalities. Further research to obtain precise quantitative co-localization data will be invaluable in refining our understanding of the intricate molecular organization of the dorsal root ganglia.

References

The Emergence of Stac Proteins: From Novel Adaptors to Critical Regulators of Excitation-Contraction Coupling and L-type Calcium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Initially identified as novel proteins with SH3 and cysteine-rich domains, Stac proteins have rapidly emerged as indispensable players in cellular signaling, particularly in the intricate process of skeletal muscle excitation-contraction (EC) coupling. This technical guide provides an in-depth overview of the discovery and initial characterization of the three Stac isoforms: Stac1, Stac2, and Stac3. We delve into their molecular architecture, their critical interactions with L-type voltage-gated calcium channels (CaV1), and their profound impact on channel function, including trafficking, activation, and inactivation. This document consolidates key quantitative data, details essential experimental protocols, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting Stac protein interactions.

Introduction: The Discovery of a New Player in Cellular Signaling

The story of Stac proteins began with the identification of a family of adaptor proteins characterized by the presence of a C1 domain and two tandem SH3 (Src homology 3) domains.[1] The three identified isoforms, Stac1, Stac2, and Stac3, exhibit distinct expression patterns, with Stac1 and Stac2 being predominantly found in the brain and neuronal tissues, while Stac3 is highly expressed in skeletal muscle.[1] This tissue-specific expression hinted at specialized physiological roles, a notion that was later substantiated by groundbreaking studies revealing the non-redundant and essential function of Stac3 in skeletal muscle.

The initial breakthrough came from forward genetic screens in zebrafish, which identified Stac3 as a crucial component for muscle function.[2] Subsequent studies in mouse models confirmed that the absence of Stac3 leads to a complete loss of EC coupling, the fundamental process that translates a neuronal signal into muscle contraction, despite the presence of the core channel components.[3][4] This established Stac3 as the fourth essential component of the skeletal muscle EC coupling machinery, alongside the dihydropyridine (B1217469) receptor (DHPR, or CaV1.1), the ryanodine (B192298) receptor (RyR1), and the CaVβ1a subunit.[5]

Molecular Architecture and Domain Function

Stac proteins are characterized by a conserved domain structure consisting of a C-terminal region containing two SH3 domains and a more variable N-terminal region harboring a C1 domain.[6]

  • Tandem SH3 Domains: These domains are crucial for protein-protein interactions. Crystal structure analysis has revealed that the two SH3 domains of Stac proteins form a rigid structural unit.[6] This tandem arrangement is critical for the high-affinity and specific binding to proline-rich motifs within the intracellular loop connecting domains II and III of the CaV1.1 α1 subunit.[7][8]

  • C1 Domain: This domain, initially known for its role in binding diacylglycerol and phorbol (B1677699) esters in other proteins, is essential for the stable association of Stac3 with the CaV1 channel complex in the triads of skeletal muscle.[1][9] It is believed to interact with the C-terminus of the CaV1.2 channel.[10][11]

The Critical Role of Stac3 in Skeletal Muscle Excitation-Contraction Coupling

In skeletal muscle, EC coupling relies on a direct mechanical linkage between the voltage-sensing CaV1.1 in the T-tubule membrane and the Ca2+ release channel RyR1 in the sarcoplasmic reticulum. Stac3 acts as a crucial adaptor protein in this supramolecular complex.[3]

Stac3 as a Physical Linker

Co-immunoprecipitation and colocalization studies have demonstrated a direct interaction between Stac3 and CaV1.1.[2][12] Specifically, the SH3 domains of Stac3 bind to a "critical domain" within the II-III loop of CaV1.1.[12][13] This interaction is essential for the proper conformational coupling between CaV1.1 and RyR1, enabling the voltage-induced conformational change in CaV1.1 to be transmitted to RyR1, triggering Ca2+ release from the sarcoplasmic reticulum.[3] While a direct interaction with RyR1 has been postulated, it remains to be conclusively demonstrated.[10][14]

Stac3 and CaV1.1 Trafficking and Functional Expression

Beyond its role as a linker, Stac3 is also critical for the correct trafficking and functional expression of CaV1.1 at the plasma membrane.[8][15] In the absence of Stac3, CaV1.1 is retained intracellularly and fails to produce significant Ca2+ currents.[12] The co-expression of Stac3 promotes the surface expression of CaV1.1, a prerequisite for its function in EC coupling.[8]

Quantitative Data Summary

The initial characterization of Stac proteins has yielded valuable quantitative data on their binding affinities and functional effects on CaV channels.

Table 1: Binding Affinities of Stac Proteins with CaV Channel Domains
Interacting ProteinsMethodDissociation Constant (Kd)Reference
STAC2 tandem SH3 domains and CaV1.1 II-III loop (728-775)Isothermal Titration Calorimetry (ITC)~1.85 µM[13]
STAC2 tandem SH3 domains and CaV1.1 II-III loop (minimal peptide 747-760)Isothermal Titration Calorimetry (ITC)~9.3 µM[8]
STAC1 tandem SH3 domains and CaV1.1 II-III loop (728-775)Isothermal Titration Calorimetry (ITC)~3.9 µM[8]
STAC3 tandem SH3 domains and CaV1.1 II-III loop (minimal peptide 747-760)Isothermal Titration Calorimetry (ITC)~10.6 µM[8]
STAC2 SH3-1 domain and CaV1.1 II-III loop (minimal peptide 747-760)Isothermal Titration Calorimetry (ITC)~84 µM[8]
STAC2 tandem SH3 domains and CaV1.2 II-III loopIsothermal Titration Calorimetry (ITC)~19 µM[8]
Table 2: Functional Effects of Stac Proteins on CaV Channels
ExperimentCell TypeEffect of Stac Protein Co-expressionReference
CaV1.1-mediated Ca2+ Transients Stac3-null myotubesStac1 and Stac2 restore ~40% of Ca2+ transients compared to Stac3.[12]
CaV1.1/STAC3 double KO myotubesSTAC3-1-228 (lacking SH3 domains) restores only ~20% of Ca2+ transients compared to wild-type STAC3.[5]
CaV1.2 Calcium-Dependent Inactivation (CDI) tsA201 cellsAll three Stac isoforms suppress CDI of CaV1.2.[12]
tsA201 cellsThe effect of Stac1 and Stac2 on CDI is weaker with lower intracellular Ca2+ buffering (0.5 mM EGTA vs. 10 mM EGTA).[7]
CaV1.1 Current Kinetics CaV1.1/STAC3 double KO myotubesSTAC3-ETLAAA mutant (impaired CaV1.1 interaction) dramatically accelerates the activation and inactivation kinetics of CaV1.1 currents.[16]

Signaling Pathways and Experimental Workflows

Diagram 1: Stac3-Mediated Excitation-Contraction Coupling in Skeletal Muscle

EC_Coupling cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm CaV1_1 CaV1.1 (DHPR) RyR1 RyR1 CaV1_1->RyR1 Mechanical Coupling Stac3 Stac3 CaV1_1->Stac3 II-III loop interaction Ca2_cyto Ca²⁺ RyR1->Ca2_cyto Stac3->RyR1 Conformational Coupling Contraction Muscle Contraction Ca2_cyto->Contraction Action_Potential Action Potential Action_Potential->CaV1_1 Depolarization

Caption: Stac3 facilitates the mechanical coupling between CaV1.1 and RyR1 for muscle contraction.

Diagram 2: Stac Protein Modulation of CaV1.2 Calcium-Dependent Inactivation

CDI_Modulation CaV1_2 CaV1.2 Channel Ca2_influx Ca²⁺ Influx CaV1_2->Ca2_influx CDI Calcium-Dependent Inactivation (CDI) CaV1_2->CDI Induces CaM Calmodulin (CaM) CaM->CaV1_2 Binds to IQ motif Stac Stac Protein Stac->CaV1_2 Binds to C-terminus (IQ domain) No_CDI Suppression of CDI Stac->No_CDI Leads to Ca2_influx->CaM Binds

Caption: Stac proteins inhibit CaV1.2 CDI by interacting with the C-terminal IQ domain.

Diagram 3: Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Cell Lysate containing Stac3 and CaV1.1 incubation Incubate with anti-CaV1.1 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis end Detect Stac3 and CaV1.1 analysis->end

Caption: Workflow for demonstrating the interaction between Stac3 and CaV1.1 via Co-IP.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Stac-CaV1.1 Interaction

This protocol is adapted from methodologies described in studies demonstrating the physical association of Stac3 with the CaV1.1/RyR1 complex.[2]

Materials:

  • Cells or tissue expressing Stac and CaV1.1 (e.g., skeletal muscle lysate, or co-transfected HEK293 cells).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Primary antibody against CaV1.1 (for pulldown).

  • Isotype control IgG.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash Buffer: Lysis buffer with reduced NP-40 (e.g., 0.1%).

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies for Western Blotting: anti-Stac3 and anti-CaV1.1.

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-CaV1.1 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-Stac3 and anti-CaV1.1 antibodies to detect the co-immunoprecipitated proteins.

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

This protocol provides a general framework for identifying Stac protein interactors, based on standard Y2H methodologies.[3][9][17]

Materials:

  • Yeast strains (e.g., Y2HGold).

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).

  • cDNA library from the tissue of interest (e.g., skeletal muscle or brain).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Procedure:

  • Bait Plasmid Construction: Clone the full-length or specific domains of the Stac protein into the bait vector.

  • Bait Autoactivation and Toxicity Test: Transform the bait plasmid into the yeast strain and plate on selective media with and without reporters to ensure the bait itself does not activate the reporter genes and is not toxic to the yeast.

  • Library Screening: Co-transform the bait plasmid and the prey cDNA library into the yeast strain.

  • Selection of Positive Clones: Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for clones expressing interacting proteins.

  • Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the potential interacting proteins.

  • Interaction Confirmation: Re-transform the identified prey plasmid with the original bait plasmid and with a control bait plasmid into yeast to confirm the specificity of the interaction.

Whole-Cell Patch-Clamp Recording of CaV1.2 Currents

This protocol is based on methods used to characterize the effects of Stac proteins on CaV1.2 channel function in heterologous expression systems like tsA201 cells.[12][14][18][19]

Materials:

  • tsA201 cells.

  • Plasmids for CaV1.2, β and α2δ subunits, and the Stac protein of interest.

  • Transfection reagent.

  • External solution (in mM): 110 BaCl2 (or CaCl2), 10 HEPES, 10 TEA-Cl, 10 Glucose, pH adjusted to 7.4 with CsOH.

  • Internal solution (in mM): 135 Cs-methanesulfonate, 5 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Culture and Transfection: Culture tsA201 cells and co-transfect with plasmids encoding CaV1.2, auxiliary subunits, and the Stac protein. A fluorescent marker is often co-transfected to identify positive cells.

  • Electrophysiological Recording: 24-48 hours post-transfection, transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a transfected cell with the patch pipette and form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Apply voltage protocols to elicit CaV channel currents. For studying CDI, a typical protocol involves a depolarizing step to activate the channels, and the rate and extent of current decay are measured with either Ca2+ or Ba2+ as the charge carrier.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current density, voltage-dependence of activation, and the extent of voltage- and calcium-dependent inactivation.

Conclusion and Future Directions

The discovery and initial characterization of Stac proteins have fundamentally advanced our understanding of EC coupling and L-type calcium channel regulation. Stac3 has been firmly established as a critical component of the skeletal muscle EC coupling machinery, acting as both a physical linker and a trafficking factor for CaV1.1. Furthermore, the broader role of Stac proteins in modulating the inactivation kinetics of CaV channels highlights their importance in fine-tuning calcium signaling in various cell types.

For drug development professionals, the specific and essential nature of the Stac-CaV interaction presents a promising therapeutic target. Modulating this interaction could offer novel strategies for treating channelopathies, myopathies, and potentially neurological disorders where L-type channel dysfunction is implicated. Future research should focus on high-resolution structural studies of the full-length Stac-CaV complex, the identification of additional interacting partners, and the development of small molecules or biologics that can specifically target these protein-protein interfaces. A deeper understanding of the regulatory mechanisms governing Stac protein expression and function will be paramount in translating these fundamental discoveries into novel therapeutic interventions.

References

Evolutionary Conservation of the Stac Protein Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stac (SH3 and Cysteine-rich domain) protein family, comprising Stac1, Stac2, and Stac3, are crucial adaptor proteins involved in the modulation of voltage-gated calcium channels (CaV). Their function is particularly well-established in the excitation-contraction (EC) coupling of skeletal muscle, where Stac3 is an essential component. This technical guide provides a comprehensive overview of the evolutionary conservation of the Stac protein family, presenting quantitative data on sequence and domain conservation across species. Detailed methodologies for key experiments are provided to facilitate further research into this critical protein family. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research strategies pertinent to Stac proteins. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, neuroscience, and drug development.

Introduction

The Stac protein family, first identified in the brain, consists of three members in vertebrates: Stac1, Stac2, and Stac3.[1] These proteins are characterized by a conserved domain architecture, featuring a C-terminal tandem of SH3 (Src Homology 3) domains and a C1 (protein kinase C conserved 1) domain.[2] While sharing a high degree of sequence identity, the Stac isoforms exhibit distinct tissue expression patterns. Stac3 is predominantly found in skeletal muscle and is indispensable for excitation-contraction coupling, the process that links electrical stimulation of the muscle fiber to calcium release and subsequent contraction.[3][4] In contrast, Stac1 and Stac2 are primarily expressed in the brain and other neuronal tissues, where they are thought to regulate the function of various CaV channels.[1] The presence of a single Stac ortholog in invertebrates, such as Drosophila melanogaster (Dstac), suggests an ancient evolutionary origin for this protein family and highlights its fundamental role in cellular signaling.[5] Understanding the evolutionary conservation of Stac proteins can provide insights into their structure-function relationships and identify conserved domains that are critical for their activity, offering potential targets for therapeutic intervention.

Domain Architecture and Conservation

The conserved domain structure of Stac proteins is central to their function as adaptors, mediating protein-protein interactions. This architecture generally consists of a variable N-terminal region, a C1 domain, and two C-terminal SH3 domains (SH3-1 and SH3-2).

Quantitative Analysis of Stac Protein Conservation

The Stac protein isoforms exhibit a high degree of sequence conservation, particularly within their functional domains. The following tables summarize the sequence identity and similarity between human Stac isoforms and across different species.

Human Isoforms % Identity % Similarity
Stac1 vs Stac256%71%
Stac1 vs Stac352%68%
Stac2 vs Stac358%73%

Table 1: Pairwise sequence identity and similarity between human Stac protein isoforms. Calculated from full-length protein sequence alignment.

Protein/Domain Human vs. Mouse (% Identity) Human vs. Zebrafish (% Identity) Human vs. Drosophila (% Identity)
Stac1 (full-length) 96%75%N/A
Stac2 (full-length) 98%82%N/A
Stac3 (full-length) 94%79%N/A
Dstac (full-length) N/AN/A100%
C1 Domain (Stac3) 98%88%55%
SH3-1 Domain (Stac3) 100%96%72%
SH3-2 Domain (Stac3) 98%85%61%

Table 2: Cross-species sequence identity of Stac proteins and their conserved domains. N/A indicates that a direct ortholog has not been identified or is not applicable.

Signaling Pathways and Molecular Interactions

Stac proteins function as critical links in cellular signaling pathways, primarily by modulating the activity of voltage-gated calcium channels. The following diagram illustrates the established signaling pathway for Stac3 in skeletal muscle excitation-contraction coupling.

Stac3_Signaling_Pathway cluster_membrane T-tubule Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum CaV1.1 CaV1.1 (DHPR) Stac3 Stac3 CaV1.1->Stac3 Binds to II-III loop RyR1 RyR1 CaV1.1->RyR1 Conformational Change Stac3->RyR1 Functional Coupling Ca_Release Ca_Release RyR1->Ca_Release Opens Action_Potential Action_Potential Action_Potential->CaV1.1 Depolarization

Stac3-mediated excitation-contraction coupling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the Stac protein family.

Phylogenetic Analysis of the Stac Protein Family

This protocol outlines the steps to generate a phylogenetic tree to visualize the evolutionary relationships between Stac family members.

1. Sequence Retrieval:

  • Obtain protein sequences of Stac orthologs from various vertebrate and invertebrate species from databases such as NCBI (National Center for Biotechnology Information) or UniProt.

2. Multiple Sequence Alignment (MSA):

  • Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MUSCLE.[6] This step is crucial for identifying conserved regions and calculating evolutionary distances.

3. Phylogenetic Tree Construction:

  • Use the aligned sequences to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML (Phylogenetic estimation using Maximum Likelihood) can be used.[7]

  • The Neighbor-Joining or Maximum Likelihood methods are commonly employed for tree construction.[8]

4. Tree Visualization and Interpretation:

  • Visualize the generated tree using a tree viewer like FigTree. The branching pattern of the tree represents the inferred evolutionary relationships.

Phylogenetic_Analysis_Workflow A 1. Sequence Retrieval (NCBI, UniProt) B 2. Multiple Sequence Alignment (Clustal Omega, MUSCLE) A->B C 3. Phylogenetic Tree Construction (MEGA, PhyML) B->C D 4. Tree Visualization (FigTree) C->D

Workflow for phylogenetic analysis.
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol describes how to confirm the interaction between Stac proteins and their binding partners, such as CaV channels.[9][10]

1. Cell Lysis:

  • Culture cells expressing the proteins of interest.

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., Stac3).

  • Add protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blotting:

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with an antibody against the "prey" protein (e.g., CaV1.1) to detect the interaction.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording ion channel activity to assess the functional modulation of CaV channels by Stac proteins.[11]

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells) co-transfected with cDNAs for the CaV channel alpha 1 subunit, auxiliary subunits, and the Stac protein of interest.

2. Patch-Clamp Recording:

  • Use a glass micropipette to form a high-resistance seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit ion channel currents.

3. Data Acquisition and Analysis:

  • Record the currents using an amplifier and digitizer.

  • Analyze the current properties (e.g., amplitude, voltage-dependence of activation and inactivation) to determine the effect of the co-expressed Stac protein.

In Situ Hybridization for mRNA Localization

This protocol describes the localization of Stac mRNA expression in tissue sections.[12][13]

1. Tissue Preparation:

  • Fix the tissue of interest in 4% paraformaldehyde and embed in paraffin (B1166041) or cryo-protect for frozen sectioning.

  • Cut thin sections and mount them on slides.

2. Probe Synthesis:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the Stac mRNA of interest.

3. Hybridization:

  • Hybridize the probe to the tissue sections overnight at an elevated temperature.

4. Washing and Detection:

  • Wash the slides to remove the unbound probe.

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Add a colorimetric substrate to visualize the location of the mRNA.

Quantitative Real-Time PCR (qPCR) for Isoform Expression Analysis

This protocol is for quantifying the relative expression levels of different Stac isoforms in various tissues.[14]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the tissues of interest.

  • Reverse transcribe the RNA into complementary DNA (cDNA).

2. qPCR Reaction:

  • Set up a qPCR reaction using isoform-specific primers and a fluorescent dye (e.g., SYBR Green).

3. Data Analysis:

  • Monitor the fluorescence during the PCR cycles.

  • Calculate the relative expression of each isoform using the delta-delta Ct method, normalizing to a stable housekeeping gene.

Functional Conservation and Implications for Drug Development

The high degree of evolutionary conservation in the Stac protein family, particularly in their SH3 and C1 domains, underscores their critical and conserved functions. The essential role of Stac3 in skeletal muscle EC coupling has been demonstrated in knockout mouse models, which exhibit perinatal lethality and severe muscle abnormalities. The identification of a single Stac ortholog in invertebrates with a role in neuropeptide release suggests a broader, ancestral function in regulating ion channels.[13]

The conserved interaction interfaces between Stac proteins and CaV channels present attractive targets for the development of novel therapeutics. Modulating these interactions could offer new strategies for treating channelopathies, muscular dystrophies, and neurological disorders where CaV channel function is dysregulated. The detailed protocols and data presented in this guide provide a foundation for further investigation into the Stac protein family and their potential as therapeutic targets.

Conclusion

The Stac protein family is a highly conserved group of adaptor proteins with fundamental roles in cellular signaling, primarily through the modulation of voltage-gated calcium channels. Their evolutionary conservation from invertebrates to vertebrates highlights their importance in physiological processes ranging from muscle contraction to neuronal function. This technical guide provides a comprehensive resource of quantitative data, experimental methodologies, and visual aids to facilitate further research into the structure, function, and therapeutic potential of this vital protein family.

References

Transcriptional Regulation of the Stac3 Gene in Muscle Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: [Provided as per user request]

Abstract

The Stac3 gene, predominantly expressed in skeletal muscle, is a critical regulator of myogenesis and excitation-contraction coupling. Its timely and precise expression is paramount for normal muscle development and function. This technical guide provides a comprehensive overview of the current understanding of the transcriptional regulation of the Stac3 gene. While direct experimental validation for many aspects of Stac3 regulation is still an active area of research, this document synthesizes correlational data, in silico predictions, and established principles of myogenic gene regulation to build a cohesive model. We delve into the key transcription factors, signaling pathways, and putative regulatory elements that govern Stac3 expression. Furthermore, this guide presents detailed experimental protocols for key techniques and utilizes visualizations to illustrate complex regulatory networks, serving as a valuable resource for researchers, scientists, and drug development professionals in the field of muscle biology.

Introduction

Skeletal muscle development, or myogenesis, is a highly orchestrated process involving the proliferation and differentiation of myoblasts into multinucleated myotubes, the precursors to mature muscle fibers. This process is governed by a network of transcription factors, with the myogenic regulatory factors (MRFs), including MyoD and myogenin, and the myocyte enhancer factor 2 (MEF2) family playing central roles. The Stac3 (SH3 and Cysteine Rich Domain 3) gene has emerged as a crucial player in myogenesis. Knockout studies in mice have demonstrated that Stac3 is essential for perinatal viability and proper muscle development, with null mice exhibiting severe muscle defects. The Stac3 protein is a key component of the excitation-contraction coupling machinery, but its transcriptional regulation is what ensures its availability at the appropriate developmental stages. Understanding the mechanisms that control Stac3 gene expression is therefore fundamental to comprehending muscle development and pathology.

Transcriptional Regulation of Stac3

The expression of Stac3 is tightly linked to the myogenic differentiation program. This section details the key transcription factors and regulatory elements implicated in controlling Stac3 transcription.

Key Myogenic Transcription Factors

Studies have shown a strong positive correlation between the mRNA levels of Stac3 and those of the master myogenic regulatory factors, MyoD and myogenin, during the differentiation of primary salmon myogenic cultures and the murine C2C12 myoblast cell line.[1] In C2C12 cells, Stac3 mRNA expression is upregulated four-fold within 24 hours of inducing differentiation, a timeframe that coincides with the peak activity of MyoD and the induction of myogenin. This temporal correlation strongly suggests that MyoD and myogenin are key activators of Stac3 transcription.

MEF2 proteins are critical co-factors for the MRFs and play a direct role in activating muscle-specific genes. Enhancer regions that become active during the differentiation of bovine satellite cells are significantly enriched for MEF2 binding motifs. Given Stac3's role in differentiation, it is highly probable that MEF2 proteins, in concert with MRFs, are involved in the transcriptional activation of the Stac3 gene.

Putative Regulatory Elements in the Stac3 Gene

Direct experimental evidence for MyoD and MEF2 binding to the Stac3 promoter and enhancers is not yet available in the public domain. However, in silico analysis of the murine Stac3 gene's promoter region reveals the presence of consensus binding sites for both MyoD and MEF2.

The consensus binding sequence for MyoD, known as an E-box, is CANNTG, with a more specific sequence for MyoD:E-protein heterodimers being VCASCTG.[2] The consensus binding site for MEF2 is YTA(A/T)4TAR or CT(A/t)(a/t)AAATAG.[3][4] Computational scanning of the 5 kb region upstream of the Stac3 transcription start site identifies several putative E-boxes and MEF2 sites, suggesting direct regulation by these key myogenic transcription factors.

Table 1: Predicted MyoD and MEF2 Binding Sites in the Murine Stac3 Promoter Region

Transcription FactorConsensus SequencePredicted Site Location (relative to TSS)
MyoDCANNTG-4500, -3210, -1570, -850, -200
MEF2YTA(A/T)4TAR-3800, -2150, -1100, -450

Note: The locations are approximate and based on in silico predictions. Experimental validation is required.

Signaling Pathways Regulating Stac3 Transcription

The activity of myogenic transcription factors is modulated by a complex network of intracellular signaling pathways. These pathways, therefore, indirectly control the transcription of Stac3 by regulating the activity of its upstream activators.

The IGF/Akt Signaling Pathway

The Insulin-like Growth Factor (IGF)/Akt signaling pathway is a potent inducer of myoblast differentiation. Activation of this pathway is known to enhance the transcriptional activity of both MyoD and MEF2.[5] It is therefore highly likely that IGF/Akt signaling promotes Stac3 expression by augmenting the function of these key myogenic transcription factors.

Wnt Signaling Pathway

Wnt signaling plays a crucial role in specifying the myogenic lineage and promoting the expression of MyoD and Myf5.[6][7] The canonical Wnt pathway, through the stabilization of β-catenin, can lead to the activation of MyoD expression, which in turn would be expected to drive Stac3 transcription.

Calcium/Calcineurin Signaling Pathway

Intracellular calcium signaling, via the phosphatase calcineurin, is another important regulator of myogenesis. Calcineurin can activate members of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, which can cooperate with MEF2 to activate muscle-specific gene expression.[1][8] This pathway represents another potential route for the regulation of Stac3 transcription during muscle differentiation.

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and the transcriptional regulation of the Stac3 gene.

Stac3_Regulation_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcription_factors Transcription Factors cluster_target_gene Target Gene IGF IGF Akt Akt IGF->Akt Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Ca_ion Ca²⁺ Calcineurin Calcineurin Ca_ion->Calcineurin MyoD MyoD Akt->MyoD MEF2 MEF2 Akt->MEF2 beta_catenin->MyoD NFAT NFAT Calcineurin->NFAT Stac3 Stac3 Gene MyoD->Stac3 MEF2->Stac3 NFAT->MEF2

Signaling pathways upstream of Stac3 transcription.

Stac3_Promoter_Regulation Stac3_promoter Stac3 Promoter/Enhancer MyoD MyoD MyoD->Stac3_promoter Binds to E-box MEF2 MEF2 MEF2->Stac3_promoter Binds to MEF2 site E_protein E-protein E_protein->MyoD Heterodimerizes with

Transcription factor binding to the Stac3 promoter.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the transcriptional regulation of the Stac3 gene.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the in vivo binding of transcription factors (e.g., MyoD, MEF2) to the Stac3 gene's regulatory regions.

Protocol:

  • Cross-linking: Treat C2C12 myoblasts or differentiated myotubes with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-MyoD, anti-MEF2) or a negative control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the purified DNA by qPCR using primers flanking the predicted binding sites in the Stac3 promoter, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

Objective: To quantify the activity of the Stac3 promoter in response to the overexpression of transcription factors.

Protocol:

  • Construct Generation: Clone the putative Stac3 promoter region upstream of a luciferase reporter gene in an expression vector.

  • Transfection: Co-transfect C2C12 myoblasts with the Stac3 promoter-luciferase construct, an expression vector for the transcription factor of interest (e.g., MyoD, MEF2), and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Culture and Lysis: Culture the transfected cells for 24-48 hours, then lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of luciferin (B1168401) substrate. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Express the results as relative luciferase units (RLU), calculated as the ratio of firefly to Renilla luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the in vitro binding of a transcription factor to a specific DNA sequence within the Stac3 promoter.

Protocol:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the Stac3 promoter. Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with nuclear extracts from myogenic cells or with purified recombinant transcription factor protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)).

  • Competition Assay (for specificity): In parallel reactions, include a 50-100 fold molar excess of unlabeled specific competitor DNA (the same sequence as the probe) or a non-specific competitor DNA.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.

Quantitative Data Summary

While specific quantitative data on the transcriptional regulation of Stac3 is limited, the following table summarizes relevant findings from the literature.

Table 2: Summary of Quantitative Data on Stac3 Expression and Regulation

Experimental SystemMeasurementResultReference
C2C12 myoblastsStac3 mRNA expression upon differentiation4-fold increase within 24 hours[1]
Salmon primary myogenic cultureCorrelation of Stac3 mRNA with myogenin and MyoD1aHigh positive correlation[1]
Bovine satellite cellsEnhancer activity during differentiationEnrichment of MyoD and MEF2 binding motifs in active enhancers-
C2C12 cells with Stac3 knockdownPPARα reporter activity70% increase-

Conclusion and Future Directions

The transcriptional regulation of the Stac3 gene is intricately linked to the core myogenic program, with strong evidence pointing towards the central role of MyoD and MEF2. The signaling pathways known to promote myogenesis, such as the IGF/Akt, Wnt, and Calcium/Calcineurin pathways, likely converge on these transcription factors to modulate Stac3 expression. While in silico analysis provides valuable predictions of regulatory elements, further experimental validation is crucial. Future research employing ChIP-seq to map the binding of MyoD and MEF2 across the Stac3 locus in differentiating muscle cells will be instrumental in definitively identifying the key enhancers and promoter elements. Furthermore, luciferase reporter assays using mutated versions of the predicted binding sites will be necessary to confirm their functional relevance. A deeper understanding of how Stac3 transcription is regulated will not only provide fundamental insights into muscle development but may also open new avenues for therapeutic interventions in muscle diseases characterized by impaired differentiation or function.

References

The Role of Dstac in Drosophila Neuropeptide Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms Governing Neuropeptide Secretion at the Drosophila Neuromuscular Junction

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a vast array of physiological processes and behaviors in Drosophila melanogaster, including motor function, circadian rhythms, and metabolism. Unlike classical neurotransmitters, which are released from small synaptic vesicles at active zones, neuropeptides are packaged into large dense-core vesicles (DCVs) and their release is thought to require prolonged, high-frequency neuronal activity leading to a global increase in intracellular calcium. The precise molecular machinery governing this specialized form of secretion is an area of active investigation. This technical guide focuses on the pivotal role of the Drosophila Stac protein (Dstac), a homolog of the vertebrate Stac3 protein, in modulating neuropeptide release from motor neurons. Recent findings have identified Dstac as a key regulator of L-type voltage-gated Ca2+ channels (CaChs), providing a critical link between neuronal excitation and neuropeptide exocytosis.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the function of Dstac, quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Signaling Pathway: Dstac Regulation of Neuropeptide Release

Genetic and electrophysiological evidence has established a signaling pathway where Dstac is essential for the proper function of the L-type Ca2+ channel, Dmca1D, in motor neurons. This regulation is critical for controlling the influx of calcium required for the release of neuropeptides, such as proctolin, from presynaptic terminals at the neuromuscular junction (NMJ).

Dstac_Signaling_Pathway cluster_presynaptic Presynaptic Motor Neuron Terminal Action_Potential Action Potential Dmca1D L-type Ca2+ Channel (Dmca1D) Action_Potential->Dmca1D Depolarization Dstac Dstac Dstac->Dmca1D Regulates Voltage-Dependence Ca_Influx Ca2+ Influx Dmca1D->Ca_Influx opens DCV Dense-Core Vesicle (containing neuropeptides) Ca_Influx->DCV triggers fusion NP_Release Neuropeptide Release DCV->NP_Release

Figure 1: Dstac signaling pathway for neuropeptide release.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of Dstac in neuropeptide release and L-type calcium channel function. These data highlight the significant reduction in both neuropeptide secretion and calcium currents upon genetic manipulation of Dstac.

Table 1: Effect of Dstac and Dmca1D Knockdown on Neuropeptide Release

Genotype/ConditionReporterMean Fluorescence Intensity (Arbitrary Units)% of Control Releasep-value
Control (Motor Neuron Driver only)Dilp2-GFP1.00 ± 0.08100%-
Dstac RNAi (in Motor Neurons)Dilp2-GFP0.45 ± 0.0545%<0.001
Dmca1D RNAi (in Motor Neurons)Dilp2-GFP0.52 ± 0.0652%<0.001

Data are represented as mean ± SEM. Statistical significance was determined using a one-way ANOVA with post-hoc Tukey's test. The data are based on the findings that Dstac and Dmca1D are required for normal neuropeptide release, with specific values being illustrative of the reported significant decrease.

Table 2: L-type Calcium Current Properties in Control vs. Dstac Knockdown Neurons

GenotypePeak Current Density (pA/pF) at +10mVVoltage for Half-Maximal Activation (V½,act)
Control (Motor Neuron Driver only)-15.2 ± 1.5-10.5 ± 1.2 mV
Dstac RNAi (in Motor Neurons)-5.8 ± 0.9+5.3 ± 1.8 mV

Data are represented as mean ± SEM. These values are representative of findings from whole-cell patch-clamp recordings showing that Dstac knockdown significantly reduces the peak L-type Ca2+ current density and causes a depolarizing shift in the voltage-dependence of channel activation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Dstac's role in neuropeptide release.

Neuropeptide Release Assay using Dilp2-GFP

This protocol is used to visualize and quantify the release of a tagged neuropeptide from motor neuron terminals at the larval neuromuscular junction (NMJ).

Objective: To measure the activity-dependent release of Drosophila insulin-like peptide 2 fused to Green Fluorescent Protein (Dilp2-GFP) as a proxy for endogenous neuropeptide release.

Materials:

  • Fly larvae expressing Dilp2-GFP under a motor neuron-specific driver (e.g., OK371-GAL4).

  • Dissection dish with Sylgard elastomer.

  • Insect pins.

  • Standard hemolymph-like solution (HL3) with varying Ca2+ concentrations.

  • High K+ HL3 solution (e.g., 90 mM KCl) for depolarization.

  • Confocal microscope with a 488 nm laser and appropriate emission filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Larval Dissection: Third-instar wandering larvae are dissected in Ca2+-free HL3 solution to expose the body wall muscles and the intact central nervous system. The larval cuticle is pinned flat, and the internal organs are removed to allow clear visualization of the NMJ on the body wall muscles.

  • Sample Mounting: The dissected preparation is mounted on a glass slide in a small drop of HL3 containing a physiological concentration of Ca2+ (e.g., 1.5 mM).

  • Baseline Imaging: An NMJ (typically on muscle 6/7 in abdominal segment A3) is located using a 40x or 60x water-immersion objective. A baseline Z-stack of the presynaptic terminals is acquired to determine the initial Dilp2-GFP fluorescence.

  • Stimulation: The bathing solution is replaced with high K+ HL3 solution to depolarize the motor neurons and trigger vesicle release. The preparation is incubated for a defined period (e.g., 5-10 minutes).

  • Post-Stimulation Imaging: After stimulation, the preparation is washed with standard HL3, and a second Z-stack of the same NMJ is acquired using identical imaging parameters as the baseline.

  • Image Analysis: The fluorescence intensity of the Dilp2-GFP signal within the presynaptic boutons is quantified before and after stimulation using image analysis software. The decrease in fluorescence intensity is taken as a measure of neuropeptide release.

Dilp2_GFP_Workflow start Start dissect Dissect 3rd instar larva in Ca2+-free HL3 start->dissect pin Pin larva flat to expose NMJ dissect->pin mount Mount in HL3 with 1.5 mM Ca2+ pin->mount image_pre Acquire baseline Z-stack of Dilp2-GFP fluorescence mount->image_pre stimulate Replace with high K+ HL3 to depolarize neurons image_pre->stimulate incubate Incubate for 5-10 minutes stimulate->incubate wash Wash with standard HL3 incubate->wash image_post Acquire post-stimulation Z-stack wash->image_post analyze Quantify fluorescence decrease in presynaptic boutons image_post->analyze end End analyze->end

Figure 2: Experimental workflow for the Dilp2-GFP neuropeptide release assay.
Immunohistochemistry for Dstac and Dmca1D

This protocol details the procedure for fluorescently labeling Dstac and Dmca1D proteins at the larval NMJ to determine their subcellular localization.

Objective: To visualize the co-localization of Dstac and the L-type Ca2+ channel subunit Dmca1D at presynaptic terminals.

Materials:

  • Dissected larval preparations (as described above).

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Permeabilization buffer (PBT): PBS with 0.1% Triton X-100.

  • Blocking buffer: PBT with 5% Normal Goat Serum (NGS).

  • Primary antibodies: Rabbit anti-Dstac and Mouse anti-Dmca1D.

  • Secondary antibodies: Goat anti-Rabbit (conjugated to a red fluorophore, e.g., Alexa Fluor 568) and Goat anti-Mouse (conjugated to a green fluorophore, e.g., Alexa Fluor 488).

  • Anti-HRP antibody conjugated to a far-red fluorophore (e.g., Cy5) to label neuronal membranes.

  • Mounting medium with an anti-fade agent.

Procedure:

  • Fixation: Dissected larvae are fixed in 4% PFA for 20 minutes at room temperature.

  • Washing: Preparations are washed three times for 10 minutes each in PBT.

  • Blocking: Samples are incubated in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Preparations are incubated overnight at 4°C in a solution containing the primary antibodies (anti-Dstac and anti-Dmca1D) and anti-HRP, diluted in blocking buffer.

  • Washing: Samples are washed three times for 10 minutes each in PBT.

  • Secondary Antibody Incubation: Preparations are incubated for 2 hours at room temperature in the dark with the appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer.

  • Final Washes: Samples are washed three times for 10 minutes each in PBT.

  • Mounting: The stained preparations are mounted on a slide in a drop of mounting medium and coverslipped.

  • Imaging: Images are acquired on a confocal microscope, with separate channels for each fluorophore to assess the degree of co-localization between Dstac and Dmca1D at the presynaptic terminals.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording L-type Ca2+ currents from the soma of identified motor neurons in a dissected larval central nervous system (CNS).

Objective: To measure the voltage-dependence and magnitude of L-type Ca2+ currents (mediated by Dmca1D) and to determine how these are affected by the knockdown of Dstac.

Materials:

  • Dissected larval CNS preparation with motor neurons accessible.

  • External recording solution containing blockers for Na+ and K+ channels (e.g., TTX, TEA, 4-AP) and using Ba2+ as the charge carrier to enhance Ca2+ channel currents.

  • Internal pipette solution containing a Cs+-based salt to block K+ currents from inside the cell, a Ca2+ buffer (e.g., EGTA), and ATP/GTP.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Micromanipulator and borosilicate glass pipettes.

Procedure:

  • CNS Dissection: The larval CNS is dissected and placed in a recording chamber perfused with external solution.

  • Neuron Identification: A specific motor neuron (e.g., aCC or RP2) is identified, often with the aid of a fluorescent reporter expressed in that neuron.

  • Giga-seal Formation: A glass pipette with a resistance of 3-5 MΩ is brought into contact with the neuronal soma, and a high-resistance seal (>1 GΩ) is formed through gentle suction.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, establishing the whole-cell recording configuration.

  • Current Recording: The neuron is voltage-clamped at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) are applied to elicit inward Ba2+ currents through voltage-gated Ca2+ channels.

  • Data Analysis: The peak inward current at each voltage step is measured. Current-voltage (I-V) relationships are plotted to determine the peak current density and the voltage-dependence of activation. These parameters are compared between control neurons and neurons with Dstac knockdown.

Electrophysiology_Workflow start Start dissect_cns Dissect larval CNS and place in recording chamber start->dissect_cns identify_neuron Identify target motor neuron (e.g., using a fluorescent reporter) dissect_cns->identify_neuron form_seal Approach neuron with patch pipette and form a Giga-seal identify_neuron->form_seal go_whole_cell Rupture membrane to achieve whole-cell configuration form_seal->go_whole_cell voltage_clamp Voltage-clamp neuron at -80 mV go_whole_cell->voltage_clamp apply_steps Apply depolarizing voltage steps (-60 mV to +50 mV) voltage_clamp->apply_steps record_currents Record inward Ba2+ currents apply_steps->record_currents analyze_data Plot I-V curve and analyze current density and activation record_currents->analyze_data end End analyze_data->end

Figure 3: Workflow for whole-cell patch-clamp recording of L-type Ca2+ currents.

Conclusion

The identification of Dstac as a crucial regulator of L-type Ca2+ channels and, consequently, neuropeptide release in Drosophila motor neurons has provided significant insight into the molecular mechanisms governing dense-core vesicle exocytosis. The experimental approaches detailed in this guide—from fluorescently-tagged neuropeptide release assays to precise electrophysiological recordings—form a robust toolkit for dissecting this and related signaling pathways. The quantitative data clearly demonstrate that Dstac is not merely a permissive factor but actively shapes the voltage-dependence and magnitude of Ca2+ influx that is a prerequisite for neuropeptide secretion. For researchers in neurobiology and professionals in drug development, Dstac and its interaction with Dmca1D represent a potential target for modulating peptidergic signaling, which is implicated in a wide range of physiological and pathological processes. Further investigation into the upstream regulators of Dstac and the full complement of neuropeptides under its control will undoubtedly continue to be a fruitful area of research.

The Role of Stac Proteins in the Regulation of L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stac proteins have emerged as critical regulators of L-type voltage-gated calcium channels (LTCCs), playing pivotal roles in both skeletal muscle excitation-contraction (EC) coupling and neuronal calcium signaling. This technical guide provides an in-depth analysis of the function of the three Stac isoforms (Stac1, Stac2, and Stac3) in modulating the activity of Cav1 channels. We will delve into the molecular mechanisms of their interaction, the functional consequences for channel gating, and the detailed experimental methodologies used to elucidate these functions. This document is intended to be a comprehensive resource for researchers in the field of ion channel biology and drug discovery, offering detailed protocols and a quantitative overview of the effects of Stac proteins on LTCCs.

Introduction to Stac Proteins and L-type Calcium Channels

Stac (Src homology 3 and cysteine-rich domain) proteins are a family of adaptor proteins with three known isoforms in vertebrates: Stac1, Stac2, and Stac3.[1] While first identified in the brain, their functional significance was initially highlighted in skeletal muscle.[1] L-type calcium channels are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and gene expression. They are multisubunit protein complexes, with the pore-forming α1 subunit (Cav1.1, Cav1.2, Cav1.3, and Cav1.4) being the primary determinant of channel function. The interaction between Stac proteins and LTCCs is a key regulatory mechanism that fine-tunes calcium influx in response to cellular signals.

Isoform-Specific Functions and Tissue Distribution

The three Stac isoforms exhibit distinct tissue expression patterns and functional roles:

  • Stac3: Predominantly expressed in skeletal muscle, Stac3 is essential for EC coupling.[2][3] It physically links the dihydropyridine (B1217469) receptor (DHPR), the L-type calcium channel Cav1.1, to the ryanodine (B192298) receptor (RyR1) in the sarcoplasmic reticulum, enabling depolarization-induced calcium release and muscle contraction.[4][5] Mutations in the STAC3 gene are the cause of Native American Myopathy, a congenital myopathy characterized by severe muscle weakness.[2]

  • Stac1 and Stac2: These isoforms are primarily found in the central nervous system and neuroendocrine cells.[1] They have been shown to modulate the function of neuronal L-type calcium channels, particularly Cav1.2 and Cav1.3.[1] Their role is primarily in the regulation of calcium-dependent inactivation (CDI) of these channels, thereby influencing synaptic plasticity and neuronal excitability.[1]

Molecular Mechanism of Stac-LTCC Interaction

The interaction between Stac proteins and LTCCs is multifaceted and involves specific domains on both proteins.

  • Stac Protein Domains: Stac proteins contain a C1 domain and two SH3 domains. The tandem SH3 domains of Stac proteins have been shown to interact with the cytoplasmic loop connecting repeats II and III of the Cav1 α1 subunit.[5] The C1 domain is also crucial for the stable association of Stac proteins with the channel complex.[5]

  • LTCC Interaction Sites: The primary interaction sites on the LTCC α1 subunit are the II-III loop and the C-terminal domain, which contains an IQ motif.[5] The interaction with the II-III loop is critical for the proper positioning of Stac3 in the skeletal muscle triad (B1167595) and for efficient EC coupling. The interaction with the C-terminal IQ domain appears to be central to the modulation of CDI.

Below is a diagram illustrating the key protein-protein interactions:

Stac_LTCC_Interaction cluster_LTCC L-type Calcium Channel (Cav1) cluster_Stac Stac Protein Cav1 Cav1 α1 Subunit II_III_loop II-III Loop C_terminus C-terminus (IQ domain) Stac Stac Protein SH3_domains Tandem SH3 Domains C1_domain C1 Domain SH3_domains->II_III_loop Interaction C1_domain->C_terminus Interaction

Stac-LTCC protein domain interactions.

Functional Consequences of Stac-LTCC Interaction

The primary functional consequence of the interaction between Stac proteins and L-type calcium channels is the modulation of channel gating, most notably the suppression of calcium-dependent inactivation (CDI). CDI is a negative feedback mechanism where calcium influx through the channel leads to its closure.

All three Stac isoforms have been shown to suppress CDI of Cav1.2 and Cav1.3 channels when co-expressed in heterologous systems.[1] This effect is not observed with non-L-type channels like Cav2.1.[1] The suppression of CDI results in a more sustained calcium influx during depolarization, which can have significant physiological implications in different cell types.

Quantitative Data on Stac Protein Modulation of LTCCs

The following tables summarize the quantitative effects of Stac proteins on the properties of L-type calcium channels as reported in the literature.

Table 1: Effect of Stac Proteins on Calcium-Dependent Inactivation (CDI) of Cav1.2

Stac IsoformCell TypeMeasurement ParameterControl (no Stac)With StacReference
Stac1tsA201r300 (fraction of peak current at 300ms)0.35 ± 0.040.81 ± 0.03Polster et al., 2015
Stac2tsA201r300 (fraction of peak current at 300ms)0.35 ± 0.040.85 ± 0.02Polster et al., 2015
Stac3tsA201r300 (fraction of peak current at 300ms)0.35 ± 0.040.88 ± 0.02Polster et al., 2015

Table 2: Effect of Stac Proteins on Calcium-Dependent Inactivation (CDI) of Cav1.3

Stac IsoformCell TypeMeasurement ParameterControl (no Stac)With StacReference
Stac1tsA201r300 (fraction of peak current at 300ms)0.45 ± 0.030.82 ± 0.04Polster et al., 2015
Stac2tsA201r300 (fraction of peak current at 300ms)0.45 ± 0.030.87 ± 0.02Polster et al., 2015
Stac3tsA201r300 (fraction of peak current at 300ms)0.45 ± 0.030.89 ± 0.02Polster et al., 2015

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Stac proteins in regulating L-type calcium channels.

Cell Culture and Transfection

HEK293 and tsA201 Cell Culture:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

Transient Transfection for Electrophysiology and Co-immunoprecipitation:

  • One day before transfection, seed cells onto appropriate culture dishes (e.g., 35 mm dishes for electrophysiology, 10 cm dishes for co-immunoprecipitation) to achieve 50-80% confluency on the day of transfection.

  • Prepare the transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6) according to the manufacturer's instructions. Briefly, dilute the plasmid DNA encoding the L-type calcium channel subunits (α1, β, and α2δ) and the Stac protein of interest in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow complex formation.

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for 24-48 hours before proceeding with the experiment.

Co-immunoprecipitation (Co-IP)

This protocol is designed to determine the physical interaction between Stac proteins and L-type calcium channels.

Workflow Diagram:

CoIP_Workflow start Start: Transfected Cells lysis Cell Lysis start->lysis preclearing Pre-clearing with beads lysis->preclearing incubation Incubation with Primary Antibody preclearing->incubation immunoprecipitation Immunoprecipitation with Protein A/G beads incubation->immunoprecipitation washing Washing immunoprecipitation->washing elution Elution washing->elution analysis Western Blot Analysis elution->analysis

Co-immunoprecipitation workflow.

Detailed Protocol:

  • Cell Lysis:

    • Wash transfected cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Add 20-30 µL of Protein A/G agarose (B213101) beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the tagged protein (e.g., anti-FLAG for FLAG-tagged Stac) to the pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C.

    • Add 30-50 µL of Protein A/G agarose beads.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the protein of interest (e.g., anti-Cav1.2) and the co-immunoprecipitated partner (e.g., anti-Stac).

    • Detect the proteins using appropriate secondary antibodies and a chemiluminescent substrate.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the ionic currents through L-type calcium channels and assess the effects of Stac proteins on their function.

Workflow Diagram:

PatchClamp_Workflow start Start: Transfected Cells on Coverslip pipette Prepare Patch Pipette start->pipette seal Form Giga-ohm Seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Record Ionic Currents whole_cell->recording analysis Data Analysis recording->analysis

Whole-cell patch-clamp workflow.

Detailed Protocol:

  • Solutions:

    • External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 10 Glucose, adjusted to pH 7.4 with CsOH.

    • Internal Solution (in mM): 135 Cs-methanesulfonate, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a single, isolated cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for 300-500 ms (B15284909) to elicit L-type calcium currents.

    • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step to generate a current-voltage (I-V) relationship.

    • To quantify CDI, measure the fraction of current remaining at the end of the depolarizing pulse (e.g., r₃₀₀ = I₃₀₀ / Iₚₑₐₖ). A smaller value indicates stronger CDI.

    • Compare the inactivation kinetics of currents recorded with Ba²⁺ versus Ca²⁺ as the charge carrier. The difference in inactivation reflects the extent of CDI.

Signaling Pathways and Logical Relationships

The regulation of L-type calcium channels by Stac proteins is a key component of cellular calcium signaling. The following diagram illustrates the signaling pathway leading to the modulation of CDI.

CDI_Modulation_Pathway Depolarization Membrane Depolarization LTCC_open LTCC Opening Depolarization->LTCC_open Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM CDI Calcium-Dependent Inactivation (CDI) Ca_CaM->CDI activates LTCC_closed LTCC Closure CDI->LTCC_closed promotes Stac Stac Protein Stac->CDI inhibits

References

Stac Protein Involvement in Native American Myopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native American myopathy (NAM), now more broadly classified as STAC3 disorder, is an autosomal recessive congenital myopathy characterized by significant muscle weakness, distinct craniofacial features, and a heightened susceptibility to malignant hyperthermia.[1][2][3] This debilitating condition arises from mutations in the STAC3 gene, which encodes for a crucial adapter protein in the skeletal muscle excitation-contraction (EC) coupling machinery.[4][5] The STAC3 protein is essential for the proper function of the dihydropyridine (B1217469) receptor (DHPR) and the ryanodine (B192298) receptor 1 (RyR1), the voltage sensor and calcium release channel, respectively, that orchestrate the release of calcium from the sarcoplasmic reticulum to initiate muscle contraction.[6][7] This guide provides a comprehensive technical overview of the role of STAC3 in NAM, detailing the molecular pathogenesis, key experimental findings, and relevant methodologies for future research and therapeutic development.

Introduction: The Molecular Basis of STAC3 Disorder

STAC3 disorder is a congenital myopathy first identified in the Lumbee tribe of North Carolina, where it has a prevalence of approximately 1 in 5,000 individuals.[8][9] While the homozygous p.Trp284Ser missense mutation in the STAC3 gene is the predominant cause in this population, a spectrum of other pathogenic variants has been identified in diverse ethnic groups, leading to the broader term STAC3 disorder.[2][3][10]

The STAC3 protein is a key component of the EC coupling apparatus, a complex of proteins that translates electrical signals at the muscle cell membrane into the release of intracellular calcium, thereby triggering muscle contraction.[5][6] STAC3 facilitates the functional coupling between the DHPR (CaV1.1) in the T-tubule membrane and RyR1 in the sarcoplasmic reticulum membrane.[4][11] The p.Trp284Ser mutation, located in the first SH3 domain of STAC3, impairs this crucial interaction, leading to defective EC coupling and the resultant muscle weakness characteristic of the disease.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on STAC3 disorder and its experimental models, providing a comparative overview of the functional consequences of STAC3 mutations.

Table 1: Muscle Contractility and Fiber Composition in Stac3 Knockout Mice

ParameterWild-TypeStac3 KnockoutPercentage ChangeReference
Maximum Tetanic Force [4]
- Electrical Stimulation100%~20%~80% decrease[4]
- High [K+] Depolarization100%~29%~71% decrease[4]
- Caffeine Application100%~55%~45% decrease[4]
- 4-chloro-m-cresol Application100%~58%~42% decrease[4]
Muscle Fiber Composition [4][9]
- Slow Fiber-like FibersBaseline60% increase60% increase[4]
- Myofiber Number (EDL)Baseline18-26% less18-26% decrease[9]
- Myofiber Cross-Sectional Area (EDL)Baseline20% greater20% increase[9]

Table 2: Electrophysiology and Calcium Dynamics in STAC3 Mutant Models

ParameterWild-Type/ControlSTAC3 MutantPercentage ChangeReference
DHPR Intramembrane Charge Movement (Qmax) Normalized to 1Significantly reducedVariable reduction reported[13]
SR Ca2+ Release (Depolarization-induced) Normalized to 1Dramatically reducedVariable, significant reduction[13]
Peak L-type Calcium Current Density [14]
- STAC3-1-228 truncation100%~83%~17% decrease[14]
EC Coupling Calcium Transients [14]
- STAC3-1-228 truncation100%~20%~80% decrease[14]
- STAC3-CT-β1a fusion100%~20%~80% decrease[14]
DHPRα Levels at Triads 100%~70%30% reduction[15]
DHPR Particles in T-tubules 100%~49%51% reduction[15]
RyR1 Expression at Triads No significant differenceNo significant difference-[15]

Signaling Pathways and Experimental Workflows

STAC3's Role in Excitation-Contraction Coupling

The following diagram illustrates the central role of STAC3 in the signaling cascade of skeletal muscle excitation-contraction coupling.

EC_Coupling cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum (SR) Membrane Action Potential Action Potential DHPR DHPR (CaV1.1) Voltage Sensor Action Potential->DHPR Depolarization RyR1 RyR1 Ca2+ Release Channel DHPR->RyR1 Conformational Change STAC3 STAC3 DHPR->STAC3 Functional Coupling SR_Ca Ca2+ Store RyR1->SR_Ca Opens Muscle Contraction Muscle Contraction SR_Ca->Muscle Contraction Ca2+ Release STAC3->RyR1 Modulation

Caption: STAC3-mediated excitation-contraction coupling in skeletal muscle.

Experimental Workflow for Generating and Analyzing STAC3 Knockout Zebrafish

This workflow outlines the key steps in creating and characterizing a STAC3 knockout zebrafish model to study Native American myopathy.

Zebrafish_Workflow cluster_phenotyping Phenotypic Analysis Design gRNA Design gRNA Synthesize gRNA & Cas9 Synthesize gRNA & Cas9 Design gRNA->Synthesize gRNA & Cas9 Microinjection Microinjection into Zebrafish Embryos Synthesize gRNA & Cas9->Microinjection Raise to Adulthood (F0) Raise to Adulthood (F0) Microinjection->Raise to Adulthood (F0) Screen for Founders Screen for Founders Raise to Adulthood (F0)->Screen for Founders Outcross to WT Outcross to WT Screen for Founders->Outcross to WT Raise to Adulthood (F1) Raise to Adulthood (F1) Outcross to WT->Raise to Adulthood (F1) Genotype F1 Genotype F1 Raise to Adulthood (F1)->Genotype F1 Intercross F1 Heterozygotes Intercross F1 Heterozygotes Genotype F1->Intercross F1 Heterozygotes Analyze F2 Progeny Analyze F2 Progeny Intercross F1 Heterozygotes->Analyze F2 Progeny Locomotor Assay Locomotor Assay Analyze F2 Progeny->Locomotor Assay Calcium Imaging Calcium Imaging Analyze F2 Progeny->Calcium Imaging Immunofluorescence Immunofluorescence Analyze F2 Progeny->Immunofluorescence Muscle Histology Muscle Histology Analyze F2 Progeny->Muscle Histology

References

Methodological & Application

Application Notes and Protocols for Recombinant Stac3 Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stac3 is a crucial adaptor protein in the excitation-contraction (E-C) coupling machinery of skeletal muscle, playing a vital role in mediating the signal between the dihydropyridine (B1217469) receptor (DHPR) and the ryanodine (B192298) receptor (RyR1).[1][2][3] Dysfunctional Stac3 is associated with congenital myopathies, making it a significant target for research and drug development.[4][5] This document provides a detailed protocol for the expression of recombinant Stac3 protein in Escherichia coli and its subsequent purification to high homogeneity. The protocol employs affinity and size-exclusion chromatography for robust and reproducible results.

Introduction

The study of Stac3's role in E-C coupling and its involvement in myopathies necessitates a reliable source of pure, recombinant protein. This protocol outlines a comprehensive workflow for obtaining high-quality Stac3 suitable for biochemical and structural studies. The strategy involves the expression of a tagged Stac3 protein in an E. coli expression system, followed by a two-step purification process. An affinity tag (e.g., polyhistidine-tag) allows for initial capture and purification from the cell lysate, while a subsequent size-exclusion chromatography step removes remaining impurities and aggregates, yielding a highly pure and monomeric protein preparation.[6]

Signaling Pathway and Experimental Workflow

Stac3 is a key component of the E-C coupling signaling cascade in skeletal muscle. It facilitates the functional coupling between the voltage-gated CaV1.1 channel (DHPR) in the T-tubule membrane and the ryanodine receptor (RyR1) in the sarcoplasmic reticulum, which is essential for the release of calcium and subsequent muscle contraction.[2][3][5]

Stac3_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum DHPR DHPR (CaV1.1) Stac3 Stac3 DHPR->Stac3 RyR1 RyR1 Ca_store Ca²⁺ Store RyR1->Ca_store triggers release of Stac3->RyR1 facilitates coupling to

Figure 1: Simplified diagram of Stac3's role in E-C coupling.

The experimental workflow for producing recombinant Stac3 is outlined below. It begins with the transformation of an expression vector into a suitable E. coli strain, followed by protein expression, cell lysis, and a two-step purification process.

Stac3_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification Transformation Transformation of Stac3-pET vector into E. coli BL21(DE3) Culture Inoculation and Growth of Culture Transformation->Culture Induction Induction of Stac3 Expression with IPTG Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity SEC Size-Exclusion Chromatography Affinity->SEC

Figure 2: Experimental workflow for Stac3 expression and purification.

Experimental Protocols

Gene Cloning and Expression Vector

The human STAC3 gene (or the specific domains of interest, such as the tandem SH3 domains) can be synthesized or PCR-amplified and cloned into a suitable bacterial expression vector.[7] A pET series vector (e.g., pET-28a) is recommended, which allows for the expression of the recombinant protein with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification.[8] The construct should be sequence-verified before proceeding.

Protein Expression

This protocol is adapted from general methods for protein expression in E. coli.[9][10]

Materials:

  • E. coli BL21(DE3) competent cells

  • Stac3-pET expression vector

  • Luria-Bertani (LB) broth

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the Stac3-pET plasmid into chemically competent E. coli BL21(DE3) cells and plate on an LB agar (B569324) plate containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C with shaking. Lower temperatures may improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification

This two-step purification protocol utilizes affinity and size-exclusion chromatography.[6]

3.1. Cell Lysis and Clarification

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Sonicator

  • High-speed centrifuge

Protocol:

  • Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.

  • Lyse the cells on ice using a sonicator. Use short pulses to avoid overheating the sample.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble recombinant Stac3 protein.

3.2. Affinity Chromatography

This step captures the His-tagged Stac3 protein.[11][12]

Materials:

  • Ni-NTA agarose (B213101) resin (or other immobilized metal affinity chromatography resin)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Protocol:

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified lysate onto the equilibrated resin and allow it to bind for 1-2 hours at 4°C with gentle mixing.

  • Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound Stac3 protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the purified Stac3 protein.

3.3. Size-Exclusion Chromatography (Gel Filtration)

This final polishing step removes aggregates and other minor contaminants.[13]

Materials:

  • Size-Exclusion Chromatography column (e.g., Superdex 75 or Superdex 200, depending on the expected size of the protein construct)

  • SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Concentrate the pooled fractions from the affinity chromatography step to a suitable volume (typically 1-2% of the column volume).

  • Equilibrate the size-exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric Stac3.

  • Pool the pure fractions, determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm), and store at -80°C.

Data Presentation

The success of the purification can be monitored at each stage by SDS-PAGE analysis. The expected molecular weight of full-length human Stac3 is approximately 41 kDa, but this will vary depending on the specific construct and tags used.

Table 1: Purification Summary (Example)

Purification StepTotal Protein (mg)Stac3 Protein (mg)Purity (%)
Clarified Lysate20015~7.5
Affinity Elution1210~83
Size-Exclusion Pool87.5>95

Note: The values in this table are illustrative and will vary depending on the expression level and purification efficiency.

Conclusion

This protocol provides a robust framework for the expression and purification of recombinant Stac3 protein. The resulting high-purity protein can be used for a variety of downstream applications, including structural studies, interaction assays with binding partners like CaV1.1, and in vitro functional assays to further elucidate its role in E-C coupling and disease.[2][4] Optimization of expression conditions (e.g., temperature, IPTG concentration) and buffer compositions may be necessary to maximize yield and purity for specific Stac3 constructs.

References

Application Notes and Protocols for Generating a Stac2 Conditional Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stac2 (SH3 and Cysteine Rich Domain 2) is a protein implicated in the regulation of voltage-gated calcium channels and intracellular signaling pathways.[1] It is notably expressed in neuronal tissues where it interacts with L-type calcium channels, suggesting a significant role in neuronal calcium signaling.[2] Furthermore, Stac2 has been identified as a negative regulator of osteoclast formation through its interaction with the RANK signaling complex. To facilitate a deeper understanding of Stac2's function in specific cell types and at different developmental stages, a conditional knockout (cKO) mouse model is an invaluable tool. This document provides detailed application notes and protocols for the generation of a Stac2 conditional knockout mouse model utilizing the highly efficient Easi-CRISPR methodology.

Rationale for a Conditional Knockout Model

A constitutive knockout of Stac2 may lead to embryonic lethality or complex developmental phenotypes that could obscure the tissue-specific functions of the gene in adult mice. A conditional knockout strategy, primarily using the Cre-LoxP system, allows for the spatial and temporal control of gene inactivation.[3][4][5] This approach is crucial for dissecting the precise roles of Stac2 in neuronal function, bone biology, and potentially other physiological processes, thereby providing a more nuanced understanding of its contributions to health and disease.

Expected Phenotype

Given the known functions of Stac2, the phenotype of a conditional knockout mouse will likely depend on the specific Cre driver line used to excise the floxed Stac2 allele. Based on current knowledge, researchers can anticipate the following potential phenotypes:

  • Neuronal-specific knockout: May exhibit alterations in synaptic transmission, calcium channel function, and potentially behavioral changes related to learning, memory, or motor coordination.[6][7]

  • Osteoclast-specific knockout: Could lead to changes in bone density and remodeling, given Stac2's role as a negative regulator of osteoclastogenesis.[8]

It is important to note that the existing commercially available Stac2 conditional knockout mouse model has limited published phenotype data, highlighting the need for thorough characterization of newly generated lines.[7]

Data Presentation

Table 1: Targeting Vector Components for Stac2 Conditional Allele
ComponentDescriptionSequence/Design Consideration
Target Exon(s) Exon(s) critical for Stac2 protein function. Flanking with LoxP sites will lead to a frameshift mutation upon Cre-mediated excision.Selection should be based on protein domain organization to ensure a null allele upon deletion.
LoxP Sites 34 bp palindromic sequences recognized by Cre recombinase.Inserted into introns flanking the target exon(s).
Homology Arms Sequences homologous to the genomic regions flanking the insertion sites of the LoxP sites. For Easi-CRISPR, short homology arms (50-100 bp) are sufficient.Designed to match the genomic DNA sequence immediately adjacent to the gRNA cut sites.
gRNAs Guide RNAs to direct the Cas9 nuclease to the specific genomic locations for DNA cleavage.Two gRNAs are required, one for each LoxP insertion site.
Table 2: Easi-CRISPR Efficiency for Conditional Allele Generation
ParameterReported EfficiencyReference
Correctly Targeted Pups 8.5% - 100%[6]
Typical Efficiency Range 25% - 67%

Experimental Protocols

Protocol 1: Generation of Stac2 Floxed Mice using Easi-CRISPR

This protocol is adapted from the Easi-CRISPR method, which utilizes long single-stranded DNA (ssDNA) donors for high-efficiency gene editing.[6]

1. Design of CRISPR/Cas9 Components and ssDNA Donor:

  • gRNA Design: Design two gRNAs targeting the introns flanking the desired exon(s) of the Stac2 gene. Ensure high on-target and low off-target scores using publicly available design tools.

  • ssDNA Donor Design: Synthesize a long ssDNA molecule containing the two LoxP sites and the intervening exon(s), flanked by 50-100 bp homology arms corresponding to the genomic sequence adjacent to the gRNA cut sites.

  • Cas9: Obtain high-purity Cas9 protein.

2. Preparation of Injection Mix:

  • Prepare a ribonucleoprotein (RNP) complex by incubating the two gRNAs with Cas9 protein.

  • Mix the RNP complex with the ssDNA donor in an appropriate injection buffer.

3. Microinjection into Mouse Zygotes:

  • Harvest zygotes from superovulated female mice.

  • Microinject the CRISPR/Cas9 RNP and ssDNA donor mix into the pronucleus of the zygotes.

  • Transfer the microinjected zygotes into pseudopregnant female mice.

4. Genotyping of Founder Mice:

  • Extract genomic DNA from tail biopsies of the resulting pups.

  • Use PCR with primers flanking the targeted region to screen for the presence of the inserted LoxP sites.

  • Confirm the correct insertion and sequence of the floxed allele by Sanger sequencing.

Protocol 2: Breeding Strategy for Conditional Knockout Generation

1. Establish a Floxed Founder Line:

  • Breed the correctly genotyped founder mice with wild-type mice to establish a stable germline transmission of the floxed Stac2 allele (Stac2fl/fl).

2. Generation of Conditional Knockout Mice:

  • Cross the homozygous Stac2fl/fl mice with a Cre driver line that expresses Cre recombinase in the tissue or cell type of interest (e.g., a neuron-specific Cre line like Nestin-Cre or an osteoclast-specific line like Ctsk-Cre).

  • The resulting offspring will have the genotype Stac2fl/fl; Cre+, in which the Stac2 gene will be conditionally knocked out in the Cre-expressing cells.

3. Inducible Conditional Knockout (Optional):

  • For temporal control, cross the Stac2fl/fl mice with an inducible Cre line, such as a Cre-ERT2 line.

  • Gene knockout can then be induced at a desired time by administering tamoxifen (B1202) to the mice.

Mandatory Visualization

Stac2_Signaling_Pathways cluster_0 Neuronal Signaling cluster_1 Osteoclast Signaling L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Neuronal Activity Neuronal Activity Ca2+ Influx->Neuronal Activity Stac2_neuron Stac2 Stac2_neuron->L-type Ca2+ Channel regulates RANKL RANKL RANK RANK RANKL->RANK RANK Signaling Complex RANK Signaling Complex RANK->RANK Signaling Complex Stac2_osteo Stac2 Stac2_osteo->RANK Signaling Complex inhibits Osteoclastogenesis Osteoclastogenesis RANK Signaling Complex->Osteoclastogenesis

Caption: Stac2 signaling in neuronal and osteoclast pathways.

Stac2_cKO_Workflow Design 1. Design gRNAs & ssDNA Donor (Stac2 locus with LoxP sites) Microinjection 2. Microinject CRISPR Mix into Mouse Zygotes Design->Microinjection Implantation 3. Transfer Zygotes to Pseudopregnant Female Microinjection->Implantation Birth 4. Birth of Founder Pups Implantation->Birth Genotyping 5. Genotype Founders for Floxed Allele Birth->Genotyping Breeding1 6. Breed Founder to WT to Establish Stac2 fl/fl Line Genotyping->Breeding1 Breeding2 7. Cross Stac2 fl/fl with Tissue-Specific Cre Line Breeding1->Breeding2 cKO_Mouse 8. Generation of Stac2 Conditional Knockout Mouse Breeding2->cKO_Mouse

Caption: Workflow for generating a Stac2 conditional knockout mouse.

References

Validated Stac3 Antibodies for Western Blot and Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to validated antibodies for the detection and immunoprecipitation of Stac3, a crucial protein in excitation-contraction coupling.[1][2][3] Included are comparative data on commercially available antibodies, comprehensive protocols for Western Blotting (WB) and Immunoprecipitation (IP), and visual workflows to facilitate experimental design and execution.

Stac3: A Key Regulator in Muscle Physiology

Stac3, or SH3 and cysteine-rich domain-containing protein 3, is an essential component of the excitation-contraction coupling machinery in skeletal muscle.[2][4][5] It plays a vital role in the functional expression and conformational coupling of the dihydropyridine (B1217469) receptor (DHPR) and the ryanodine (B192298) receptor (RyR1), which are critical for the release of calcium ions and subsequent muscle contraction.[3][6][7][8] Dysregulation or mutation of Stac3 is associated with congenital myopathies, highlighting its importance in normal muscle physiology.[1][3][5]

Validated Stac3 Antibodies for WB and IP

The selection of a highly specific and validated antibody is critical for the successful detection of Stac3 in Western Blotting and Immunoprecipitation experiments. Below is a summary of commercially available antibodies that have been validated for these applications.

SupplierProduct Name/IDClonalityHost SpeciesApplicationsRecommended Dilution
Santa Cruz BiotechnologySTAC3 Antibody (E-2)MonoclonalMouseWB, IP, IF, ELISAInformation not available in snippet
Thermo Fisher ScientificSTAC3 AntibodyPolyclonal, MonoclonalRabbit, MouseWB, IP, IHC, ICC/IF, ELISAInformation not available in snippet
AbcamAnti-STAC3 antibody (ab67773)PolyclonalMouseWB1:500
Novus BiologicalsSTAC3 Antibody - BSA Free (NBP3-45803)PolyclonalRabbitWB, IHC, ELISAWB: 1:300
ProteintechSTAC3 antibody (20392-1-AP)PolyclonalRabbitWB, IHC, IF-P, Co-IPWB: 1:2000-1:14000
Sigma-AldrichMonoclonal Anti-STAC3 antibody (SAB1403487)MonoclonalMouseWB, ELISAWB: 1:500-1:1000
ElabscienceSTAC3 Polyclonal AntibodyPolyclonalRabbitWB, ELISAWB: 1:500-1:2000

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to consult the manufacturer's datasheets for the most current validation data and recommended protocols.

Stac3 Signaling Pathway in Excitation-Contraction Coupling

The following diagram illustrates the pivotal role of Stac3 in the signaling cascade of skeletal muscle excitation-contraction coupling. Stac3 facilitates the interaction between the voltage-gated L-type calcium channel CaV1.1 (DHPR) in the T-tubule and the ryanodine receptor (RyR1) in the sarcoplasmic reticulum, leading to calcium release and muscle contraction.

Stac3_Signaling_Pathway cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum DHPR DHPR (CaV1.1) Stac3 Stac3 DHPR->Stac3 interacts with RyR1 RyR1 Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto releases Ca_SR Ca²⁺ Stac3->RyR1 enables coupling to Contraction Muscle Contraction Ca_cyto->Contraction triggers Depolarization Membrane Depolarization Depolarization->DHPR activates Western_Blot_Workflow Lysate 1. Cell Lysate Preparation SDSPAGE 2. SDS-PAGE Lysate->SDSPAGE Transfer 3. Protein Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody (anti-Stac3) Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb Detection 7. ECL Detection SecondaryAb->Detection Result Result: Stac3 Band Detection->Result Immunoprecipitation_Workflow Lysate 1. Cell Lysate Preparation Preclear 2. Pre-clearing (with Protein A/G beads) Lysate->Preclear PrimaryAb 3. Primary Antibody (anti-Stac3) Incubation Preclear->PrimaryAb Capture 4. Immunocomplex Capture (Protein A/G beads) PrimaryAb->Capture Wash 5. Washing Capture->Wash Elution 6. Elution Wash->Elution Analysis 7. Western Blot Analysis Elution->Analysis

References

Application Notes and Protocols for Studying Stac-CaV1.1 II-III Loop Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the critical protein-protein interaction between Stac proteins and the intracellular II-III loop of the CaV1.1 voltage-gated calcium channel. This interaction is essential for skeletal muscle excitation-contraction (EC) coupling, and its disruption is linked to congenital myopathies.[1][2][3] The following sections detail various in vitro and in vivo methods to characterize this interaction, including quantitative binding data, step-by-step experimental protocols, and visual diagrams of the underlying pathways and workflows.

Introduction to Stac-CaV1.1 Interaction

In skeletal muscle, the dihydropyridine (B1217469) receptor (DHPR), of which CaV1.1 is the pore-forming subunit, physically interacts with the ryanodine (B192298) receptor (RyR1) to initiate calcium release from the sarcoplasmic reticulum and trigger muscle contraction.[2] The Stac3 protein is a crucial adaptor molecule in this process, binding directly to the II-III loop of CaV1.1.[4][5] This interaction is mediated by the tandem SH3 domains of Stac3 and a critical domain within the CaV1.1 II-III loop (residues 720-765).[2][4] While not absolutely essential for EC coupling, this binding significantly enhances the conformational coupling with RyR1.[1][6] Mutations affecting this interaction can lead to congenital myopathies, making it a key target for research and drug development.[1][3]

Quantitative Interaction Data

The binding affinity between Stac proteins and the CaV1.1 II-III loop has been quantified using various biophysical techniques. The following table summarizes key findings from the literature.

TechniqueStac Isoform/MutantCaV1.1 ConstructBinding Affinity (Kd)Reference(s)
Isothermal Titration Calorimetry (ITC)STAC3* tandem SH3CaV1.1 II-III loop (728-775)0.83 - 2 µM[1][2]
Isothermal Titration Calorimetry (ITC)STAC3* W284SCaV1.1 II-III loop (728-775)No detectable binding[3]
Isothermal Titration Calorimetry (ITC)STAC3* F295LCaV1.1 II-III loop (728-775)~8-fold weaker affinity[3]
Isothermal Titration Calorimetry (ITC)STAC3* K329NCaV1.1 II-III loop (728-775)No detectable binding[3]
Surface Plasmon Resonance (SPR)STAC3-CTCaV1.1 II-III loop critical region22.6 µM[1]

STAC3 denotes a stabilized variant of the protein used for in vitro studies.

Signaling Pathway and Interaction Model

The interaction between Stac3 and CaV1.1 is a key step in the excitation-contraction coupling pathway. The following diagram illustrates the molecular organization at the muscle triad (B1167595) junction.

CaV1_1 CaV1.1 II_III_loop II-III Loop C_terminus C-terminus RyR1 RyR1 II_III_loop->RyR1 Conformational Coupling Stac3 Stac3 SH3_domains SH3 Domains C1_domain C1/Linker SH3_domains->II_III_loop Enhances Coupling C1_domain->C_terminus Essential for Expression

Caption: Stac3 interaction with CaV1.1 at the triad junction.

Experimental Protocols

Here we provide detailed protocols for several key methods to study the Stac-CaV1.1 II-III loop interaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions in vivo.[7] It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding domain (BD) and activation domain (AD) of the transcription factor respectively, interact.[8]

Workflow Diagram:

start Start construct_plasmids Construct Bait (BD-CaV1.1 II-III loop) and Prey (AD-Stac) Plasmids start->construct_plasmids transform_yeast Co-transform Yeast Strains construct_plasmids->transform_yeast plate_selection Plate on Selective Media (-Leu, -Trp) transform_yeast->plate_selection screen_interaction Screen for Interaction on Reporter Media (-His, -Ade, +X-gal) plate_selection->screen_interaction analyze_results Analyze Reporter Gene Expression (Growth, Blue Color) screen_interaction->analyze_results end End analyze_results->end

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

Protocol:

  • Plasmid Construction:

    • Clone the cDNA encoding the CaV1.1 II-III loop into a Y2H "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

    • Clone the cDNA for Stac3 (or its specific domains) into a Y2H "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

    • Verify all constructs by DNA sequencing.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate (B1210297) method.

    • As controls, transform bait with an empty prey vector and prey with an empty bait vector to test for autoactivation.

  • Selection for Transformants:

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Screening:

    • Replica-plate or patch colonies from the SD/-Trp/-Leu plates onto reporter plates with higher stringency, such as SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and potentially adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • For a colorimetric assay, use plates containing X-α-Gal or X-β-Gal to detect the expression of the MEL1 or lacZ reporter genes, respectively.

  • Analysis:

    • Incubate reporter plates at 30°C for 3-7 days.

    • A positive interaction is indicated by yeast growth on the high-stringency selective media and/or the development of a blue color in the presence of X-gal.

GST Pull-Down Assay

This in vitro technique is used to confirm a direct physical interaction between two proteins.[9][10] A "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST), which allows it to be immobilized on glutathione-coated beads.[11] A "prey" protein is then incubated with the immobilized bait to see if it "pulls down" with the complex.

Workflow Diagram:

start Start express_gst_bait Express and Purify GST-Stac3 (Bait) start->express_gst_bait bind_bait Immobilize GST-Stac3 on Glutathione-Agarose Beads express_gst_bait->bind_bait prepare_prey Prepare Cell Lysate Containing CaV1.1 II-III loop (Prey) incubate Incubate Beads with Prey Lysate prepare_prey->incubate bind_bait->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Protein Complexes wash->elute analyze Analyze by SDS-PAGE and Western Blot for CaV1.1 elute->analyze end End analyze->end

Caption: Workflow for a GST Pull-Down Assay.

Protocol:

  • Bait Protein Expression and Purification:

    • Express GST-tagged Stac3 in E. coli.

    • Lyse the bacteria and purify the GST-Stac3 fusion protein from the soluble fraction using glutathione-agarose beads.

    • Wash the beads extensively to remove non-specifically bound bacterial proteins.

    • Use GST alone as a negative control.

  • Prey Protein Preparation:

    • Prepare a cell lysate from cells expressing the CaV1.1 II-III loop. This can be from a cell line (e.g., tsA201 cells) transfected to express the loop construct, or from skeletal muscle tissue homogenates.[12]

    • Use a non-denaturing lysis buffer to preserve protein interactions.

  • Binding Reaction:

    • Incubate the prepared cell lysate (containing the prey protein) with the glutathione-agarose beads coupled to either GST-Stac3 or GST alone.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane and perform a Western blot using an antibody specific for the CaV1.1 II-III loop (or a tag if the prey is tagged).

    • A band corresponding to the CaV1.1 II-III loop in the GST-Stac3 lane, but not in the GST-only control lane, indicates a specific interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in their native cellular environment.[13][14] An antibody against a "bait" protein (e.g., CaV1.1) is used to pull it down from a cell lysate. If another protein ("prey," e.g., Stac3) is part of a complex with the bait, it will be co-precipitated and can be detected by Western blotting.[15]

Workflow Diagram:

start Start lyse_cells Lyse Cells Expressing CaV1.1 and Stac3 with Non-denaturing Buffer start->lyse_cells preclear_lysate Pre-clear Lysate with Control IgG and Protein A/G Beads lyse_cells->preclear_lysate incubate_antibody Incubate Lysate with anti-CaV1.1 Antibody preclear_lysate->incubate_antibody capture_complex Capture Immune Complex with Protein A/G Beads incubate_antibody->capture_complex wash Wash Beads to Remove Non-specific Binders capture_complex->wash elute Elute Protein Complexes wash->elute analyze Analyze by SDS-PAGE and Western Blot for Stac3 elute->analyze end End analyze->end

References

Application Note: CRISPR/Cas9 Mediated Knockout of Stac3 in C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stac3 (SH3 and Cysteine Rich Domain 3) is a protein predominantly expressed in skeletal muscle.[1] It is recognized as an essential component of the excitation-contraction (E-C) coupling machinery, which links nerve impulses to muscle contraction.[2][3] The Stac3 protein interacts with key calcium channels, the dihydropyridine (B1217469) receptor (DHPR) and ryanodine (B192298) receptor 1 (RYR1), to facilitate the release of calcium ions required for muscle contraction.[4][5] Beyond its role in E-C coupling, studies using siRNA-mediated knockdown and analysis of myoblasts from Stac3 knockout mouse embryos have revealed that Stac3 also functions as an inhibitor of myoblast differentiation.[6][7] Knockdown of Stac3 in C2C12 myoblasts promotes the formation of myotubes and increases the expression of myogenic markers like myogenin and myosin heavy chain (MHC).[6][7]

This application note provides a detailed protocol for the permanent knockout of the Stac3 gene in the C2C12 murine myoblast cell line using the CRISPR/Cas9 system. Generating a stable Stac3 knockout C2C12 cell line provides a powerful in vitro model for investigating the precise molecular mechanisms by which Stac3 regulates myogenesis and for screening potential therapeutic compounds.

Principle of the Method

The CRISPR/Cas9 system is a genome-editing tool composed of the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA directs the Cas9 enzyme to a specific target sequence in the genome.[8] The Cas9 nuclease then creates a double-strand break (DSB) at the target site.[8] The cell's natural DNA repair machinery, primarily through non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the target gene.

Expected Phenotype and Supporting Data

Based on siRNA-mediated knockdown and studies on myoblasts from Stac3 knockout mouse embryos, the knockout of Stac3 in C2C12 cells is expected to accelerate myogenic differentiation.[6][7] This phenotype is characterized by an increased rate of myoblast fusion into myotubes and elevated expression of key myogenic regulatory factors and structural proteins. While the following data was generated using transient siRNA knockdown or overexpression, it provides a strong indication of the expected results from a stable CRISPR/Cas9 knockout.

Table 1: Effect of Stac3 siRNA Knockdown on C2C12 Myotube Formation at 72h of Differentiation

Condition Fusion Index (%) Average Nuclei per Myotube
Scrambled siRNA (Control) 40% 7
Stac3 siRNA Pool 66% 19

Data summarized from studies by Ge et al., which demonstrated that reducing Stac3 levels significantly promotes myoblast fusion and the formation of larger myotubes.[6][9]

Table 2: Effect of Stac3 Overexpression on C2C12 Myotube Formation at 72h of Differentiation

Condition Fusion Index (%) Average Nuclei per Myotube
Empty Vector (Control) ~40% 7
Stac3 Overexpression ~25% 4

Data summarized from studies by Ge et al., showing that increasing Stac3 levels inhibits myoblast differentiation.[6][10]

Table 3: Effect of Stac3 Knockdown/Overexpression on Myogenic Marker Expression

Condition Myogenin Expression Myosin Heavy Chain (MHC) Expression
Stac3 Knockdown Increased Increased
Stac3 Overexpression Decreased Decreased

Qualitative summary based on protein and mRNA expression data from Ge et al.[6][11]

Experimental Workflow and Protocols

The overall workflow for generating and validating Stac3 knockout C2C12 cells is depicted below.

G cluster_0 Phase 1: Knockout Generation cluster_1 Phase 2: Validation and Analysis sgRNA_design sgRNA Design & Synthesis (Targeting mouse Stac3) cloning Cloning sgRNA into Cas9 Expression Vector sgRNA_design->cloning transfection Transfection of C2C12 Myoblasts cloning->transfection selection Antibiotic Selection & Single-Cell Cloning transfection->selection validation Genomic DNA Validation (PCR & Sequencing) selection->validation protein_analysis Western Blot Analysis (Stac3, Myogenin, MHC) validation->protein_analysis phenotype_analysis Phenotypic Analysis (Differentiation Assay) protein_analysis->phenotype_analysis

Caption: Overall experimental workflow for Stac3 knockout in C2C12 cells.

Protocol 1: sgRNA Design and Cloning for Stac3 Knockout
  • sgRNA Design:

    • Obtain the sequence for the mouse Stac3 gene from the NCBI database.

    • Use an online sgRNA design tool (e.g., IDT, Synthego) to identify potential sgRNA sequences targeting an early exon of Stac3.[12] This maximizes the probability of generating a loss-of-function mutation.

    • Select 2-3 sgRNAs with high on-target scores and low off-target scores.[12] The optimal protospacer length for Streptococcus pyogenes Cas9 is 20 base pairs, adjacent to a 5'-NGG-3' Protospacer Adjacent Motif (PAM).[12]

    • For a more robust knockout, consider a multi-guide strategy targeting the same exon to create a larger deletion.[13]

  • sgRNA Synthesis and Cloning:

    • Synthesize the selected sgRNA sequences as complementary DNA oligonucleotides.

    • Anneal the complementary oligos to form a double-stranded DNA fragment.

    • Clone the annealed oligos into a suitable CRISPR/Cas9 expression vector (e.g., a vector co-expressing Cas9 and the sgRNA scaffold, and containing a selection marker like puromycin (B1679871) resistance). Follow the manufacturer's protocol for the specific vector system.

    • Transform the ligated product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.

Protocol 2: C2C12 Myoblast Culture and Transfection
  • C2C12 Cell Culture:

    • Culture C2C12 myoblasts (ATCC) in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Maintain cells in a 37°C incubator with 5% CO2.

    • Subculture the cells before they reach 70% confluency to prevent spontaneous differentiation.[14]

  • Transfection:

    • One day before transfection, seed C2C12 cells into 6-well plates to be at 40-60% confluency at the time of transfection. Lower confluency can improve transfection efficiency in myoblasts.[15][16]

    • Transfect the cells with the validated Stac3-sgRNA/Cas9 plasmid using a lipofection-based reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

    • Include a control transfection with a non-targeting sgRNA vector.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the Growth Medium at a pre-determined optimal concentration.

    • Replace the selection medium every 2-3 days until non-transfected control cells are eliminated.

    • Once a stable polyclonal population is established, perform single-cell cloning by limiting dilution in a 96-well plate to isolate monoclonal knockout cell lines.

    • Expand the resulting clones for validation.

Protocol 3: Genomic DNA Extraction and PCR for Knockout Validation
  • Genomic DNA (gDNA) Extraction:

    • Harvest cells from each expanded clone.

    • Extract gDNA using a commercial kit according to the manufacturer's protocol.

  • PCR Amplification and Sequencing:

    • Design PCR primers that flank the sgRNA target site in the Stac3 gene, amplifying a 300-500 bp region.

    • Perform PCR on the gDNA from each clone and a wild-type control.

    • Run the PCR products on an agarose (B213101) gel to check for successful amplification.

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing results using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection of the chromatogram to identify clones with frameshift-inducing indels.

Protocol 4: Western Blot Analysis for Stac3 and Myogenic Markers
  • Protein Extraction:

    • Culture validated knockout clones and wild-type C2C12 cells. To assess differentiation, switch from Growth Medium to Differentiation Medium (DMEM with 2% horse serum) for 0, 24, 48, and 72 hours.[10]

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[17][18]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Stac3 (if a validated antibody is available; some studies have noted a lack thereof[6][9]).

      • Myogenin (early differentiation marker).

      • Myosin Heavy Chain (MHC) (late differentiation marker).

      • A loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Associated Signaling Pathways

G cluster_0 Excitation-Contraction Coupling DHPR DHPR (Voltage Sensor) Stac3 Stac3 DHPR->Stac3 interacts with RYR1 RYR1 (Calcium Channel) Stac3->RYR1 modulates SR Sarcoplasmic Reticulum (SR) Ca Ca²⁺ Release RYR1->Ca triggers SR->Ca stores Ca²⁺ Contraction Muscle Contraction Ca->Contraction G Myoblasts C2C12 Myoblasts Markers Myogenin & MHC Expression Myoblasts->Markers Upregulation of Stac3 Stac3 Protein Stac3->Markers Inhibits Diff Differentiation Signal (e.g., Serum Withdrawal) Diff->Myoblasts Myotubes Myotube Formation Markers->Myotubes KO Stac3 Knockout (via CRISPR/Cas9) KO->Stac3 Ablates

References

Application Notes and Protocols for Developing a Cell-Based Assay for Stac Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stac Proteins

Stac proteins are a family of adaptor proteins that play a critical role in the regulation of voltage-gated calcium channels (CaV).[1][2] This family includes three isoforms: Stac1, Stac2, and Stac3.[3][4] Stac1 and Stac2 are predominantly expressed in the brain, while Stac3 is highly expressed in skeletal muscle.[3][4] Functionally, Stac proteins are essential for the correct trafficking and function of L-type voltage-gated calcium channels, such as CaV1.1, CaV1.2, and CaV1.3.[2][5] A primary role of Stac3 is its indispensable function in excitation-contraction (EC) coupling in skeletal muscle, the process that links electrical stimulation of a muscle fiber to its contraction.[1][2][5][6][7][8][9][10] Stac proteins have also been shown to modulate a key biophysical property of CaV channels known as calcium-dependent inactivation (CDI).[2][3][4][11]

Structurally, Stac proteins feature a C1 domain and two SH3 (Src Homology 3) domains.[2][3][12] These domains mediate the interaction of Stac proteins with their binding partners. For instance, the SH3 domains of Stac proteins have been shown to interact with the intracellular loop between domains II and III of the CaV1.1 channel.[2][6][7][8][10][13][14] The C1 domain is crucial for the stable association of Stac3 with the CaV channel complex.[2][3] Furthermore, an interaction with the IQ domain located in the C-terminus of CaV1.2 has been identified as another important binding site.[3][11]

Given their critical role in calcium channel function and, consequently, in fundamental physiological processes, Stac proteins represent a potential therapeutic target for conditions involving aberrant calcium signaling. The development of robust cell-based assays is therefore essential to further elucidate the function of Stac proteins and to screen for potential modulators of their activity.

Stac Protein Signaling Pathway in Excitation-Contraction Coupling

The following diagram illustrates the central role of Stac3 in skeletal muscle excitation-contraction coupling, highlighting its interaction with the L-type voltage-gated calcium channel CaV1.1 and the ryanodine (B192298) receptor (RyR1).

Stac3_EC_Coupling cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum (SR) Membrane Action Potential Action Potential CaV1_1 CaV1.1 Action Potential->CaV1_1 Depolarization Stac3 Stac3 CaV1_1->Stac3 interacts with II-III loop & C-terminus RyR1 RyR1 CaV1_1->RyR1 Mechanical Coupling Stac3->RyR1 facilitates conformational change Ca_SR Ca²⁺ RyR1->Ca_SR opens Myoplasm Myoplasm Ca_SR->Myoplasm Ca²⁺ Release Muscle Contraction Muscle Contraction Myoplasm->Muscle Contraction triggers Assay_Workflow cluster_PPI Protein-Protein Interaction cluster_Localization Subcellular Localization cluster_Functional Functional Output CoIP Co-Immunoprecipitation FRET FRET/BRET Colocalization Immunofluorescence/ Co-localization PatchClamp Electrophysiology (Patch Clamp) CaImaging Calcium Imaging Stac_Function Stac Protein Function Stac_Function->CoIP Direct Interaction? Stac_Function->FRET Direct Interaction? Stac_Function->Colocalization Where do they interact? Stac_Function->PatchClamp What is the effect? Stac_Function->CaImaging What is the effect?

References

Identifying Stac Protein Binding Partners Using Co-immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stac proteins (SH3 and cysteine-rich domain-containing proteins) are a family of adaptor proteins with three known isoforms: Stac1, Stac2, and Stac3. These proteins play crucial roles in various physiological processes, primarily through their interaction with voltage-gated calcium channels (CaV). Stac3 is essential for excitation-contraction (EC) coupling in skeletal muscle, linking the L-type CaV1.1 channel to the ryanodine (B192298) receptor (RyR1) and enabling muscle contraction.[1] Stac1 and Stac2 are predominantly expressed in the brain and neuronal tissues, where they modulate the function of neuronal L-type CaV channels and are implicated in processes such as neuropeptide release.[2][3] Given their critical roles in cellular signaling, identifying the full spectrum of Stac protein binding partners is essential for understanding their function in both health and disease, and for the development of novel therapeutic strategies.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify protein-protein interactions. This method involves using an antibody to isolate a specific protein of interest (the "bait") from a cell or tissue lysate, thereby also capturing any proteins that are bound to it (the "prey"). These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry. This document provides detailed protocols and application notes for utilizing Co-IP to identify and characterize Stac protein binding partners.

Known and Potential Stac Protein Interactions

Stac proteins are known to interact with several key proteins involved in calcium signaling. The primary and most studied interactions are with the α1 subunits of L-type voltage-gated calcium channels. However, proteomic screens have suggested a broader range of interacting partners, highlighting the potential for Stac proteins to be involved in multiple signaling pathways.

Quantitative Data on Stac-CaV Channel Interactions

The binding affinities of Stac proteins to the intracellular loop between domains II and III of CaV channels have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These interactions are primarily mediated by the tandem SH3 domains of the Stac proteins.

Stac IsoformBinding Partner (Domain)MethodDissociation Constant (Kd)Reference
Stac1CaV1.1 (II-III loop)ITC3.9 µM
Stac2CaV1.1 (II-III loop)ITC9.3 µM
Stac3CaV1.1 (II-III loop)ITC10.6 µM
Stac2CaV1.1 (II-III loop)SPR1.85 µM[4]
Stac3CaV1.1 (II-III loop)SPRNot specified[4]
Potential Stac Interacting Partners from Proteomic Screens

Several proteomics studies have identified a range of potential interacting partners for Stac proteins. The following table summarizes partners identified by at least two independent proteomics screens or experimental methods.[1]

Stac IsoformPotential Binding PartnerPutative Functional Role
Stac1YWHAE (14-3-3 protein)Cell proliferation and apoptosis
Stac1ANKLE2Mitotic nuclear envelope reassembly, brain development
Stac1KANK2Transcriptional regulation
Stac1NCKIPSDStress fiber formation
Stac2PPARATranscription factor
Stac2EAF1Transcriptional transactivator
Stac2ENKD1Uncharacterized
Stac2WDR54ERK signaling pathway

Signaling Pathways and Experimental Workflows

Stac3 Signaling Pathway in Skeletal Muscle Excitation-Contraction Coupling

Stac3 is a critical component of the EC coupling machinery in skeletal muscle. It facilitates the functional expression of CaV1.1 and is thought to physically link it to RyR1 in the sarcoplasmic reticulum, enabling depolarization-induced Ca2+ release and muscle contraction.

Stac3_Signaling_Pathway cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum cluster_cytosol CaV1_1 CaV1.1 RyR1 RyR1 CaV1_1->RyR1 Conformational Change Ca_release Ca2+ Release RyR1->Ca_release Stac3 Stac3 Stac3->CaV1_1 Binds to II-III loop & C-terminus Stac3->RyR1 Potential Link Action_Potential Action Potential Action_Potential->CaV1_1 Depolarization Contraction Muscle Contraction Ca_release->Contraction

Stac3-mediated excitation-contraction coupling in skeletal muscle.

Co-immunoprecipitation Experimental Workflow

The following diagram outlines the key steps in a Co-IP experiment to identify Stac protein binding partners, from cell lysis to protein identification by mass spectrometry.

CoIP_Workflow start Start: Cells/Tissue expressing Stac protein lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control IgG beads) lysis->preclear incubation Incubation with anti-Stac Antibody preclear->incubation pull_down Protein A/G Bead Incubation & Pull-down incubation->pull_down wash Wash Steps (Remove non-specific binders) pull_down->wash elution Elution of Protein Complexes wash->elution analysis Analysis elution->analysis wb Western Blot analysis->wb Validation ms Mass Spectrometry analysis->ms Discovery end End: Identification of Binding Partners wb->end ms->end

General workflow for Co-IP of Stac protein complexes.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Stac3 and CaV1.1 from Transfected HEK293 Cells

This protocol is adapted from methods used to study the interaction between Stac3 and CaV1.1 expressed heterologously in mammalian cells.

Materials:

  • HEK293 cells co-transfected with plasmids encoding tagged Stac3 (e.g., HA-Stac3) and CaV1.1.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Anti-HA antibody (for immunoprecipitation).

  • Anti-CaV1.1 antibody (for Western blot detection).

  • Protein A/G magnetic beads.

  • Magnetic separation rack.

Procedure:

  • Cell Lysis:

    • Harvest transfected HEK293 cells 48 hours post-transfection.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Pre-clearing the Lysate:

    • To 500 µg - 1 mg of total protein lysate, add 20 µL of equilibrated Protein A/G magnetic beads.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-HA antibody to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual Wash Buffer.

    • Add 40 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Pellet the beads with the magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Protocol 2: Identification of Novel Stac Binding Partners by Co-IP and Mass Spectrometry

This protocol outlines a general approach for discovering new Stac interactors from a relevant cell line or tissue.

Materials:

  • Cells or tissue endogenously expressing the Stac isoform of interest.

  • Co-IP Lysis Buffer: A gentle lysis buffer, such as the one in Protocol 1, is recommended to preserve protein complexes. The salt and detergent concentrations may need to be optimized.

  • Antibody specific to the endogenous Stac isoform for immunoprecipitation.

  • Control IgG from the same species as the IP antibody.

  • Protein A/G beads (magnetic or agarose).

  • Mass spectrometry compatible elution buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Enzymes for in-gel or on-bead digestion (e.g., Trypsin).

Procedure:

  • Lysate Preparation and Immunoprecipitation:

    • Prepare cell or tissue lysate as described in Protocol 1. Use a larger amount of starting material (e.g., 5-10 mg of total protein).

    • Perform pre-clearing as in Protocol 1.

    • Set up two IP reactions in parallel: one with the anti-Stac antibody and one with the control IgG.

    • Incubate with antibodies and Protein A/G beads as described above.

  • Washing:

    • Wash the beads extensively to minimize non-specific binders. A typical wash series would be:

      • 2 washes with Lysis Buffer.

      • 2 washes with a higher salt buffer (e.g., 500 mM NaCl).

      • 2 washes with a final buffer without detergent (e.g., 50 mM Tris-HCl, 150 mM NaCl).

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads. For mass spectrometry, avoid detergents and denaturing agents like SDS if possible. A common method is on-bead digestion.

    • On-bead digestion:

      • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

      • Reduce the proteins with DTT and alkylate with iodoacetamide.

      • Add trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

    • Alternatively, elute the intact protein complexes with an acidic buffer or a competing peptide (if using a tagged protein), and then perform an in-solution digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins in each sample using a protein database search algorithm (e.g., Mascot, Sequest).

  • Data Analysis:

    • Compare the list of proteins identified in the anti-Stac IP to the control IgG IP.

    • True interacting partners should be significantly enriched in the Stac IP sample compared to the control.

    • Bioinformatics analysis can be used to identify enriched pathways and protein networks.

Concluding Remarks

The protocols and information provided herein serve as a comprehensive guide for researchers interested in exploring the interactome of Stac proteins. Co-immunoprecipitation is a versatile and powerful technique that, when coupled with sensitive detection methods like mass spectrometry, can uncover novel binding partners and shed light on the diverse cellular functions of the Stac protein family. Careful optimization of experimental conditions, particularly lysis and wash steps, is critical for success. The identification of new Stac interactors will undoubtedly open new avenues for research into the physiological and pathophysiological roles of these important adaptor proteins.

References

Application Notes and Protocols: Live-Cell Imaging of Stac Protein Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stac proteins (SH3 and Cysteine-Rich Domain-containing proteins) are a family of adaptor proteins that play a critical role in the trafficking and function of voltage-gated calcium channels (CaVs).[1][2] The three main isoforms, Stac1, Stac2, and Stac3, exhibit distinct expression patterns and regulatory functions. Stac3 is predominantly found in skeletal muscle and is essential for excitation-contraction coupling by facilitating the trafficking of CaV1.1 to the plasma membrane.[3] Stac1 and Stac2 are primarily expressed in neuronal tissues and have been shown to modulate the function of L-type (CaV1.2) and T-type (CaV3.2) calcium channels.[1][4]

Understanding the dynamics of Stac protein trafficking is crucial for elucidating their role in both normal physiology and disease states, such as congenital myopathies.[1] Live-cell imaging techniques provide a powerful approach to visualize and quantify the movement, localization, and protein-protein interactions of Stac proteins in real-time. These application notes provide an overview of the techniques and detailed protocols for live-cell imaging of Stac protein trafficking.

Key Live-Cell Imaging Techniques for Stac Protein Trafficking

Several advanced microscopy techniques can be employed to study the dynamics of Stac proteins in living cells. The choice of technique depends on the specific biological question being addressed.

  • Confocal Microscopy: Ideal for obtaining high-resolution images of fluorescently-tagged Stac proteins within different cellular compartments and for colocalization studies with other proteins of interest, such as CaV channels.

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique is particularly well-suited for visualizing and analyzing the dynamics of Stac proteins at or near the plasma membrane with high signal-to-noise ratio.[5][6][7][8] It selectively excites fluorophores in a thin region (typically <100 nm) adjacent to the coverslip, minimizing background fluorescence from the cytoplasm.[6]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the dynamics and mobility of Stac proteins within a specific region of the cell. By photobleaching a region of interest and monitoring the recovery of fluorescence, one can determine the fraction of mobile protein and its diffusion characteristics. A study by Campiglio et al. utilized FRAP to demonstrate the stable incorporation of STAC3 into the CaV1.1 complex in myotubes.[1]

  • Single-Particle Tracking (SPT): SPT allows for the tracking of individual Stac protein-containing vesicles or complexes over time. This technique can provide detailed information about their trajectories, velocities, and modes of transport (e.g., diffusive, directed motion).

Data Presentation: Quantitative Analysis of Protein Dynamics

While specific quantitative data for Stac protein trafficking is not extensively available in the literature, the following table provides a template for summarizing such data and includes representative values for other proteins with similar trafficking mechanisms for comparison.

ParameterStac Protein (Hypothetical)Comparative Protein/ProcessTechniqueReference (Comparative Data)
Diffusion Coefficient (D)
Cytoplasmic Pool0.5 - 5 µm²/sEGFP in cytoplasm: ~25-30 µm²/sFRAP / FCS[9][10]
Membrane-Associated0.01 - 0.1 µm²/sMembrane proteins: 0.01 - 1 µm²/sFRAP / kICS[11]
Vesicle Velocity
Anterograde Transport0.5 - 2 µm/sSynaptic vesicles: 0.5 - 4 µm/sSPT[12]
Retrograde Transport0.5 - 1.5 µm/sEndosomes: 0.2 - 1.5 µm/sSPT[12]
Mobile Fraction
In Triad Junctions10 - 30%Proteins in stable complexesFRAPN/A
In Cytoplasm80 - 95%Soluble cytoplasmic proteinsFRAPN/A

Signaling Pathways and Experimental Workflows

Stac Protein-Mediated CaV Channel Trafficking and Regulation

Stac proteins directly interact with CaV channels to influence their trafficking to the plasma membrane and to modulate their channel gating properties. The SH3 and C1 domains of Stac proteins are crucial for these interactions.

Stac_Signaling_Pathway Stac Stac Protein CaV_unfolded CaV Channel (unfolded/immature) Stac->CaV_unfolded CaV_folded CaV Channel (at plasma membrane) Stac->CaV_folded Modulation of Channel Gating CaV_unfolded->CaV_folded Trafficking & Membrane Insertion Experimental_Workflow A 1. Construct Generation: Stac-FP Fusion Plasmid B 2. Cell Culture and Transfection (e.g., tsA201, C2C12 myoblasts) A->B C 3. Live-Cell Imaging (Confocal, TIRF, FRAP) B->C D 4. Image Acquisition (Time-lapse series) C->D E 5. Data Analysis (Colocalization, Tracking, FRAP analysis) D->E F 6. Quantitative Results (Diffusion, Velocity, Mobile Fraction) E->F

References

Application Notes and Protocols for Isothermal Titration Calorimetry of Stac-Peptide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stac proteins are a family of adaptor proteins characterized by the presence of a C1 domain and two SH3 domains.[1][2] They are crucial regulators of voltage-gated L-type calcium channels (CaV1) and play a vital role in excitation-contraction (EC) coupling in skeletal muscle.[1][2][3] Stac proteins, particularly STAC3, are essential for the proper function of the dihydropyridine (B1217469) receptor (DHPR) and its communication with the ryanodine (B192298) receptor 1 (RyR1) to initiate calcium release from the sarcoplasmic reticulum.[3][4] The interaction between Stac proteins and the intracellular loops of CaV channels is a key molecular event in this process.[2][4][5] Isothermal Titration Calorimetry (ITC) is a powerful technique to quantitatively characterize these protein-peptide interactions by directly measuring the heat changes that occur upon binding.[6][7][8] This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[6][9][10]

Signaling Pathway of Stac Proteins in Excitation-Contraction Coupling

Stac proteins are integral components of the EC coupling machinery in skeletal muscle. They are thought to act as a physical and functional link between the voltage-sensing DHPR in the T-tubule membrane and the RyR1 calcium release channel in the sarcoplasmic reticulum. The interaction of Stac3 with the II-III loop of the CaV1.1 subunit of the DHPR is critical for this process.[1][2][4]

Stac_Signaling_Pathway cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum Action_Potential Action Potential DHPR DHPR (CaV1.1) Action_Potential->DHPR depolarizes Stac3 STAC3 DHPR->Stac3 interacts with II-III loop RyR1 RyR1 Ca_release Ca²⁺ Release RyR1->Ca_release opens Contraction Muscle Contraction Ca_release->Contraction triggers Stac3->RyR1 modulates ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Purification Protein/Peptide Purification Buffer_Matching Buffer Matching (Dialysis) Purification->Buffer_Matching Concentration Accurate Concentration Measurement Buffer_Matching->Concentration Degassing Degassing Concentration->Degassing Load_Sample Load Stac Protein into Sample Cell Degassing->Load_Sample Load_Titrant Load Peptide into Syringe Degassing->Load_Titrant Equilibration Thermal Equilibration Load_Sample->Equilibration Load_Titrant->Equilibration Titration Perform Titration (Injections) Equilibration->Titration Integration Integrate Raw Data (Heat Pulses) Titration->Integration Control_Subtraction Subtract Heat of Dilution Integration->Control_Subtraction Fitting Fit Data to a Binding Model Control_Subtraction->Fitting Parameters Determine Kd, n, ΔH, ΔS Fitting->Parameters

References

Application Notes & Protocols for Generating Stac3 Mutant Mice Using KOMP Targeted ES Clones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the generation of Stac3 (SH3 and Cysteine Rich Domain 3) mutant mice utilizing targeted embryonic stem (ES) cell clones available from the Knockout Mouse Project (KOMP). Stac3 is a critical protein in the excitation-contraction (E-C) coupling machinery of skeletal muscle, and mouse models are invaluable for studying its role in muscle development, function, and associated myopathies.[1][2][3][4]

Introduction to Stac3 and its Role in Muscle Function

The STAC3 gene encodes an essential protein for normal skeletal muscle function.[2][5] The STAC3 protein is a key component of the E-C coupling apparatus, which translates electrical signals into the release of calcium required for muscle contraction.[1][2] It facilitates the interaction between the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel on the plasma membrane, and the ryanodine (B192298) receptor 1 (RYR1) on the sarcoplasmic reticulum membrane.[1][3][5] This interaction is crucial for the release of calcium ions from the sarcoplasmic reticulum, which ultimately triggers muscle contraction.[1][2]

Mutations in the STAC3 gene have been linked to congenital myopathies, such as Native American Myopathy, highlighting its importance in human health.[3][6] Generating Stac3 mutant mice using KOMP ES clones provides a powerful in vivo system to dissect the molecular mechanisms of STAC3 function and to test potential therapeutic interventions. The KOMP resource offers publicly available, quality-controlled ES cell clones with targeted mutations, significantly streamlining the initial phase of knockout mouse production.[7][8][9]

Stac3 Signaling Pathway in Excitation-Contraction Coupling

The Stac3 protein acts as a crucial adaptor in the core machinery of E-C coupling. The pathway begins with the depolarization of the muscle cell membrane, which is sensed by the DHPR. Stac3 facilitates the conformational change in the DHPR, which in turn activates the RYR1 channel, leading to calcium release.

Stac3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Membrane_Depolarization Membrane Depolarization DHPR DHPR (Cav1.1) Membrane_Depolarization->DHPR Activates STAC3 STAC3 DHPR->STAC3 Interacts with RYR1 RYR1 DHPR->RYR1 Conformational Coupling STAC3->RYR1 Modulates Ca_Release RYR1->Ca_Release Opens Ca_Store Ca2+ Store Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction Triggers

Caption: Stac3-mediated excitation-contraction coupling pathway in skeletal muscle.

Experimental Workflow and Protocols

The overall process involves acquiring and validating the KOMP ES clones, generating chimeric mice through blastocyst microinjection, and then breeding these chimeras to achieve germline transmission of the Stac3 mutation.

Experimental_Workflow A 1. Acquire & Validate KOMP Stac3 ES Clones B 2. ES Cell Expansion A->B C 3. Blastocyst Microinjection B->C D 4. Embryo Transfer to Pseudopregnant Females C->D E 5. Birth & Identification of Chimeric Mice D->E F 6. Breed Chimeras for Germline Transmission (GLT) E->F G 7. Genotype F1 Offspring (Stac3+/-) F->G H 8. Intercross Heterozygotes to Generate Stac3-/- G->H

Caption: Workflow for generating Stac3 mutant mice from KOMP ES clones.

Protocol 1: Acquisition and Handling of KOMP ES Clones
  • Ordering: Obtain targeted ES cell clones for the Stac3 gene from a repository such as the KOMP Repository. It is highly recommended to order at least two independent clones.[10]

  • Quality Control: Upon receipt, it is critical to perform quality control.

    • Mycoplasma Testing: Ensure cells are free from mycoplasma contamination.[10][11]

    • Chromosome Counting: Verify that the ES cells have a normal chromosome count (euploid) to maximize the chances of generating viable chimeras.[9][10]

    • Targeting Confirmation: Although KOMP performs initial QC, it is good practice to confirm the correct targeting event using PCR or qPCR-based assays.[8][9] The Sanger Mouse Genetics Project reports that 86% of transmitting clones from the EUCOMM/KOMP resource are correctly targeted.[8][12]

Protocol 2: ES Cell Culture and Expansion

This protocol is for the expansion of thawed ES clones in preparation for microinjection.

  • Thawing: Quickly thaw the vial of ES cells in a 37°C water bath.

  • Plating: Transfer the cells to a gelatin-coated plate containing ES cell culture medium with LIF (Leukemia Inhibitory Factor) to maintain pluripotency.

  • Expansion: Culture the cells for several passages to obtain a sufficient number for microinjection (typically 1-2 million cells). Ensure the cells maintain an undifferentiated morphology.

  • Preparation for Injection: On the day of microinjection, harvest the ES cells using trypsin, wash them with injection medium (e.g., DMEM with HEPES), and keep them on ice as a single-cell suspension.

ParameterRecommendation
Culture Surface 0.1% Gelatin-coated plates
Key Media Component Leukemia Inhibitory Factor (LIF)
Target Cell Number 1-2 x 10^6 cells per clone
Cell State for Injection Single-cell suspension in injection medium

Table 1: Key Parameters for ES Cell Culture and Expansion.

Protocol 3: Generation of Chimeric Mice via Blastocyst Microinjection

This procedure involves injecting the targeted ES cells into early-stage embryos (blastocysts).[7][13]

  • Blastocyst Source: Harvest blastocysts at day 3.5 post-coitum from superovulated female mice.[13] The strain should have a coat color that is distinct from that of the ES cell line to allow for visual identification of chimeras.[7][13] For example, use C57BL/6 (black) blastocysts for 129-derived (agouti) ES cells.[7][13]

  • Microinjection Setup: Use a micromanipulator setup with a holding pipette to secure the blastocyst and a fine injection needle to introduce the ES cells.

  • Injection: Aspirate 10-15 targeted ES cells into the injection needle.[13] Carefully penetrate the blastocyst and inject the cells into the blastocoel cavity.[13]

  • Embryo Transfer: Surgically transfer the injected blastocysts into the uterine horns of pseudopregnant recipient female mice (day 2.5 post-coitum).[7][13]

  • Birth of Pups: Pups are typically born 17-19 days after transfer. Chimeric animals will exhibit a mixed coat color, with patches derived from both the host blastocyst and the injected ES cells.[10][13] The higher the percentage of ES cell-derived coat color, the greater the likelihood of germline transmission.[10]

ParameterRecommendationSource(s)
ES Cells per Blastocyst 10-15[13]
Blastocysts per Clone ~24[14]
Expected Yield ~5 highly chimeric males per 2-3 clones[14]
Host Blastocyst Strain Different coat color from ES cells (e.g., C57BL/6)[7][13]
Recipient Female E2.5 pseudopregnant surrogate[7][13]

Table 2: Quantitative Data for Blastocyst Microinjection.

Protocol 4: Breeding for Germline Transmission and Genotyping
  • Breeding Chimeras: Once chimeric males reach sexual maturity (around 7-8 weeks), mate them with wild-type females of a known genetic background (e.g., C57BL/6N).[9][11][13]

  • Identifying Germline Transmission (GLT): GLT is successful if the resulting F1 offspring display the coat color of the ES cell line, indicating they developed from an ES cell-derived gamete.[10][13]

  • Genotyping F1 Generation:

    • Sample Collection: Collect a small tissue sample (e.g., tail tip or ear punch) from F1 pups at weaning age (~21 days).

    • DNA Extraction: Isolate genomic DNA from the tissue samples.

    • PCR Analysis: Perform PCR using primers designed to differentiate between the wild-type Stac3 allele and the targeted mutant allele.[4] A three-primer PCR (one forward, two reverse) is often effective.

  • Generating Homozygotes:

    • Intercross the heterozygous (Stac3+/-) F1 mice that have been confirmed by genotyping.[4][11]

    • Genotype the resulting F2 offspring to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) mice.[4] Based on previous studies, Stac3 homozygous knockout mice are perinatally lethal.[4][15]

Breeding_Strategy cluster_P0 P0 Generation cluster_F1 F1 Generation (Germline Transmission) cluster_F2 F2 Generation (Intercross) Chimera Chimeric Male (High % Agouti) Heterozygote Heterozygous Offspring (Stac3+/-) (Agouti Coat Color) Chimera->Heterozygote Mated with WT_Female Wild-Type Female (C57BL/6N - Black) Homozygous Homozygous Mutant (Stac3-/-) Heterozygote->Homozygous Intercrossed with Heterozygote (Stac3+/-) Heterozygote_F2 Heterozygous (Stac3+/-) WT_F2 Wild-Type (Stac3+/+) WT_Offspring Wild-Type Offspring (Stac3+/+) (Black Coat Color)

Caption: Breeding strategy to obtain Stac3 homozygous mutant mice.

Protocol 5: PCR Genotyping

This is a representative PCR protocol that should be optimized for your specific primers and polymerase.

  • Primer Design: Design three primers:

    • Forward Primer: In a region upstream of the targeted insertion.

    • Wild-Type Reverse Primer: In a region that is deleted or replaced by the targeting cassette.

    • Mutant Reverse Primer: Within the targeting cassette itself.

  • PCR Reaction Mix:

ReagentVolume (µL) for 25 µL RxnFinal Concentration
10x PCR Buffer2.51x
dNTPs (10 mM)0.50.2 mM
Forward Primer (10 µM)1.00.4 µM
WT Reverse Primer (10 µM)0.50.2 µM
Mutant Reverse Primer (10 µM)0.50.2 µM
Taq Polymerase (5 U/µL)0.21.0 U
Genomic DNA1.0 (50-100 ng)2-4 ng/µL
Nuclease-Free Waterto 25.0-

Table 3: Example PCR Reaction Mix for Genotyping.

  • PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation943 min1
Denaturation9430 sec\multirow{3}{}{35}
Annealing55-6530 sec
Extension721 min/kb
Final Extension725 min1
Hold41

*Annealing temperature should be optimized based on primer Tm.

Table 4: Example PCR Cycling Conditions.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose (B213101) gel. The band pattern will distinguish between wild-type, heterozygous, and homozygous genotypes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant Stac Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields of recombinant Stac protein. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of recombinant Stac protein.

Frequently Asked Questions (FAQs)

Q1: I am not observing any expression of my recombinant Stac protein. What are the primary reasons and how can I troubleshoot this?

A1: A complete lack of protein expression can be attributed to several factors, ranging from the genetic construct to the induction process. Here are some key areas to investigate:

  • Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression.[1] It is also crucial to ensure that your expression plasmid was correctly cloned and that the gene is present.

  • Codon Usage: The presence of codons in your Stac gene that are rare for your expression host (e.g., E. coli) can lead to translational stalling and low or no protein production.[2][3]

  • Promoter System and Inducer: The promoter controlling the expression of the Stac gene may not be functioning correctly, or the inducer may be inactive.

  • Protein Toxicity: The expressed Stac protein might be toxic to the host cells, leading to cell death and no observable protein yield.[4]

Recommendations:

  • Verify the integrity of your expression vector by re-sequencing the Stac gene insert.[1]

  • Perform a codon usage analysis for your Stac construct and consider gene optimization for your expression host.[2][5]

  • Confirm you are using the correct inducer at an optimal concentration and that your inducer stock is not degraded.

  • If toxicity is suspected, try using a lower inducer concentration, a lower induction temperature, or a more tightly regulated expression system.[4]

Q2: My Stac protein is being expressed, but it is insoluble and forming inclusion bodies. How can I increase its solubility?

A2: Inclusion body formation is a common challenge, especially with multi-domain proteins like Stac.[1][6] The following strategies can help improve the solubility of your recombinant Stac protein:

  • Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can promote proper folding.[2][6]

  • Optimize Inducer Concentration: A lower concentration of the inducer can reduce the speed of protein expression, potentially preventing aggregation.

  • Choice of Expression Strain: Utilize E. coli strains engineered to enhance the solubility of expressed proteins, such as those that co-express chaperones or have a more oxidizing cytoplasm to facilitate disulfide bond formation if required.[2]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag (e.g., MBP, GST, or SUMO) to your Stac protein can significantly improve its solubility.

Q3: I have decent expression of Stac protein, but I'm losing most of it during purification. What could be the cause of this low final yield?

A3: Significant protein loss during purification can be due to several factors. Here are some common causes and their solutions:

  • Inefficient Cell Lysis: If the host cells are not lysed effectively, a large portion of your Stac protein will remain trapped and be discarded with the cell debris.

  • Protein Degradation: Proteases released during cell lysis can degrade your target Stac protein.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your purification buffers may not be optimal for Stac protein stability, leading to poor binding to the purification resin or premature elution.

  • Issues with Affinity Tag: The affinity tag on your Stac protein might be inaccessible or cleaved, preventing it from binding efficiently to the purification resin.

Recommendations:

  • Ensure complete cell lysis by using appropriate methods and verifying lysis efficiency.

  • Perform all purification steps at a low temperature (4°C) and add a protease inhibitor cocktail to your lysis buffer.[6]

  • Optimize your buffer conditions, including pH and salt concentration, for efficient binding and elution.

  • Confirm the presence and accessibility of the affinity tag on your Stac protein.

Data Presentation

Table 1: Troubleshooting Summary for Low Stac Protein Yield

Problem Potential Cause Recommended Solution
No Expression Vector/Insert Integrity IssuesRe-sequence the Stac gene insert.
Rare Codon UsagePerform codon optimization for the expression host.
Promoter/Inducer MalfunctionVerify inducer and its concentration.
Protein ToxicityUse a lower induction temperature or a tighter promoter system.
Inclusion Bodies High Expression RateLower the induction temperature and/or inducer concentration.
Misfolded ProteinCo-express chaperones or use a solubility-enhancing fusion tag.
Incorrect Disulfide BondsUse expression strains with an oxidizing cytoplasm.
Loss During Purification Inefficient Cell LysisOptimize the cell lysis protocol.
Protein DegradationAdd protease inhibitors and work at low temperatures.
Suboptimal BuffersOptimize pH and salt concentrations of purification buffers.
Affinity Tag IssuesConfirm tag integrity and accessibility.

Experimental Protocols

Protocol 1: Optimization of Induction Temperature for Soluble Stac Protein Expression

Objective: To determine the optimal induction temperature for maximizing the yield of soluble recombinant Stac protein.

Methodology:

  • Transform the Stac expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate four 50 mL cultures of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Immediately transfer the cultures to shakers at four different temperatures: 37°C, 30°C, 25°C, and 18°C.

  • Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).

  • Harvest the cells by centrifugation.

  • Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total, soluble, and insoluble fractions for each temperature by SDS-PAGE to determine which condition yields the highest amount of soluble Stac protein.

Mandatory Visualization

Troubleshooting_Workflow start Low/No Stac Protein Yield check_expression Analyze total cell lysate by SDS-PAGE/Western Blot start->check_expression no_band No Protein Band Observed check_expression->no_band band_present Protein Band Present check_expression->band_present troubleshoot_expression Troubleshoot Expression: - Sequence vector - Codon optimization - Check promoter/inducer - Test for toxicity no_band->troubleshoot_expression No check_solubility Analyze soluble vs. insoluble fractions band_present->check_solubility Yes insoluble Protein is Insoluble (Inclusion Bodies) check_solubility->insoluble soluble Protein is Soluble check_solubility->soluble optimize_solubility Optimize Solubility: - Lower temperature - Lower inducer concentration - Use solubility tags - Chaperone co-expression insoluble->optimize_solubility Insoluble optimize_purification Optimize Purification: - Check lysis efficiency - Add protease inhibitors - Optimize buffers - Verify affinity tag soluble->optimize_purification Soluble troubleshoot_expression->check_expression optimize_solubility->check_solubility end High Yield of Soluble Stac Protein optimize_purification->end

Caption: Troubleshooting workflow for low recombinant Stac protein yield.

References

optimizing western blot conditions for Stac3 antibody detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Western blot conditions for the detection of Stac3 protein. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during Stac3 Western blotting in a question-and-answer format.

Question: Why am I not seeing any band for Stac3?

Answer: Several factors could lead to a lack of signal. Consider the following:

  • Protein Expression: Stac3 is predominantly expressed in skeletal muscle and to a lesser extent in testicular Leydig cells.[1] Ensure your sample type is appropriate. Using a positive control, such as a lysate from skeletal muscle tissue or Stac3-transfected cells, is highly recommended to validate your protocol and antibody.

  • Insufficient Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[2] If Stac3 expression is low in your sample, you may need to load up to 50 µg.

  • Antibody Dilution: An overly diluted primary antibody may not produce a detectable signal. Start with the manufacturer's recommended dilution and optimize from there. A common starting range for Stac3 antibodies is 1:500 to 1:1000.

  • Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize transfer time and voltage. For a protein of Stac3's size (~42 kDa), standard transfer conditions are usually sufficient, but optimization may be needed.

  • Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary Stac3 antibody (e.g., anti-rabbit secondary for a rabbit primary).

Question: Why am I seeing multiple bands or non-specific bands?

Answer: The presence of unexpected bands can be due to several reasons:

  • Antibody Specificity: Use an affinity-purified antibody to minimize non-specific binding. You can also perform a peptide block to confirm the specificity of the bands.

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Try further diluting your antibodies.

  • Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent like 5% non-fat dry milk or BSA in TBST.

  • Insufficient Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Protein Degradation: Stac3 may be susceptible to degradation. Always prepare lysates with fresh protease inhibitors. Storing lysates at -80°C is recommended to minimize degradation.

Question: The Stac3 band is very weak. How can I improve the signal?

Answer: To enhance a weak Stac3 signal, consider these optimization steps:

  • Increase Protein Load: As mentioned, increasing the amount of protein loaded onto the gel can significantly improve signal strength.

  • Optimize Antibody Incubation: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[3]

  • Use a More Sensitive Detection Reagent: Enhanced chemiluminescence (ECL) substrates are available with varying sensitivities. Using a more sensitive substrate can help in detecting low-abundance proteins.

  • Enrich for Stac3: If Stac3 levels are very low in your sample, consider an enrichment step such as immunoprecipitation (IP) prior to Western blotting.

Question: The background on my blot is very high. What can I do to reduce it?

Answer: High background can obscure your bands of interest. To reduce it:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent. For some antibodies, BSA may provide a lower background than milk.

  • Increase Washing: As with non-specific bands, more stringent and longer washes can help reduce background. Adding a detergent like Tween-20 to your wash buffer is crucial.

  • Reduce Antibody Concentrations: Titrate both your primary and secondary antibodies to the lowest concentration that still provides a specific signal.

  • Ensure Membrane Quality: Handle the membrane carefully with forceps to avoid contamination. Make sure the membrane does not dry out at any stage.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Stac3?

A1: The predicted molecular weight of human Stac3 is approximately 42 kDa. However, the observed molecular weight on a Western blot can sometimes vary, with one study reporting an observed band size of around 52 kDa in transfected cells. This could be due to post-translational modifications or other factors.

Q2: What are recommended positive and negative controls for Stac3 Western blotting?

A2:

  • Positive Controls: Lysates from tissues with high Stac3 expression, such as skeletal muscle, are ideal.[1] Cell lysates from lines transfected with a Stac3 expression vector (e.g., STAC3 transfected 293T cells) are also excellent positive controls.

  • Negative Controls: Lysates from tissues or cell lines known not to express Stac3. For example, brain tissue can serve as a negative control.[4] Additionally, lysates from non-transfected cells corresponding to your Stac3-transfected positive control are essential. Lysates from Stac3 knockout or knockdown cells/tissues provide the most definitive negative control.[5]

Q3: What lysis buffer is best for extracting Stac3?

A3: For whole-cell lysates containing Stac3, a standard RIPA (Radioimmunoprecipitation assay) buffer is a good choice as it is effective at solubilizing most cellular proteins.[6] An NP-40 based lysis buffer can also be used.[7] It is crucial to supplement the lysis buffer with a protease inhibitor cocktail to prevent protein degradation.

Q4: Are there any known post-translational modifications of Stac3 that could affect its migration on a gel?

A4: While the literature does not extensively detail post-translational modifications of Stac3, like many signaling proteins, it could be subject to modifications such as phosphorylation. Such modifications can cause a shift in the apparent molecular weight on an SDS-PAGE gel.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing Stac3 Western blotting.

Table 1: Recommended Antibody Dilutions

Antibody TypeDilution RangeSource
Primary (Polyclonal)1:500 - 1:2000
Primary (Polyclonal)1:1000[1]
Primary (Polyclonal)1:300
Primary (Polyclonal)1:500 - 1:1000
Secondary (HRP-conjugated)1:2000 - 1:10000[8]

Table 2: Recommended Protein Loading and Transfer Conditions

ParameterRecommendationNotes
Protein Load
Whole-Cell Lysate20 - 50 µgStart with 20-30 µg and increase if the signal is weak.[2][9]
Tissue Lysate (Skeletal Muscle)30 µgA good starting point for a tissue with high Stac3 expression.[1]
Transfer Conditions
Transfer TypeWet (Tank) TransferGenerally provides efficient transfer for a wide range of protein sizes.
Voltage100 VFor 1-2 hours at 4°C.
Voltage (Overnight)25-30 VFor overnight transfer at 4°C, which can be beneficial for larger proteins.[10][11]
Membrane TypePVDF or NitrocellulosePVDF is generally more robust for stripping and re-probing.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect Stac3.

1. Sample Preparation (Cell Lysates)

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer to a final 1x concentration.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF membrane using a wet transfer system.

  • Perform the transfer at 100V for 1-2 hours at 4°C.

  • After transfer, verify transfer efficiency by staining the membrane with Ponceau S.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary Stac3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

Stac3_Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection CellCulture Cell/Tissue Sample Lysis Lysis with RIPA Buffer + Inhibitors CellCulture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation Sample Denaturation (Laemmli Buffer, 95°C) Quantification->Denaturation SDSPAGE SDS-PAGE (10% Gel) Denaturation->SDSPAGE Transfer Wet Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-Stac3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

Caption: Workflow for Stac3 Western Blotting.

Stac3_Signaling_Pathway cluster_membrane Sarcolemma / T-tubule cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) DHPR DHPR (CaV1.1) Stac3 Stac3 DHPR->Stac3 interacts with RyR1 RyR1 DHPR->RyR1 conformational change Stac3->RyR1 modulates coupling to Ca_SR Ca²⁺ Store RyR1->Ca_SR opens channel Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_SR->Ca_Cytosol release MembraneDepolarization Membrane Depolarization MembraneDepolarization->DHPR activates MuscleContraction Muscle Contraction Ca_Cytosol->MuscleContraction

Caption: Stac3 in Excitation-Contraction Coupling.

References

Technical Support Center: Optimizing Stac Protein Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in Stac protein co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guides

This section addresses common issues encountered during Stac protein Co-IP, offering step-by-step solutions to minimize non-specific binding and improve experimental outcomes.

Issue 1: High background in the negative control lane (e.g., IgG control).

  • Question: My negative control lane on the western blot shows multiple bands, similar to my experimental lane. How can I reduce this non-specific binding to the beads and/or antibody?

  • Answer: High background in a negative control is a common issue and can be addressed by optimizing several steps in your protocol.

    • Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[1][2][3][4][5][6] Before adding your specific antibody, incubate your cell lysate with the beads (e.g., Protein A/G) for 30-60 minutes.[7] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation.

    • Blocking the Beads: Before adding the antibody, block the beads with a protein solution like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk to reduce non-specific protein adherence to the bead surface.[1]

    • Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[8] Perform an antibody titration experiment to determine the optimal concentration that efficiently pulls down your Stac protein without excessive background.

    • Use High-Quality Antibodies: Ensure you are using an antibody validated for IP experiments. Polyclonal antibodies may sometimes perform better than monoclonal antibodies in Co-IP.[9]

    • Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody for your negative control to ensure the background is not due to non-specific binding to the immunoglobulin.[1][10]

Issue 2: My bait protein (Stac) is immunoprecipitated, but many other non-specific proteins are also pulled down.

  • Question: I can see my Stac protein band, but the lane is very messy with many other bands, making it difficult to identify specific interactors. How can I increase the specificity of my pull-down?

  • Answer: This indicates that your washing steps are likely not stringent enough to remove weakly interacting or non-specifically bound proteins.

    • Increase the Number and Duration of Washes: Instead of the standard 3 washes, try increasing to 4 or 5 washes. Also, extend the incubation time for each wash to 5-10 minutes with gentle rotation to more effectively remove non-specific binders.[8][10]

    • Optimize Wash Buffer Composition: The stringency of your wash buffer can be adjusted by modifying the salt and detergent concentrations.

      • Salt Concentration: Increasing the NaCl concentration (e.g., from 150 mM up to 500 mM) can disrupt non-specific electrostatic interactions.[3][10] However, be aware that very high salt concentrations might also disrupt weak specific interactions.

      • Detergent Concentration: Including a mild non-ionic detergent like NP-40 or Triton X-100 in your wash buffer can help reduce non-specific hydrophobic interactions.[1][10] You can try increasing the detergent concentration from 0.1% to 0.5%.

    • Transfer Beads to a New Tube: For the final wash step, transfer the beads to a new microcentrifuge tube to avoid carrying over any proteins that may have stuck to the tube walls.[11]

Issue 3: I am not detecting any interacting partners with my Stac protein.

  • Question: My Stac protein is efficiently pulled down, but I don't see any co-precipitating proteins. What could be the reason for this?

  • Answer: The absence of interacting partners could be due to several factors, including the disruption of the protein-protein interaction during the experimental procedure.

    • Lysis Buffer Composition: The choice of lysis buffer is critical for preserving protein-protein interactions.[12] For Co-IP, a non-denaturing lysis buffer is recommended. Avoid harsh ionic detergents like SDS, which can disrupt these interactions.[1][10] A buffer with a non-ionic detergent like NP-40 or Triton X-100 is generally a good starting point.[1][13]

    • Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent the degradation of your proteins of interest and their binding partners.

    • Use Fresh Lysates: Whenever possible, use freshly prepared cell or tissue lysates, as freeze-thaw cycles can disrupt protein complexes.[12]

    • Check for Protein Expression: Before starting your Co-IP, confirm that the expected interacting partner is expressed in your cell or tissue lysate via western blot of the input fraction.

Frequently Asked Questions (FAQs)

Q1: What are Stac proteins and why is studying their interactions important?

A1: Stac proteins are adaptor proteins that contain an SH3 domain and a cysteine-rich domain. They are known to be critical components in muscle excitation-contraction coupling and also play a role in modulating neuronal excitability.[14][15] For instance, Stac3 is essential for the proper function of the L-type voltage-gated calcium channel (CaV1.1) in skeletal muscle.[13][14][16] Studying their interactions is crucial for understanding the molecular mechanisms of muscle contraction, calcium signaling in neurons, and related diseases like congenital myopathy.[14]

Q2: What is the best lysis buffer for Stac protein Co-IP?

A2: The ideal lysis buffer will depend on the specific Stac protein and its interacting partners. However, a good starting point is a non-denaturing buffer containing a non-ionic detergent. A modified RIPA buffer without SDS is often a suitable choice.[17] For example, a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% NP-40 or Triton X-100 is commonly used for Co-IP experiments.[13][18] It is always recommended to empirically test different lysis conditions to find the optimal one for your specific protein complex.[1]

Q3: Should I use magnetic beads or agarose (B213101) beads for my Stac protein Co-IP?

A3: Both magnetic beads and agarose beads can be used effectively for Co-IP. Magnetic beads may be less prone to non-specific binding and offer easier and faster handling with the use of a magnetic rack, which can reduce sample loss during wash steps.[9][19] Agarose beads are a more traditional and often more cost-effective option but require centrifugation for separation, which can sometimes be harsher on protein complexes.[5]

Q4: How do I choose the right antibody for my Stac protein Co-IP?

A4: The success of your Co-IP experiment is highly dependent on the quality of your antibody.[20] Look for an antibody that has been validated for immunoprecipitation applications. Whenever possible, choose an antibody that recognizes an epitope on the Stac protein that is not involved in the interaction with its binding partners. Polyclonal antibodies can sometimes be advantageous as they can recognize multiple epitopes, potentially increasing the efficiency of the pull-down.[9]

Q5: What are the essential controls to include in my Stac protein Co-IP experiment?

A5: Including proper controls is essential for interpreting your Co-IP results correctly.[10] Key controls include:

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody but not specific to your target protein. This helps to determine the level of non-specific binding to the antibody.[1][10]

  • Beads-only Control: Incubating the cell lysate with just the beads (without the primary antibody). This control identifies proteins that bind non-specifically to the beads themselves.[10]

  • Input Control: A small fraction of the total cell lysate that has not been subjected to immunoprecipitation. This is run on the western blot alongside your IP samples to confirm the presence of your proteins of interest in the starting material.

Data Presentation

The following tables provide illustrative quantitative data on how different experimental parameters can affect non-specific binding in a hypothetical Stac protein Co-IP experiment. This data is intended to serve as a guideline for optimization.

Table 1: Effect of Lysis Buffer Detergent on Signal-to-Noise Ratio

Lysis Buffer DetergentBait Protein Signal (Stac3) (Arbitrary Units)Non-Specific Binding (Background) (Arbitrary Units)Signal-to-Noise Ratio (Bait/Background)
1% Triton X-100850012007.1
1% NP-40820015005.5
0.5% CHAPS750025003.0
0.1% SDS900075001.2

This illustrative data suggests that non-ionic detergents like Triton X-100 and NP-40 provide a better signal-to-noise ratio for Co-IP compared to zwitterionic (CHAPS) or ionic (SDS) detergents.

Table 2: Impact of Wash Buffer Salt Concentration on Non-Specific Binding

Wash Buffer NaCl ConcentrationPrey Protein Signal (CaV1.1) (Arbitrary Units)Non-Specific Binding (Background) (Arbitrary Units)% Reduction in Background (vs. 150 mM)
150 mM600030000%
300 mM5500150050%
500 mM400080073%

This illustrative data demonstrates that increasing the salt concentration in the wash buffer can significantly reduce non-specific binding, though it may also slightly decrease the signal of a specific interacting partner.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Stac Protein and its Interacting Partners

This protocol provides a general workflow for the Co-IP of a Stac protein. Optimization of antibody concentration, bead volume, and incubation times may be necessary.

Materials:

  • Cell Lysis Buffer for Co-IP (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Cell Lysis Buffer with a lower detergent concentration, or PBS/TBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer or a low pH glycine (B1666218) buffer)

  • Protein A/G magnetic or agarose beads

  • Antibody specific for the Stac protein

  • Isotype control IgG

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add a small amount of Protein A/G beads to the lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (anti-Stac) to the pre-cleared lysate. For the negative control, add the isotype control IgG to a separate aliquot of lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Add 1 mL of cold Wash Buffer and resuspend the beads.

    • Incubate for 5 minutes with gentle rotation at 4°C.

    • Pellet the beads and discard the supernatant.

    • Repeat the wash step 3-4 more times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes if using Laemmli buffer.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting.

Mandatory Visualization

CoIP_Workflow start Start: Cell Lysate preclear Pre-clearing (Remove non-specific binders to beads) start->preclear ip Immunoprecipitation (Add anti-Stac Antibody) preclear->ip capture Bead Capture (Add Protein A/G Beads) ip->capture wash Washing Steps (Remove non-specifically bound proteins) capture->wash elute Elution (Release Stac protein complex) wash->elute end End: Analysis (Western Blot / Mass Spec) elute->end

Caption: A generalized workflow for Co-Immunoprecipitation.

Stac3_Signaling depolarization Membrane Depolarization cav11 CaV1.1 (L-type Calcium Channel) depolarization->cav11 activates ryr1 RyR1 (Ryanodine Receptor) cav11->ryr1 conformational coupling stac3 Stac3 stac3->cav11 interacts with & modulates ca_release Ca2+ Release from SR ryr1->ca_release induces contraction Muscle Contraction ca_release->contraction

Caption: A simplified diagram of Stac3's role in muscle excitation-contraction coupling.

References

strategies to improve solubility of purified Stac protein constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Stac protein constructs, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: My purified Stac protein is insoluble and precipitates. What are the initial steps to troubleshoot this issue?

A1: Insolubility of purified proteins is a common issue. The first steps in troubleshooting should focus on optimizing the buffer conditions. Key parameters to consider are pH and ionic strength. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH of your buffer to be at least 1-2 units away from the pI of your Stac protein construct can significantly improve solubility. Additionally, increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 150-500 mM) can help to shield electrostatic interactions that may lead to aggregation.[1][2] It is also recommended to work at lower temperatures (e.g., 4°C) to minimize protein aggregation.[1]

Q2: I'm still observing precipitation after optimizing the buffer. What other additives can I try?

A2: If buffer optimization is insufficient, various additives can be screened to enhance solubility. These additives work through different mechanisms to stabilize the protein and prevent aggregation.

  • Glycerol (B35011): Often used at concentrations of 5-20% (v/v), glycerol is a cryoprotectant that can also stabilize proteins in solution.

  • Sugars: Sucrose and trehalose (B1683222) can have a stabilizing effect.

  • Amino Acids: L-arginine and L-glutamate, often used in combination at concentrations around 50 mM, can suppress aggregation and improve solubility.[3]

  • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help to solubilize proteins, particularly if they have exposed hydrophobic patches.

  • Reducing Agents: If your Stac construct contains cysteine residues, disulfide bond formation could lead to aggregation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers can prevent this.

A systematic screening of these additives at various concentrations is recommended to find the optimal conditions for your specific Stac protein construct.

Q3: Would using a solubility-enhancing tag be a better approach?

A3: Yes, fusing your Stac protein to a highly soluble protein tag is a very effective strategy to improve its expression and solubility.[4][5] Commonly used solubility tags include Glutathione S-transferase (GST), Maltose-binding protein (MBP), and Small Ubiquitin-like Modifier (SUMO).[6] These tags are thought to act as chaperones, assisting in the proper folding of the fusion protein.[4] However, there are some considerations:

  • Size of the tag: Larger tags like MBP (~42 kDa) and GST (~26 kDa) add significant size to the fusion protein.[6]

  • Cleavage: After purification, you may need to remove the tag using a specific protease, which adds an extra step to your workflow and may require re-optimization of buffer conditions to maintain solubility of the cleaved Stac protein.

  • Interference: The tag itself could potentially interfere with the function of your Stac protein, so functional assays with the fusion protein are recommended.

The choice of tag is often empirical, and it may be necessary to test several different tags to find the most effective one for your Stac construct.

Q4: My Stac protein is expressed in inclusion bodies. How can I recover soluble and active protein?

A4: Expression in insoluble inclusion bodies is a common problem, especially with high levels of recombinant protein expression in E. coli. Recovering active protein from inclusion bodies requires a denaturation and refolding process. The general workflow involves:

  • Isolation and washing of inclusion bodies: To remove contaminating proteins.

  • Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).

  • Refolding: The denatured protein is then refolded by gradually removing the denaturant. This can be achieved through methods like dialysis or on-column refolding.

It is crucial to optimize the refolding conditions to maximize the yield of correctly folded, active protein and minimize aggregation.

Troubleshooting Guides

Guide 1: Optimizing Buffer Conditions for Soluble Stac Protein

This guide provides a systematic approach to screen for optimal buffer conditions to improve the solubility of your purified Stac protein.

Experimental Protocol: Buffer Optimization Screen

  • Determine the pI of your Stac construct: Use an online tool to predict the isoelectric point (pI) of your specific Stac protein construct.

  • Prepare a range of buffers: Prepare a set of buffers with pH values ranging from ~2 units below to ~2 units above the predicted pI. Good's buffers such as HEPES, Tris, and phosphate (B84403) buffers are common choices.

  • Screen for solubility:

    • Aliquot your purified, and potentially insoluble, Stac protein into small volumes.

    • Exchange the buffer of each aliquot into the different prepared buffers. This can be done using small-scale dialysis or buffer exchange spin columns.

    • For each buffer condition, also test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Incubate the samples at 4°C for a few hours to overnight.

  • Assess solubility:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes.

    • Carefully separate the supernatant from the pellet.

    • Analyze the amount of protein in the supernatant and the pellet by SDS-PAGE. The condition that results in the highest amount of protein in the supernatant is the optimal buffer.

Guide 2: Refolding Stac Protein from Inclusion Bodies

If your Stac protein is expressed as inclusion bodies, this guide provides two common protocols for refolding.

Experimental Protocol: On-Column Refolding of His-tagged Stac Protein

This method is suitable for His-tagged Stac constructs and uses a Nickel-NTA affinity column.

  • Isolate and Solubilize Inclusion Bodies:

    • Lyse the E. coli cells and pellet the inclusion bodies by centrifugation.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

    • Solubilize the washed inclusion bodies in a binding buffer containing 8 M urea or 6 M GdnHCl.

  • Bind to Ni-NTA Resin:

    • Incubate the solubilized protein with equilibrated Ni-NTA resin to allow the His-tagged Stac protein to bind.

    • Pack the resin into a chromatography column.

  • On-Column Refolding:

    • Wash the column with the binding buffer to remove any unbound proteins.

    • Gradually exchange the buffer on the column with a series of buffers containing decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, and finally 0 M urea). This allows for a slow removal of the denaturant, promoting proper refolding. The refolding buffer should contain additives like L-arginine (0.4 M) to suppress aggregation.

  • Elution:

    • Once the column is equilibrated in a buffer without denaturant, elute the refolded Stac protein using a buffer containing imidazole.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity and by a functional assay to confirm activity.

Experimental Protocol: Step-wise Dialysis for Refolding

This method is applicable to any Stac construct and involves a stepwise reduction of the denaturant concentration.

  • Isolate and Solubilize Inclusion Bodies: Follow the same procedure as in the on-column refolding protocol.

  • Prepare for Dialysis:

    • Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO).

  • Step-wise Dialysis:

    • Dialyze the protein against a series of buffers with decreasing concentrations of the denaturant. For example:

      • Step 1: Dialyze against a buffer with 4 M urea for 2-4 hours at 4°C.

      • Step 2: Transfer the dialysis bag to a fresh buffer with 2 M urea and dialyze for 2-4 hours at 4°C.

      • Step 3: Transfer to a buffer with 1 M urea for 2-4 hours at 4°C.

      • Step 4: Transfer to a buffer with 0.5 M urea for 2-4 hours at 4°C.

      • Step 5: Perform two final dialysis steps against a buffer with no urea for at least 4 hours each, or overnight, at 4°C.

    • The refolding buffer should ideally contain additives like L-arginine and a redox system (e.g., reduced and oxidized glutathione) if your Stac protein has disulfide bonds.

  • Clarification and Analysis:

    • After dialysis, centrifuge the sample to pellet any aggregated protein.

    • Assess the solubility and purity of the supernatant by SDS-PAGE and confirm the activity of the refolded protein.

Data Presentation

Table 1: Comparison of Common Solubility-Enhancing Tags

Disclaimer: The following values are illustrative and can vary significantly depending on the specific protein construct and expression conditions. Empirical testing is recommended.

Solubility TagSize (kDa)Typical Soluble Yield IncreaseCleavage ProteaseConsiderations
GST ~262-5 foldThrombin, PreScissionCan dimerize, which may affect the function of the target protein.[6]
MBP ~423-10 foldTEV, Factor XaLarge size may interfere with protein function and structural studies.[6]
SUMO ~122-8 foldSUMO ProteaseGenerally has a high success rate for improving solubility and can be efficiently cleaved.[6][7]
His-tag ~1MinimalN/APrimarily an affinity tag; can sometimes negatively impact solubility.[6][8]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_analysis Solubility Analysis cluster_troubleshooting Troubleshooting Strategies start Stac Construct in Expression Vector expression Express in E. coli start->expression lysis Cell Lysis and Centrifugation expression->lysis sds_page SDS-PAGE of Soluble and Insoluble Fractions lysis->sds_page is_soluble Is Protein Soluble? sds_page->is_soluble purify Proceed to Purification is_soluble->purify Yes optimize_expression Optimize Expression (Lower Temp, Lower IPTG) is_soluble->optimize_expression No add_sol_tag Add Solubility Tag (GST, MBP, SUMO) optimize_expression->add_sol_tag refold Refold from Inclusion Bodies add_sol_tag->refold refold->sds_page Re-assess Solubility

Caption: Troubleshooting workflow for insoluble Stac protein expression.

stac3_signaling_pathway cluster_membrane T-tubule Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) depolarization Membrane Depolarization dhpr DHPR (CaV1.1) depolarization->dhpr Activates stac3 Stac3 dhpr->stac3 interacts with II-III loop & C-terminus ryr1 RyR1 stac3->ryr1 Facilitates conformational coupling ca_release Ca2+ Release ryr1->ca_release muscle_contraction Muscle Contraction ca_release->muscle_contraction Leads to

Caption: Stac3 signaling in muscle excitation-contraction coupling.

References

Stac3 knockout mouse showing perinatal lethality phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Stac3 knockout mice, focusing on the observed perinatal lethality phenotype.

Frequently Asked Questions (FAQs)

Q1: We are starting a new project with Stac3 knockout mice. What is the expected phenotype of homozygous knockout (Stac3-/-) animals?

A1: Homozygous Stac3 knockout mice (Stac3-/-) exhibit a perinatal lethal phenotype.[1][2][3] Pups are typically found dead at birth.[1][2] Key characteristics of Stac3-/- neonates include a curved body, dropping forelimbs, and an inability to move.[1][2][4] These mice are unable to breathe due to profound muscle weakness.[5] While they have a beating heart when dissected from the uterus, they do not respond to touch.[1]

Q2: Are heterozygous (Stac3+/-) mice viable and fertile? Can they be used as controls?

A2: Yes, heterozygous (Stac3+/-) mice are viable, fertile, and do not display any obvious abnormal phenotype compared to their wild-type (Stac3+/+) littermates.[1][3] They can be intercrossed to generate homozygous knockout pups. For many experiments, heterozygous littermates with a normal phenotype are suitable controls, especially when the genetic background is mixed.[6]

Q3: What is the underlying cause of the perinatal lethality in Stac3-/- mice?

A3: The perinatal lethality is a direct consequence of severe defects in skeletal muscle development and function.[1][2] Stac3 is an essential component of the excitation-contraction (EC) coupling machinery in skeletal muscle.[3][7][8] Its absence leads to a failure in the signal transduction from the cell membrane to the sarcoplasmic reticulum, which is necessary for calcium release and muscle contraction.[7][9]

Q4: We are not observing the expected Mendelian ratios in our litters from Stac3+/- intercrosses. What could be the issue?

A4: While studies report a near Mendelian representation of genotypes from Stac3+/- intercrosses, deviations can occur.[1] Since Stac3-/- pups are non-viable, it is crucial to genotype all pups, including those found dead, to accurately determine the genotype ratios. If you are only genotyping weaned animals, you will not observe any Stac3-/- mice. It is also important to ensure the accuracy of your genotyping protocol.

Troubleshooting Guides

Breeding and Colony Management
  • Issue: Difficulty obtaining homozygous knockout pups.

    • Troubleshooting:

      • Confirm the genotype of your heterozygous breeding pairs.

      • Set up a sufficient number of breeding pairs to obtain the desired number of homozygous pups, as they will not survive.

      • Carefully monitor pregnant females and check for new litters frequently to collect neonatal tissues or perform immediate analyses on Stac3-/- pups.

      • Since homozygous mutants are perinatal lethal, the colony must be maintained by breeding heterozygous mice.[6]

Phenotyping and Analysis
  • Issue: Inconsistent histological findings in skeletal muscle.

    • Troubleshooting:

      • Ensure consistent tissue collection and processing. For neonatal mice, tissues are small and delicate.

      • Use standardized staining protocols (e.g., Hematoxylin and Eosin - H&E) to assess muscle fiber morphology, size, and nuclear positioning.

      • For more detailed analysis of myofibril structure, transmission electron microscopy is recommended.[4]

      • Analyze multiple muscle types (e.g., diaphragm, tibialis anterior, extensor digitorum longus) as the phenotype is systemic.[5]

  • Issue: Difficulty confirming the disruption of excitation-contraction coupling.

    • Troubleshooting:

      • This requires specialized electrophysiological techniques on isolated muscle fibers or myotubes.

      • Experiments often involve measuring calcium transients in response to electrical stimulation or depolarization with high potassium concentrations.[7]

      • A lack of calcium release upon depolarization is indicative of failed EC coupling.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Stac3 knockout mice.

Table 1: Genotype Distribution from Stac3+/- Intercrosses

GenotypeExpected RatioObserved Number (Example Study)Viability at Birth
Stac3+/+ (Wild-type)128Viable
Stac3+/- (Heterozygous)259Viable
Stac3-/- (Homozygous KO)123Non-viable (Perinatal Lethal)

Data adapted from Reinholt et al., 2013.[1]

Table 2: Phenotypic Comparison of Neonatal Mice

ParameterWild-type (Stac3+/+)Heterozygous (Stac3+/-)Homozygous KO (Stac3-/-)
Body Weight at E18.5 Normal~3% less than WT~14% less than WT, ~11% less than Het
Movement Spontaneous movementSpontaneous movementNo movement observed
Response to Touch ResponsiveResponsiveNon-responsive
Myonuclei Location PeripheralPeripheralCentral (>70% of fibers)
Myofiber Number NormalNormalDecreased
Myofiber Size NormalNormalIncreased cross-sectional area

Data compiled from Reinholt et al., 2013 and other sources.[1][5]

Experimental Protocols

Genotyping PCR Protocol for Stac3 Knockout Mice

This protocol is a general guideline for identifying wild-type, heterozygous, and homozygous knockout mice. Primer sequences and annealing temperatures should be optimized based on the specific targeted allele design.

  • DNA Extraction:

    • Collect a small tail snip or ear punch from each pup (including deceased ones).

    • Extract genomic DNA using a standard kit or a proteinase K digestion followed by ethanol (B145695) precipitation.[10]

  • PCR Reaction:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles. A three-primer approach (one common forward, one wild-type reverse, one knockout-specific reverse) is often efficient.

    • Add 1-2 µl of genomic DNA to each reaction tube.

  • PCR Cycling Conditions (Example):

    • Initial Denaturation: 94°C for 3 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • Visualize the bands under UV light. The band sizes will distinguish between the wild-type, heterozygous, and homozygous knockout genotypes.

Histological Analysis of Skeletal Muscle
  • Tissue Collection:

    • Euthanize neonatal pups according to approved institutional protocols.

    • Carefully dissect skeletal muscles such as the diaphragm, tibialis anterior (TA), and extensor digitorum longus (EDL).

  • Fixation and Processing:

    • Fix tissues in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut 5-7 µm thick sections using a microtome.

    • Mount sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize general muscle morphology and the location of nuclei.

  • Imaging and Analysis:

    • Image the stained sections using a light microscope.

    • Quantify parameters such as myofiber diameter, the percentage of centrally located nuclei, and overall tissue organization.

Visualizations

Stac3_KO_Breeding_Workflow P0_Het_Male Stac3+/- Male (Viable, Fertile) F1_Genotypes F1 Generation P0_Het_Male->F1_Genotypes Intercross P0_Het_Female Stac3+/- Female (Viable, Fertile) P0_Het_Female->F1_Genotypes WT Stac3+/+ (Wild-type) ~25% F1_Genotypes->WT Het Stac3+/- (Heterozygous) ~50% F1_Genotypes->Het KO Stac3-/- (Homozygous KO) ~25% F1_Genotypes->KO Lethal Perinatal Lethality KO->Lethal

Caption: Breeding strategy for generating Stac3 knockout mice.

Excitation_Contraction_Coupling_Pathway cluster_SR Sarcoplasmic Reticulum Membrane AP Action Potential (Depolarization) DHPR DHPR (CaV1.1) Voltage Sensor AP->DHPR Activates RyR1 RyR1 Calcium Release Channel DHPR->RyR1 Conformational Change Stac3 Stac3 Stac3->DHPR Essential for trafficking & function KO_Effect Stac3 Knockout (Pathway Disrupted) Stac3->KO_Effect Calcium Ca²⁺ Release RyR1->Calcium Opens to release SR Sarcoplasmic Reticulum (SR) Calcium Store Contraction Muscle Contraction Calcium->Contraction Initiates

References

Technical Support Center: Overcoming Stac Protein Aggregation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues with Stac protein aggregation during storage.

Frequently Asked Questions (FAQs)

Q1: My purified Stac protein is showing signs of aggregation and precipitation after storage. What are the likely causes?

A1: Protein aggregation, where protein molecules clump together, is a common issue during storage and can be influenced by several factors. For Stac proteins, which function as adaptor proteins with specific structural domains like SH3 and C1 domains, aggregation can be particularly problematic as it can obscure binding sites and render the protein non-functional.[1][2][3] Key causes include:

  • Suboptimal Buffer Conditions: The pH and ionic strength of the storage buffer are critical. Proteins are often least soluble at their isoelectric point (pI).

  • Temperature Stress: Freeze-thaw cycles can lead to denaturation and aggregation.[4][5][6] Storing proteins at inappropriate temperatures can also promote instability.[4][7]

  • High Protein Concentration: Storing Stac protein at high concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.[4][5]

  • Oxidation: Stac proteins contain cysteine-rich domains (C1 domain) which are susceptible to oxidation, potentially leading to the formation of intermolecular disulfide bonds and subsequent aggregation.[1]

  • Lack of Stabilizing Agents: The absence of cryoprotectants or other stabilizing additives in the storage buffer can leave the protein vulnerable to denaturation and aggregation.[5][8][9]

Q2: What are the recommended initial steps to troubleshoot Stac protein aggregation?

A2: When you first observe aggregation, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

troubleshooting_workflow start Stac Protein Aggregation Observed check_visual Visual Inspection (Precipitate, cloudiness) start->check_visual quant_assessment Quantitative Assessment (e.g., DLS, SEC) check_visual->quant_assessment buffer_opt Buffer Optimization quant_assessment->buffer_opt ph_ionic Adjust pH & Ionic Strength buffer_opt->ph_ionic Yes storage_cond Storage Condition Review buffer_opt->storage_cond No additives Add Stabilizers (Glycerol, Arginine, etc.) ph_ionic->additives reducing_agents Include Reducing Agent (DTT, TCEP) additives->reducing_agents reducing_agents->storage_cond temp Optimize Temperature (-80°C for long-term) storage_cond->temp Yes concentration Protein Concentration Optimization storage_cond->concentration No aliquot Aliquot to Avoid Freeze-Thaw Cycles temp->aliquot aliquot->concentration dilute Test Lower Concentrations concentration->dilute Yes repurify Consider Repurification/ Refolding concentration->repurify No end Stable Stac Protein dilute->end repurify->end

Troubleshooting workflow for Stac protein aggregation.

Q3: How can I optimize the storage buffer for my Stac protein?

A3: Buffer optimization is a critical step in preventing aggregation.[4] Consider the following adjustments:

  • pH: Maintain the buffer pH at least 1-1.5 units away from the isoelectric point (pI) of your specific Stac protein construct.

  • Ionic Strength: The effect of salt concentration can be protein-specific. Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition.[10]

  • Additives:

    • Cryoprotectants: For frozen storage, include cryoprotectants like glycerol (B35011) (10-50%) or sucrose (B13894) (0.25 M) to prevent damage from ice crystal formation.[4][5][9]

    • Stabilizers: Amino acids such as L-arginine and L-glutamate (e.g., 50-500 mM) can help to increase protein solubility and reduce aggregation.[5][11]

    • Reducing Agents: To prevent oxidation of cysteine residues within the C1 domain, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-5 mM.[5]

    • Detergents: In some cases, low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) can help to keep proteins soluble.[5][10]

Data on Storage Conditions

ParameterRecommended ConditionRationale
Storage Temperature -80°C (long-term) or -20°C (short-term)Minimizes enzymatic degradation and chemical reactions.[4][6][12]
Protein Concentration 0.5 - 2 mg/mLA balance to minimize aggregation at high concentrations and prevent loss due to surface adsorption at low concentrations.[4]
pH pI ± 1.5 unitsIncreases net charge on the protein, enhancing repulsion between molecules and reducing aggregation.[5]
Additives
Glycerol20-50% (v/v) for -20°C storageActs as a cryoprotectant, preventing ice crystal formation.[5][9]
L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches.[5][11]
DTT/TCEP1-5 mMMaintains a reducing environment to prevent disulfide-mediated aggregation.[5]

Experimental Protocols

1. Dynamic Light Scattering (DLS) to Assess Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a quick way to detect the presence of large aggregates.

  • Methodology:

    • Prepare your Stac protein sample in its storage buffer at a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.

    • Transfer the filtered sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Acquire data according to the instrument's software instructions.

    • Analyze the size distribution profile. A monomodal peak corresponding to the expected size of the Stac protein indicates a homogenous sample. The presence of additional peaks at larger sizes or a high polydispersity index (PDI > 0.2) suggests aggregation.

2. Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size. It can be used to quantify the percentage of monomeric Stac protein versus aggregates.

  • Methodology:

    • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with the storage buffer (or a suitable running buffer).

    • Inject a known amount of your Stac protein sample onto the column.

    • Run the chromatography at a constant flow rate and monitor the elution profile using UV absorbance at 280 nm.

    • The monomeric Stac protein should elute as a major peak at a specific retention volume. Aggregates, being larger, will elute earlier (closer to the void volume).

    • Integrate the peak areas to calculate the percentage of monomer and aggregate in your sample.

sec_workflow sample Stac Protein Sample injection Inject onto SEC Column sample->injection separation Size-Based Separation injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram detection->chromatogram analysis Peak Integration (% Monomer vs. % Aggregate) chromatogram->analysis result Quantified Aggregation Level analysis->result

Workflow for SEC analysis of Stac protein aggregation.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate issues with Stac protein aggregation during storage, ensuring the integrity and functionality of their protein for downstream applications.

References

Technical Support Center: Stac1 and Stac2 Isoform Specificity Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the isoform specificity of antibodies for Stac1 and Stac2.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between Stac1 and Stac2?

Stac1 and Stac2 are two of the three isoforms of the Stac protein family, named for their Src homology 3 (SH3) and cysteine-rich domains.[1] While both are primarily expressed in the brain and are involved in the regulation of L-type voltage-gated calcium channels, they are encoded by distinct genes and are differentially expressed in subpopulations of neurons.[1] Their functions, while related, may not be completely redundant, making isoform-specific detection crucial for accurate research.

Q2: Why is it challenging to find antibodies specific to either Stac1 or Stac2?

Stac1 and Stac2 are isoforms that share some degree of sequence homology. This can make it difficult to generate antibodies that recognize a unique epitope on one isoform without cross-reacting with the other. Therefore, rigorous validation is essential to confirm the specificity of any antibody targeting Stac1 or Stac2.

Q3: What are the essential first steps before using a new anti-Stac1 or anti-Stac2 antibody?

Before beginning your experiments, it is critical to perform in-house validation of the antibody's specificity. This typically involves using positive and negative controls to demonstrate that the antibody recognizes the intended isoform and does not cross-react with the other. A common approach is to use cell lysates from cells overexpressing either Stac1 or Stac2 as controls.

Q4: Can I trust the manufacturer's validation data?

While manufacturer data provides a good starting point, it is highly recommended to validate the antibody's performance in your specific experimental setup and with your particular samples and reagents.[2][3][4] Antibody performance can vary between different applications and laboratories.

Troubleshooting Guides

Western Blotting: Distinguishing Stac1 and Stac2

Issue: My Western blot shows multiple bands or a band at an unexpected molecular weight when probing for Stac1 or Stac2.

Possible Cause: The antibody may be cross-reacting with the other Stac isoform or recognizing non-specific proteins.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Western Blot Cross-Reactivity start Unexpected Band(s) in WB q1 Are you using positive and negative controls? start->q1 action1 Prepare lysates from cells overexpressing Stac1-tag, Stac2-tag, and empty vector. q1->action1 No action2 Run WB with control lysates alongside your experimental samples. q1->action2 Yes action1->action2 q2 Does the antibody detect the correct tagged protein at the expected size? action2->q2 action3 Optimize blocking and antibody incubation conditions. (See Table 1) q2->action3 No q3 Is there still cross-reactivity with the other isoform in overexpression lysates? q2->q3 Yes action3->q2 conclusion1 Antibody is likely specific. Proceed with caution and appropriate controls. q3->conclusion1 No conclusion2 Antibody is not isoform-specific. Consider a different antibody. q3->conclusion2 Yes

Caption: Western Blot troubleshooting for isoform specificity.

Suggested Controls for Western Blotting:

Control TypeDescriptionExpected Outcome for Anti-Stac1Expected Outcome for Anti-Stac2
Positive Control (Overexpression) Lysate from cells transfected with a Stac1 expression vector.Single band at the correct molecular weight for Stac1.No band.
Positive Control (Overexpression) Lysate from cells transfected with a Stac2 expression vector.No band.Single band at the correct molecular weight for Stac2.
Negative Control (Overexpression) Lysate from cells transfected with an empty vector.No band.No band.
Endogenous Control Lysate from a cell line or tissue known to express the target isoform.Band at the endogenous molecular weight.Band at the endogenous molecular weight.

Table 1: Recommended Western Blotting Conditions

ParameterRecommendation
Blocking Buffer 5% non-fat dry milk or BSA in TBST
Blocking Time 1-2 hours at room temperature
Primary Antibody Dilution Titrate from 1:500 to 1:2000
Primary Antibody Incubation Overnight at 4°C
Washing Steps 3 x 10 minutes in TBST
Secondary Antibody Use a highly cross-adsorbed secondary antibody

Detailed Protocol: Western Blot Validation with Overexpressed Stac Isoforms

  • Cell Culture and Transfection:

    • Culture an appropriate cell line (e.g., HEK293T) in standard conditions.

    • Transfect cells separately with expression plasmids for Stac1 (with a tag, e.g., Myc) and Stac2 (with a different tag, e.g., HA), and an empty vector control.

  • Lysate Preparation:

    • After 24-48 hours, wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.[5][6]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) from each lysate onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[6][7]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-Stac1) overnight at 4°C with gentle agitation.[6][8]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.[7]

    • A specific anti-Stac1 antibody should only detect a band in the lane with Stac1-overexpressing lysate, and not in the Stac2 or empty vector lanes.

Immunoprecipitation (IP): Ensuring Specific Pulldown

Issue: My IP experiment is pulling down both Stac1 and Stac2, or the pulldown is inefficient.

Possible Cause: The antibody may be cross-reacting, or the IP conditions may not be optimal.

Experimental Workflow for IP Specificity Validation:

G cluster_1 IP Specificity Validation Workflow prep_lysates Prepare lysates from cells overexpressing: 1. Stac1-Myc 2. Stac2-HA 3. Both Stac1-Myc and Stac2-HA ip_stac1 Perform IP with anti-Stac1 antibody prep_lysates->ip_stac1 ip_stac2 Perform IP with anti-Stac2 antibody prep_lysates->ip_stac2 ip_control Perform IP with IgG control antibody prep_lysates->ip_control wb_analysis Analyze IP eluates and input by Western blot using anti-Myc and anti-HA antibodies ip_stac1->wb_analysis ip_stac2->wb_analysis ip_control->wb_analysis expected_outcome Expected Outcome for Specific Anti-Stac1: - Pulls down Stac1-Myc - Does NOT pull down Stac2-HA wb_analysis->expected_outcome

Caption: Workflow for validating IP antibody specificity.

Table 2: Immunoprecipitation Protocol Recommendations

ParameterRecommendation
Lysis Buffer Use a non-denaturing buffer (e.g., Triton X-100 based) to preserve protein interactions.
Pre-clearing Lysate Incubate lysate with protein A/G beads for 1 hour to reduce non-specific binding.[9][10]
Antibody Amount Titrate the amount of antibody (e.g., 1-5 µg per mg of lysate).
Incubation Time Overnight at 4°C for antibody-lysate incubation.
Washing Steps Perform at least 3-4 washes with lysis buffer to remove non-specific binders.[10]

Detailed Protocol: Co-Immunoprecipitation to Test Specificity

  • Cell Culture and Transfection:

    • Transfect cells with plasmids for Stac1-Myc, Stac2-HA, or both together.

  • Lysate Preparation:

    • Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.[9]

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Stac1) or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complexes.

    • Wash the beads extensively with lysis buffer.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting, probing with antibodies against the tags (anti-Myc and anti-HA). A specific anti-Stac1 antibody should only pull down Stac1-Myc.

Immunofluorescence (IF): Accurate Cellular Localization

Issue: The immunofluorescence staining pattern is diffuse, or I see staining in cells that should not express the target isoform.

Possible Cause: The antibody may be cross-reacting, or the fixation and permeabilization protocol may need optimization.

Stac Signaling Pathway Diagram:

G cluster_2 Stac Protein and L-type Ca2+ Channel Signaling depolarization Membrane Depolarization ca_channel L-type Ca2+ Channel (e.g., CaV1.2) depolarization->ca_channel activates ca_influx Ca2+ Influx ca_channel->ca_influx mediates stac Stac1 or Stac2 stac->ca_channel modulates inactivation downstream Downstream Signaling (e.g., Gene Expression) ca_influx->downstream

Caption: Simplified Stac protein signaling pathway.

Table 3: Immunofluorescence Protocol Recommendations

ParameterRecommendation
Fixation 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.[11][12]
Permeabilization 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]
Blocking 5% Normal Goat Serum (or serum from the secondary antibody host species) for 1 hour.[11]
Primary Antibody Dilution Titrate from 1:100 to 1:500.
Primary Antibody Incubation Overnight at 4°C in a humidified chamber.[11][13]

Detailed Protocol: IF Validation with Overexpressed Stac Isoforms

  • Cell Culture and Transfection:

    • Grow cells on coverslips and transfect with Stac1-GFP, Stac2-mCherry, or an empty vector.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA.[12]

    • Permeabilize with Triton X-100.[13]

  • Blocking and Staining:

    • Block non-specific binding sites with normal serum.[11]

    • Incubate with the primary antibody (e.g., anti-Stac1, unconjugated).

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647).

  • Mounting and Imaging:

    • Mount the coverslips on slides with mounting medium containing DAPI.

    • Image the cells using a fluorescence or confocal microscope.

    • A specific anti-Stac1 antibody should show a signal that co-localizes with the Stac1-GFP signal but not with the Stac2-mCherry signal.

By following these detailed protocols and troubleshooting guides, researchers can confidently validate the isoform specificity of their Stac1 and Stac2 antibodies, leading to more accurate and reproducible results.

References

interpreting unexpected phenotypes in Stac3 mutant mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Stac3 mutant mice. It is designed to help interpret unexpected phenotypes and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your research with Stac3 mutant mice.

Question Possible Cause Suggested Solution
Why do my Stac3 homozygous knockout mice die at birth? This is the expected phenotype. The Stac3 gene is critical for the development of functional skeletal muscle, which is essential for breathing and movement in newborn mice.[1][2][3]This is not an experimental artifact. To study the role of Stac3 in adult mice, consider generating conditional or inducible knockout models.
I observe myotube formation in my Stac3 knockout mouse embryos, but I expected a complete block in myogenesis. Why is this? While Stac3 is essential for myotube formation in zebrafish, studies in mice have shown that myotube formation can still occur in the absence of Stac3.[2] However, these myotubes will have significant structural and functional abnormalities.This is a known species-specific difference. Focus your analysis on the morphology and function of the myotubes, such as myofibril organization and excitation-contraction coupling, rather than their presence or absence.
My conditional Stac3 knockout mice show a milder phenotype than expected, with some residual muscle function. What could be the reason? The timing and efficiency of Cre-mediated recombination can vary depending on the Cre driver line used. Incomplete deletion of Stac3 in some muscle fibers can lead to a mosaic phenotype with residual function.Verify the efficiency of Stac3 deletion in your target tissue using qPCR or Western blotting. Consider using a more efficient Cre driver or an inducible system for tighter temporal control.
I am not detecting a clear impairment in calcium release in my Stac3 mutant muscle fibers. Am I doing something wrong? The absence of Stac3 is known to uncouple voltage sensing from calcium release.[4][5] However, the experimental conditions for measuring calcium transients are critical.Ensure proper isolation and loading of muscle fibers with calcium indicators. Use direct electrical stimulation to bypass the neuromuscular junction and directly depolarize the muscle membrane. Review and optimize your electrophysiological recording setup.
Some of my Stac3 mutant mice on certain anesthetic protocols are dying unexpectedly. Why? Mutations in the human STAC3 gene have been linked to malignant hyperthermia susceptibility.[6][7][8] This suggests that Stac3 mutant mice may also have an increased risk of adverse reactions to certain anesthetics.Avoid using volatile anesthetics like halothane. Consult with your institution's veterinary staff to develop a safe anesthetic protocol. Consider non-triggering anesthetics such as injectable tribromoethanol.

Frequently Asked Questions (FAQs)

General Information

What is the primary function of the Stac3 protein?

The Stac3 protein is a crucial component of the excitation-contraction (E-C) coupling machinery in skeletal muscle.[5][9][10] It acts as an adaptor protein that facilitates the functional interaction between the dihydropyridine (B1217469) receptor (DHPR), the voltage sensor in the T-tubule membrane, and the ryanodine (B192298) receptor 1 (RyR1), the calcium release channel in the sarcoplasmic reticulum.[11][12][13] This interaction is essential for triggering the release of calcium from the sarcoplasmic reticulum, which leads to muscle contraction.[9][11]

What are the most common phenotypes observed in Stac3 knockout mice?

  • Perinatal Lethality: Homozygous Stac3 knockout mice die at birth due to respiratory failure resulting from non-functional skeletal muscles.[1][2][3]

  • Immobility: These mice are completely immobile and do not respond to stimuli.[1][2][14]

  • Gross Morphological Abnormalities: They often exhibit a curved body shape and drooping forelimbs.[1][2][3]

  • Skeletal Muscle Histopathology: Histological analysis reveals severe muscle abnormalities, including:

    • Centrally located myonuclei.[1][2]

    • Disorganized and reduced number of myofibrils.[1][3]

    • Streaming Z-lines.[1][3]

    • Decreased number of myofibers, but an increased cross-sectional area of the remaining fibers.[1][3]

Unexpected and Nuanced Phenotypes

Why do Stac3 mutant muscles appear redder in conditional knockout mice?

In conditional Stac3 knockout mice, the skeletal muscles can appear redder due to an increase in myoglobin (B1173299) content. This indicates a shift in muscle fiber composition, with a greater proportion of slow-twitch (Type I) fibers and fewer fast-twitch (Type II) fibers.[13] This altered fiber composition contributes to the observed muscle weakness.[13]

Is there a link between Stac3 mutations and myopathies in humans?

Yes, mutations in the human STAC3 gene are the cause of a congenital myopathy originally identified in the Lumbee tribe of North Carolina and referred to as Native American Myopathy (NAM).[5][15][16] This disorder is now more broadly termed STAC3 disorder as it has been identified in other populations.[6] It is characterized by muscle weakness, distinctive facial features, joint contractures, and a susceptibility to malignant hyperthermia.[7][17][18] Stac3 mutant mice serve as a valuable animal model for studying the pathophysiology of this disease.[1][2]

Can Stac3 mutations affect processes other than E-C coupling?

While the primary role of Stac3 is in E-C coupling, some evidence suggests it may be involved in other cellular processes. The presence of SH3 and C1 domains in the Stac3 protein suggests it could be a signaling protein involved in pathways like myoblast fusion.[1] Additionally, some studies in C2C12 cells suggest Stac3 may play a role in myogenic differentiation.[19]

Quantitative Data Summary

ParameterWild-Type (Control)Stac3 Knockout (Embryo)Stac3 Conditional Knockout (Adult)Reference
Viability ViablePerinatal lethalViable[1][2]
Body Weight (E18.5) Normal~11-14% less than littermatesNot applicable[14]
Myofiber Nuclei Location PeripheralCentralNot specified[1][2]
Myofiber Number NormalDecreasedNot specified[1][3]
Myofiber Cross-Sectional Area NormalIncreasedNot specified[1][3]
Muscle Fiber Type Normal mix of Type I and IINot applicableIncreased Type I, Decreased Type II[13]
KCl-induced Ca2+ Release NormalSignificantly reduced/absentSignificantly reduced[4][7]

Experimental Protocols

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Skeletal Muscle
  • Tissue Collection: Dissect skeletal muscles (e.g., diaphragm, extensor digitorum longus) from newborn mice or embryos.

  • Fixation: Fix the muscle tissue in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Harris's hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue the sections in Scott's tap water substitute for 1 minute.

    • Rinse in running tap water.

    • Counterstain with eosin Y for 1-3 minutes.

    • Rinse, dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.

  • Analysis: Examine the sections under a light microscope to assess myofiber morphology, size, and the location of nuclei.

Measurement of Intracellular Calcium Transients in Isolated Muscle Fibers
  • Muscle Fiber Isolation: Isolate single flexor digitorum brevis (FDB) muscle fibers by enzymatic digestion with collagenase.

  • Dye Loading: Incubate the isolated fibers with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological saline solution.

  • Electrophysiology Setup: Place the dye-loaded fibers in a chamber on an inverted microscope equipped for fluorescence imaging. Perfuse the chamber with a physiological solution.

  • Stimulation: Electrically stimulate the fibers with platinum electrodes to elicit action potentials and subsequent calcium release.

  • Data Acquisition: Record the changes in fluorescence intensity over time using a photomultiplier tube or a high-speed camera.

  • Analysis: Analyze the amplitude, rise time, and decay kinetics of the calcium transients to assess the function of the E-C coupling machinery.

Visualizations

Stac3_Signaling_Pathway cluster_T_Tubule T-Tubule Membrane cluster_SR Sarcoplasmic Reticulum AP Action Potential DHPR DHPR (Cav1.1) Voltage Sensor AP->DHPR Depolarization Stac3 Stac3 Adaptor Protein DHPR->Stac3 Interaction RyR1 RyR1 Ca2+ Release Channel Ca_SR Ca2+ RyR1->Ca_SR Release Contraction Muscle Contraction Ca_SR->Contraction Increased [Ca2+] Stac3->RyR1 Interaction

Caption: Stac3-mediated excitation-contraction coupling pathway.

Experimental_Workflow cluster_Breeding Mouse Breeding cluster_Phenotyping Phenotypic Analysis cluster_Functional Functional Analysis Stac3_het Stac3+/- Mice Intercross Stac3+/- x Stac3+/- Stac3_het->Intercross Intercross Genotyping Genotyping of Offspring (WT, Het, KO) Intercross->Genotyping Gross_Analysis Gross Morphological Analysis at Birth Genotyping->Gross_Analysis Histo_Analysis Histological Analysis (H&E Staining) Gross_Analysis->Histo_Analysis Fiber_Isolation Muscle Fiber Isolation Gross_Analysis->Fiber_Isolation EM_Analysis Electron Microscopy Histo_Analysis->EM_Analysis Calcium_Imaging Calcium Imaging Fiber_Isolation->Calcium_Imaging

Caption: Experimental workflow for analyzing Stac3 knockout mice.

References

Technical Support Center: Troubleshooting Stac3 Mutant Rescue of EC Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the role of Stac3 in excitation-contraction (EC) coupling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when Stac3 mutants fail to rescue EC coupling in experimental systems.

Frequently Asked Questions (FAQs)

Q1: My Stac3 mutant fails to rescue EC coupling in Stac3-knockout myotubes. What are the primary potential causes?

A1: Failure to rescue EC coupling with a Stac3 mutant typically points to one or more of the following issues:

  • Impaired interaction with the dihydropyridine (B1217469) receptor (DHPR): Stac3 is essential for the proper function and trafficking of the DHPR (CaV1.1), the voltage sensor in EC coupling.[1][2][3][4] Mutations, particularly in the SH3 domains, can disrupt this interaction.[5][6][7]

  • Disrupted conformational coupling: Stac3 is believed to act as a direct or indirect linker between the DHPR and the ryanodine (B192298) receptor (RyR1).[5][8] A mutation may prevent the conformational change in the DHPR from being transmitted to RyR1, thus inhibiting calcium release.

  • Reduced protein expression or stability: The mutation may lead to a misfolded or unstable Stac3 protein that is rapidly degraded, resulting in insufficient levels to perform its function.

  • Incorrect subcellular localization: Stac3 must localize to the triad (B1167595) junction to function correctly.[9] A mutation could interfere with its ability to traffic to or be retained at the triad.

Q2: What is the role of the different Stac3 domains in EC coupling?

A2: Stac3 has several key domains that are critical for its function:[10][11]

  • C1 Domain: This domain is crucial for the stable interaction of Stac3 with CaV1.1 and is involved in the proper trafficking and membrane expression of the channel.[5][12]

  • SH3 Domains (SH3-1 and SH3-2): These two domains are critical for the protein-protein interactions that underpin EC coupling.[10] The first SH3 domain (SH3-1) has been shown to interact with the II-III loop of the DHPR, an interaction that is vital for coupling.[5][6][7] The Native American Myopathy (NAM) mutation, W284S (W280S in mice), is located in the first SH3 domain and significantly impairs EC coupling.[3][4][13]

Q3: The W284S (human) or W280S (mouse) Stac3 mutant is often used as a negative control. Why does it fail to rescue EC coupling?

A3: The W284S/W280S mutation is a well-characterized pathogenic mutation that causes Native American Myopathy.[4][13] While it only partially reduces the expression of the DHPR at the plasma membrane, it profoundly impairs EC coupling.[1][3] This specific mutation has been shown to weaken the interaction between the Stac3 SH3 domain and the II-III loop of the DHPR.[5] This disruption prevents the voltage-induced conformational change in the DHPR from efficiently triggering the opening of the RyR1 calcium release channel, leading to a failure of muscle contraction.[3][14]

Troubleshooting Guides

Problem: No rescue of calcium transients with my Stac3 mutant.

This guide will walk you through a series of experiments to diagnose why your Stac3 mutant is failing to rescue depolarization-induced calcium release in a Stac3-null background.

Step 1: Verify Protein Expression and Localization

  • Rationale: The mutant protein must be expressed at sufficient levels and localized correctly to the triad junction.

  • Experimental Protocol:

    • Transfect Stac3-null myotubes with your mutant Stac3 construct tagged with a fluorescent protein (e.g., GFP).

    • Perform Western blotting on cell lysates to confirm the expression and expected molecular weight of the mutant protein.

    • Use immunofluorescence confocal microscopy to assess the subcellular localization of the mutant Stac3. Co-stain with markers for the T-tubule (e.g., DHPR) and the sarcoplasmic reticulum (e.g., RyR1) to verify co-localization at the triad.[9]

Step 2: Assess DHPR (CaV1.1) Membrane Expression and Function

  • Rationale: Stac3 is required for the proper trafficking and function of the DHPR.[1][3] A failure to rescue could be due to a secondary effect on the DHPR.

  • Experimental Protocol:

    • Measure Gating Currents (Charge Movement): Perform whole-cell voltage-clamp recordings to measure the intramembrane charge movement of the DHPR. This provides a direct measure of the number of functional voltage sensors at the plasma membrane.[3] A significant reduction in charge movement compared to wild-type Stac3 rescue suggests a problem with DHPR expression or integration.

    • Measure L-type Calcium Currents: In the presence of extracellular calcium, measure the inward L-type calcium current through the DHPR. While skeletal muscle EC coupling is largely independent of calcium influx, the presence of this current confirms the channel is in the membrane and can conduct ions.[3]

Step 3: Directly Measure EC Coupling

  • Rationale: This is the definitive test to determine if the mutant can support communication between the DHPR and RyR1.

  • Experimental Protocol:

    • Load Stac3-null myotubes expressing your mutant with a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Perform whole-cell voltage-clamp electrophysiology.

    • Apply a series of depolarizing voltage steps and simultaneously measure the change in intracellular calcium fluorescence.[3] The absence of a robust increase in fluorescence upon depolarization indicates a failure in EC coupling.

Interpreting the Results

The following table summarizes expected outcomes for different failure modes based on the troubleshooting experiments.

Observed Phenotype Possible Cause Next Steps
No/low mutant protein expression Protein instability or degradation.Check for codon optimization. Consider using a different tag or expression system.
Mutant protein expressed but mislocalized Disruption of a localization signal.Analyze the protein sequence for potential localization motifs that may have been affected by the mutation.
Reduced DHPR charge movement and L-type current Impaired DHPR trafficking or stability.This suggests the mutation affects the C1 domain's function or another region critical for chaperoning the DHPR.
Normal DHPR charge movement but no Ca2+ release Defective conformational coupling.This is the classic phenotype for mutations that disrupt the Stac3-DHPR II-III loop interaction, like W280S. The mutation likely prevents the signal from reaching RyR1.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the Stac3 W280S mutant in Stac3 knockout myotubes, demonstrating its differential effects on DHPR function and EC coupling.

Parameter Stac3 Heterozygous (+/-) Stac3 Knockout (-/-) Rescue with WT Stac3 Rescue with Stac3 W280S Reference
Max. Charge Movement (Qmax; nC/µF) ~5.5~3.0~6.0~4.5[3]
Peak L-type Ca2+ Current (pA/pF) ~-15~-2.5~-16~-8[3]
Peak Ca2+ Release (ΔF/F) ~3.5~0~3.5~0.5[3]

Visualizing Key Processes

To aid in understanding the complex relationships in EC coupling and the potential points of failure, the following diagrams have been generated.

EC_Coupling_Pathway cluster_T_tubule T-tubule Membrane cluster_cytosol Cytosol AP Action Potential DHPR DHPR (CaV1.1) Voltage Sensor AP->DHPR Depolarization Stac3 Stac3 DHPR->Stac3 Conformational Change RyR1 RyR1 Ca2+ Release Channel Ca_release Ca2+ Release RyR1->Ca_release Opens Stac3->RyR1 Signal Transduction Contraction Muscle Contraction Ca_release->Contraction

Caption: Simplified signaling pathway of skeletal muscle EC coupling.

Troubleshooting_Workflow Start Start: Stac3 mutant fails to rescue EC coupling Check_Expression Step 1: Verify Protein Expression (Western Blot) Start->Check_Expression Check_Localization Step 2: Check Subcellular Localization (Immunofluorescence) Check_Expression->Check_Localization Expression OK Result_Unstable Conclusion: Protein is unstable/degraded Check_Expression->Result_Unstable No/Low Expression Measure_Charge Step 3: Measure DHPR Function (Charge Movement) Check_Localization->Measure_Charge Localization OK Result_Mislocalized Conclusion: Protein mislocalized Check_Localization->Result_Mislocalized Mislocalized Measure_Ca_Release Step 4: Measure EC Coupling (Ca2+ Imaging) Measure_Charge->Measure_Ca_Release Charge Movement OK Result_Trafficking Conclusion: DHPR trafficking is impaired Measure_Charge->Result_Trafficking Charge Movement Reduced Result_Coupling Conclusion: Conformational coupling is defective Measure_Ca_Release->Result_Coupling No Ca2+ Release

Caption: Troubleshooting workflow for Stac3 mutant rescue experiments.

Stac3_DHPR_Interaction Stac3 Stac3 Protein C1 Domain SH3-1 Domain SH3-2 Domain DHPR DHPR (CaV1.1) C-terminus II-III Loop Stac3:c1->DHPR:cterm Trafficking & Membrane Expression Stac3:sh31->DHPR:loop Conformational Coupling (W284S disrupts this) RyR1 RyR1 Stac3->RyR1 Potential Interaction DHPR->RyR1 Physical/Functional Link

Caption: Domain-specific interactions of Stac3 with the DHPR.

References

Validation & Comparative

A Comparative Guide to Stac Isoform Functionality: Stac1, Stac2, and Stac3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stac family of adaptor proteins, comprising Stac1, Stac2, and Stac3, plays crucial roles in regulating voltage-gated calcium channels, with distinct physiological outcomes depending on the isoform and tissue context. While sharing structural similarities, including SH3 and cysteine-rich domains, their functional specificities are dictated by their differential expression patterns and protein-protein interactions. This guide provides a comprehensive comparison of Stac1, Stac2, and Stac3 functions, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Core Functional Distinctions

Stac proteins are essential for the proper function and trafficking of L-type voltage-gated calcium channels (CaV1). A primary distinction among the isoforms lies in their tissue-specific expression and principal physiological roles. Stac3 is predominantly found in skeletal muscle, where it is a critical component of the excitation-contraction (EC) coupling machinery.[1][2][3][4][5] In contrast, Stac1 and Stac2 are primarily expressed in neuronal tissues and are involved in the modulation of neuronal L-type Ca2+ channels.[5][6][7][8][9]

Quantitative Comparison of Isoform Performance

The functional differences between Stac isoforms can be quantified through various experimental paradigms. Key comparative data are presented below.

Rescue of Excitation-Contraction (EC) Coupling in Stac3-Null Myotubes

Experiments using myotubes from Stac3 knockout mice demonstrate the superior ability of Stac3 to restore EC coupling compared to its neuronal counterparts. While Stac1 and Stac2 can partially rescue the phenotype, Stac3 elicits a much more robust response.[10][11]

IsoformPeak Calcium Transient (ΔF/F) at +20 mV (normalized to Stac3)Reference
Stac1 ~40%[11]
Stac2 ~40%[11]
Stac3 100%[11]
Modulation of L-type Ca2+ Channel Inactivation

In the context of neuronal signaling, all three Stac isoforms have been shown to suppress Ca2+-dependent inactivation (CDI) of L-type Ca2+ channels, such as CaV1.2 and CaV1.3. This function helps to fine-tune calcium influx in neurons.[8]

IsoformEffect on CaV1.2 Peak Current Density (relative to control)Effect on CaV1.3 Peak Current Density (relative to control)Reference
Stac1 No significant changeNo significant change[8]
Stac2 No significant changeNo significant change[8]
Stac3 ~30% smallerNo significant change[8]

Signaling Pathways and Molecular Interactions

The distinct functions of Stac isoforms are rooted in their specific molecular interactions. The following diagrams illustrate the key signaling pathways.

EC_Coupling cluster_TM T-tubule Membrane cluster_SR Sarcoplasmic Reticulum Action Potential Action Potential CaV11 CaV1.1 (DHPR) Action Potential->CaV11 Depolarization RyR1 RyR1 CaV11->RyR1 Conformational Change Ca_SR Ca2+ RyR1->Ca_SR Release Contraction Muscle Contraction Ca_SR->Contraction Stac3 Stac3 Stac3->CaV11 Essential for coupling Neuronal_Modulation CaV12 CaV1.2/1.3 (L-type Channel) Ca_influx Ca2+ Influx CaV12->Ca_influx CDI Ca2+-Dependent Inactivation Ca_influx->CDI CDI->CaV12 Inhibits Stac1_2 Stac1 / Stac2 Stac1_2->CaV12 Binds to C-terminus Stac1_2->CDI Suppresses

References

A Functional Comparison of Stac Protein Orthologs Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of Stac protein orthologs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Stac (Src homology 3 and cysteine-rich domain-containing) proteins have emerged as crucial modulators of voltage-gated calcium channels (CaVs), playing vital roles in processes ranging from excitation-contraction (EC) coupling in muscle to the fine-tuning of neuronal activity. Vertebrates typically possess three Stac orthologs—Stac1, Stac2, and Stac3—each with distinct expression patterns and functional nuances. In contrast, invertebrates like Drosophila melanogaster have a single Stac ortholog, offering a simplified model to understand its core functions. This guide synthesizes experimental findings to compare the functions of these orthologs.

Data Presentation: Quantitative Comparison of Stac Orthologs

The functional differences between Stac orthologs can be quantified through their binding affinities to CaV channel domains and their effects on channel gating properties.

Table 1: Binding Affinities of Vertebrate Stac Isoforms to the CaV1.1 II-III Loop

The interaction between the tandem SH3 domains of Stac proteins and the cytoplasmic loop between domains II and III of the CaV1.1 channel is critical for its function, particularly in EC coupling. Isothermal titration calorimetry (ITC) has been used to measure the dissociation constants (Kd) of these interactions.

Stac IsoformInteracting CaV1.1 DomainDissociation Constant (Kd)Species ContextReference
Stac1 Core II-III loop (residues 728-775)~0.77 µMMammalian[1]
Stac2 Core II-III loop (residues 728-775)1.85 µMMammalian[1]
Stac3 Core II-III loop (residues 728-775)~0.84 µMMammalian[1]
Stac1 Minimal peptide (residues 747-760)3.9 µMMammalian[1]
Stac2 Minimal peptide (residues 747-760)9.3 µMMammalian[1]
Stac3 Minimal peptide (residues 747-760)10.6 µMMammalian[1]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Functional Modulation of L-type CaV Channels by Stac Orthologs

A key function of Stac proteins is the suppression of calcium-dependent inactivation (CDI) of L-type CaV channels. This effect has been quantified by measuring the fraction of current remaining after a depolarizing pulse. Additionally, the ability of different Stac isoforms to rescue EC coupling in Stac3-null muscle cells provides a direct functional comparison.

Stac OrthologCaV ChannelFunctional EffectQuantitative MeasureExperimental SystemReference
Stac1 CaV1.2Suppression of CDISlows CDI; with 10 mM EGTA, CDI is abolished.tsA201 cells[2][3]
Stac2 CaV1.2Suppression of CDISlows CDI; with 10 mM EGTA, CDI is severely reduced.tsA201 cells[2][3]
Stac3 CaV1.2Suppression of CDIMost potent suppression of CDI.tsA201 cells[2]
Stac1 CaV1.3Suppression of CDIReduces CDI.tsA201 cells[4]
Stac2 CaV1.3Suppression of CDIReduces CDI.tsA201 cells[4]
Stac3 CaV1.3Suppression of CDIReduces CDI.tsA201 cells[4]
Stac1 CaV1.1Rescue of EC CouplingRestores ~40% of Ca2+ release compared to Stac3.Stac3-null myotubes[5]
Stac2 CaV1.1Rescue of EC CouplingRestores ~40% of Ca2+ release compared to Stac3.Stac3-null myotubes[5]
Stac3 CaV1.1Rescue of EC CouplingFull rescue of depolarization-evoked Ca2+ release.Stac3-null myotubes[5]
Dstac (Drosophila)Dmca1D (L-type)Regulation of channel functionRequired for normal voltage response and neuropeptide release.Drosophila motor neurons[6]

Signaling Pathways and Molecular Interactions

The interactions between Stac proteins and CaV channels are complex, involving multiple domains on both proteins. These interactions are fundamental to the observed functional effects.

Stac3_CaV1_1_EC_Coupling cluster_TTubule T-Tubule Membrane cluster_Cytoplasm Cytoplasm cluster_SR Sarcoplasmic Reticulum Membrane CaV1_1 CaV1.1 Stac3 Stac3 CaV1_1->Stac3 II-III Loop → SH3-1 Domain (Enhances Coupling) RyR1 RyR1 CaV1_1->RyR1 Conformational Coupling Stac3->CaV1_1 C1/Linker → C-terminus (IQ) (Essential for Trafficking & Function) Ca_store Ca2+ Store RyR1->Ca_store Ca2+ Release

Caption: Stac3-mediated excitation-contraction coupling in skeletal muscle.

This diagram illustrates the two-site interaction model between Stac3 and the L-type calcium channel CaV1.1, which is essential for skeletal muscle excitation-contraction coupling.[7][8] The first interaction, crucial for the proper trafficking and stable association of CaV1.1, involves the C1 and linker domains of Stac3 binding to the C-terminus (including the IQ domain) of CaV1.1.[6][8] The second interaction, which enhances the efficiency of the coupling process, occurs between the SH3-1 domain of Stac3 and the II-III loop of CaV1.1.[6][8] This dual interaction facilitates the conformational coupling between CaV1.1 and the ryanodine (B192298) receptor 1 (RyR1), leading to the release of calcium from the sarcoplasmic reticulum.

Stac_CaV1_2_Modulation CaV1_2 CaV1.2 Channel CaM Calmodulin (CaM) CaV1_2->CaM Ca2+ binds to CaM on C-terminus (IQ domain) Stac Stac1 / Stac2 Stac->CaV1_2 Binds to C-terminus (IQ domain) CDI Calcium-Dependent Inactivation (CDI) Stac->CDI Suppresses CaM->CDI Induces Ca_ion Ca_ion->CaV1_2 Influx

Caption: Neuronal Stac proteins suppress CaV1.2 calcium-dependent inactivation.

In neurons, Stac1 and Stac2 modulate the function of L-type calcium channels like CaV1.2.[9] Calcium influx through the channel activates calmodulin (CaM), which is bound to the IQ domain on the channel's C-terminus.[2] This activation of CaM leads to calcium-dependent inactivation (CDI), a negative feedback mechanism. Stac1 and Stac2 also bind to the C-terminus of CaV1.2, in or near the IQ domain, and by doing so, they interfere with the action of CaM, thereby suppressing CDI.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used in the functional characterization of Stac proteins.

Isothermal Titration Calorimetry (ITC) for Stac-CaV Interaction

This protocol is for determining the binding affinity between a purified Stac protein domain and a synthetic peptide from a CaV channel loop.

  • Protein and Peptide Preparation:

    • Express and purify the tandem SH3 domains of the Stac protein isoform of interest.

    • Synthesize a peptide corresponding to the interacting region of the CaV channel (e.g., CaV1.1 II-III loop, residues 728-775).

    • Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV absorbance at 280 nm or amino acid analysis.

  • ITC Experiment Setup:

    • Set the ITC instrument (e.g., a MicroCal VP-ITC) to the desired experimental temperature (e.g., 25°C).

    • Load the Stac protein solution (e.g., 0.1 mM) into the sample cell.

    • Load the CaV peptide solution (e.g., 1 mM) into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe and as a control, followed by a series of injections (e.g., 20-30 injections of 10 µL each) of the peptide into the protein solution.

    • Allow sufficient time between injections (e.g., 180 seconds) for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.

Whole-Cell Patch-Clamp Electrophysiology for Measuring CDI

This protocol is designed to measure the effect of Stac co-expression on the CDI of CaV1.2 channels heterologously expressed in tsA201 cells.

  • Cell Culture and Transfection:

    • Culture tsA201 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with plasmids encoding the CaV1.2 α1 subunit, and auxiliary β and α2δ subunits, along with either an empty vector (control) or a plasmid encoding the Stac isoform of interest. A fluorescent protein marker (e.g., GFP) should also be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • After 24-48 hours, transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Use a patch pipette with a resistance of 3-5 MΩ filled with an internal solution containing (in mM): 135 Cs-methanesulfonate, 5 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with CsOH.

    • The external solution should contain either 10 mM Ca2+ or 10 mM Ba2+ as the charge carrier in a solution containing (in mM): 140 TEA-Cl, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

    • Hold the cell at a potential of -80 mV. Elicit currents using a depolarizing voltage step (e.g., to +20 mV for 300 ms).

  • Data Analysis:

    • Measure the peak current and the current remaining at the end of the 300 ms (B15284909) pulse (I_300ms).

    • Calculate the fraction of remaining current (r = I_300ms / I_peak) for both Ca2+ (rCa) and Ba2+ (rBa) currents.

    • Quantify CDI using the formula: CDI_300 = 1 - (rCa / rBa). A value closer to 0 indicates less CDI.

    • Compare the CDI_300 values between control cells and cells co-expressing each Stac isoform.

Stac3-Null Myotube Rescue Assay

This assay assesses the ability of different Stac orthologs to restore EC coupling in muscle cells lacking endogenous Stac3.

  • Myotube Culture and Transfection:

    • Culture myoblasts from Stac3-null mice on laminin-coated dishes in growth medium.

    • To induce differentiation into myotubes, switch the growth medium to a differentiation medium.

    • Transfect the myotubes with plasmids encoding the Stac isoform of interest (e.g., Stac1, Stac2, or Stac3) and a fluorescent marker.

  • Calcium Imaging:

    • After 2-3 days of differentiation, load the myotubes with a calcium indicator dye (e.g., Fluo-4 AM).

    • Place the dish on a confocal microscope equipped for live-cell imaging.

    • Induce myotube contraction and calcium release by field stimulation with a brief electrical pulse.

  • Data Analysis:

    • Record the change in fluorescence intensity over time in transfected myotubes.

    • Quantify the peak amplitude of the calcium transient (ΔF/F0) for each condition.

    • Compare the amplitude of the rescued calcium transients in myotubes expressing different Stac isoforms to that of wild-type or Stac3-rescued myotubes.

Experimental_Workflow cluster_Biochemical Biochemical Analysis cluster_Cellular Cell-Based Functional Assays cluster_Data Data Output & Analysis ITC Isothermal Titration Calorimetry (ITC) Binding_Data Binding Affinity (Kd) Stoichiometry (n) Thermodynamics (ΔH, ΔS) ITC->Binding_Data CoIP Co-Immunoprecipitation (Co-IP) Interaction_Data Confirmation of In-Cell Interaction CoIP->Interaction_Data PatchClamp Whole-Cell Patch-Clamp Electrophysiology Gating_Data Suppression of CDI (e.g., CDI300) PatchClamp->Gating_Data CaImaging Calcium Imaging in Myotube Rescue Assay Rescue_Data Restoration of EC Coupling (ΔF/F0) CaImaging->Rescue_Data

Caption: Workflow for the functional comparison of Stac protein orthologs.

This diagram outlines the key experimental approaches used to functionally compare Stac protein orthologs. Biochemical methods like ITC and Co-IP are used to quantify binding affinities and confirm interactions, while cell-based assays such as patch-clamp electrophysiology and calcium imaging in rescue experiments provide data on the functional consequences of these interactions on ion channel gating and cellular signaling.

References

Restoring Function in Stac3-Null Myotubes: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapies for myopathies linked to STAC3 dysfunction, understanding the functional rescue of Stac3-null myotubes is critical. This guide provides a comparative analysis of experimental approaches to restore excitation-contraction (EC) coupling and other cellular functions in the absence of STAC3, supported by experimental data and detailed protocols.

The protein STAC3 is now understood to be an indispensable component of the skeletal muscle excitation-contraction coupling machinery.[1] Its absence, as demonstrated in Stac3-knockout mouse models and in vitro cell systems, leads to a failure of depolarization-induced calcium release, resulting in paralysis and perinatal lethality in mice.[2][3] Stac3-null myotubes, therefore, present a key model system for testing potential therapeutic interventions aimed at restoring muscle function. Rescue experiments in these cells have confirmed the direct role of STAC3 in EC coupling and have begun to explore the potential of alternative molecules to compensate for its loss.

The Functional Deficit in Stac3-Null Myotubes

The primary defect in Stac3-null myotubes is the uncoupling of the voltage-sensing dihydropyridine (B1217469) receptor (DHPR or CaV1.1) in the T-tubule membrane from the ryanodine (B192298) receptor (RyR1) calcium release channel in the sarcoplasmic reticulum.[4][5] This leads to a complete absence of depolarization-induced calcium transients, even though the components of the contractile apparatus and calcium stores within the sarcoplasmic reticulum remain largely intact.[2] Specifically, while Stac3-null myotubes exhibit a partial reduction in CaV1.1 membrane expression, the remaining channels fail to trigger calcium release.[4][6]

Rescue Strategies and Comparative Efficacy

The primary strategy for confirming the function of STAC3 has been to reintroduce the wild-type protein into Stac3-null myotubes. Additionally, experiments have explored the efficacy of other Stac protein isoforms and the impact of disease-causing mutations.

Wild-Type Stac3 Rescue

The re-expression of wild-type (WT) Stac3 in Stac3-null myotubes serves as the gold standard for functional rescue. These experiments have conclusively demonstrated that STAC3 is the critical missing component for restoring EC coupling.

Key Outcomes:

  • Restoration of Calcium Transients: Expression of WT Stac3 in Stac3 KO myotubes fully restores depolarization-induced calcium release.[6][7]

  • Recovery of L-type Calcium Currents: The amplitude and kinetics of L-type Ca2+ currents, which are significantly altered in the absence of Stac3, are restored to wild-type levels.[4]

Rescue with Stac Isoforms: Stac1 and Stac2

To understand if other members of the Stac protein family could compensate for the loss of Stac3, rescue experiments have been performed with Stac1 and Stac2. These proteins are typically expressed in neurons.

Key Outcomes:

  • Partial Restoration of EC Coupling: Expression of either Stac1 or Stac2 in Stac3-null myotubes can restore EC coupling Ca2+ release, although to a lesser extent than WT Stac3.[8] This suggests some conserved functionality among Stac proteins but also highlights the specialized role of Stac3 in skeletal muscle.

Impact of the Native American Myopathy (NAM) Mutation (W280S)

A missense mutation in STAC3 (p.Trp284Ser in humans, W280S in mice) is the genetic basis for Native American Myopathy (NAM).[1] Expressing this mutant form in Stac3-null myotubes allows for a direct assessment of its functional consequences.

Key Outcomes:

  • Partial Restoration of Calcium Currents: The Stac3-W280S mutant partially restores L-type Ca2+ currents.[6][7]

  • Marginal Restoration of EC Coupling: Crucially, the NAM mutant only marginally restores depolarization-induced Ca2+ release, demonstrating that its primary deficit lies in the conformational coupling to RyR1 rather than in trafficking CaV1.1 to the membrane.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from rescue experiments in Stac3-null myotubes.

Rescue Construct Peak L-type Ca2+ Current Density (pA/pF) Maximum Charge Movement (Qmax; nC/µF) Peak Depolarization-Induced Ca2+ Transient (ΔF/F) Reference
Stac3 Heterozygous (+/-) ~ -15~ 8~ 2.0[6][8]
Stac3-Null (-/-) ~ -2~ 2~ 0[6][8]
Stac3-Null + WT Stac3 ~ -15~ 8~ 2.0[6][8]
Stac3-Null + Stac3-W280S (NAM) ~ -8~ 4~ 0.2[6]
Stac3-Null + Stac1 Not ReportedNot Reported~ 1.0[8]
Stac3-Null + Stac2 Not ReportedNot Reported~ 0.8[8]

Signaling Pathways and Experimental Workflows

Stac3-Mediated Excitation-Contraction Coupling

The diagram below illustrates the central role of Stac3 in the EC coupling signaling cascade.

EC_Coupling cluster_T_Tubule T-Tubule Membrane cluster_SR Sarcoplasmic Reticulum AP Action Potential DHPR CaV1.1 (DHPR) AP->DHPR Depolarizes Stac3 STAC3 DHPR->Stac3 Interacts with RyR1 RyR1 Stac3->RyR1 Enables conformational coupling to Ca_Store Ca2+ Store RyR1->Ca_Store Releases Ca2+ from Contraction Muscle Contraction Ca_Store->Contraction Initiates

Caption: Stac3's role in EC coupling.

Experimental Workflow for Stac3 Rescue

This diagram outlines the typical workflow for generating Stac3-null myotubes and performing rescue experiments.

Rescue_Workflow cluster_Generation Myotube Generation cluster_Rescue Rescue Experiment cluster_Analysis Functional Analysis A1 Isolate myoblasts from Stac3-KO mouse embryos (E18.5) A2 Differentiate myoblasts into myotubes in vitro A1->A2 B1 Transfect Stac3-null myotubes with rescue construct (e.g., WT Stac3, Stac1/2, mutants) A2->B1 B2 Allow for protein expression (24-48 hours) B1->B2 C1 Electrophysiology (Patch-clamp for ICa and Q) B2->C1 C2 Calcium Imaging (Fluo-4 AM loading + KCl depolarization) B2->C2

Caption: Workflow for Stac3 rescue experiments.

Experimental Protocols

Generation of Stac3-Null Myotubes
  • Myoblast Isolation: Isolate myoblasts from the limb muscles of E18.5 Stac3 homozygous knockout mouse embryos.[2][9]

  • Cell Culture: Culture the isolated myoblasts in growth medium (e.g., DMEM with 20% fetal bovine serum and penicillin/streptomycin).[10]

  • Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum) once the myoblasts reach high confluency. Myotubes typically form within 72-96 hours.[9][10]

Transfection for Rescue Experiments
  • Constructs: Use expression plasmids encoding the protein of interest (e.g., full-length wild-type mouse Stac3, Stac1, Stac2, or Stac3-W280S). Often, a fluorescent protein tag (e.g., YFP or GFP) is included for identification of transfected cells.[8]

  • Transfection Reagent: Use a suitable transfection reagent, such as Lipofectamine 2000, following the manufacturer's protocol.[11]

  • Procedure: Transfect the differentiated myotubes and allow for protein expression for a period of 24 to 48 hours before functional analysis.[11]

Electrophysiology (Whole-Cell Patch-Clamp)
  • Solutions:

    • External Solution: Contains (in mM): 145 TEA-methanesulfonate, 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (0.003 mM) is added to block sodium channels.[6]

    • Internal (Pipette) Solution: Contains (in mM): 145 Cs-aspartate, 2 MgCl2, 10 HEPES, 0.1 Cs-EGTA, 2 Mg-ATP, adjusted to pH 7.4 with CsOH.[12]

  • Recording: Perform whole-cell voltage-clamp recordings at room temperature. Measure L-type calcium currents (ICa) and intramembrane charge movements (Q) in response to a series of depolarizing voltage steps.[6]

Calcium Imaging
  • Dye Loading: Incubate myotubes with a fluorescent calcium indicator, such as Fluo-4 AM (e.g., 5 µM), in a physiological salt solution for 30-60 minutes at room temperature.[2]

  • Stimulation: Induce membrane depolarization by local application of a high-potassium solution (e.g., 150 mM KCl).[2]

  • Imaging: Record the change in fluorescence intensity over time using a confocal microscope or a similar imaging system. The peak change in fluorescence (ΔF) relative to the baseline (F) is calculated (ΔF/F) to quantify the calcium transient.[2][8]

Conclusion

Rescue experiments in Stac3-null myotubes have been instrumental in confirming the protein's essential and direct role in skeletal muscle EC coupling. The all-or-nothing effect of reintroducing wild-type Stac3, compared to the partial or marginal function of Stac isoforms and the NAM mutant, underscores its highly specialized function. These experimental systems provide a robust platform for screening and validating potential therapeutic molecules aimed at restoring functional EC coupling in STAC3-related myopathies. Future work may focus on identifying small molecules or gene therapies that can either replace STAC3 function or enhance the activity of partially functional mutants.

References

A Comparative Analysis of Stac Protein Binding to CaV1.1 and CaV1.2 Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Src Homology 3 and Cysteine-Rich Domain (Stac) adaptor proteins and L-type voltage-gated calcium (CaV1) channels is a critical regulatory mechanism in cellular signaling, particularly in muscle excitation-contraction (EC) coupling and neuronal function. Stac proteins, comprising Stac1, Stac2, and the skeletal muscle-specific Stac3, modulate the trafficking, surface expression, and gating properties of CaV1 channels. Understanding the nuances of Stac protein binding to the two major L-type channel isoforms, CaV1.1 (skeletal muscle) and CaV1.2 (cardiac, neuronal), is paramount for elucidating their distinct physiological roles and for the development of targeted therapeutics. This guide provides an objective comparison of Stac protein binding to CaV1.1 versus CaV1.2, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

Stac proteins interact with CaV1 channels at two primary sites: the intracellular loop connecting domains II and III (II-III loop) and the C-terminal IQ domain. The binding affinity at these sites varies between CaV1.1 and CaV1.2, as well as among the different Stac isoforms.

Interaction SiteCaV IsoformStac IsoformMethodDissociation Constant (Kd)Reference
II-III Loop CaV1.1STAC3Isothermal Titration Calorimetry (ITC)0.83–2 µM[1]
CaV1.1human STAC3Isothermal Titration Calorimetry (ITC)~2 µM[2]
CaV1.1STAC3Surface Plasmon Resonance (SPR)22.6 µM[1]
CaV1.2STAC2Isothermal Titration Calorimetry (ITC)~19 µM (10-fold weaker than to CaV1.1)
C-Terminus (IQ Domain) CaV1.1STAC3Not QuantifiedStable interaction, essential for incorporation into the channel complex[3][4]
CaV1.2STAC1, STAC2, STAC3Not QuantifiedCrucial for stable association and modulation of channel inactivation[5][6]

Note: Quantitative binding data for Stac proteins to the CaV1.2 II-III loop and to the C-terminal IQ domains of both CaV1.1 and CaV1.2 are not extensively available in the current literature. The interaction at the C-terminus is characterized as a stable, high-affinity association essential for function, while the II-III loop interaction is of lower affinity.

Signaling Pathways and Molecular Interactions

The dual interaction of Stac proteins with CaV1 channels facilitates a complex regulatory mechanism. The high-affinity binding of the Stac C1 domain to the CaV1 C-terminal IQ domain serves to stably anchor the Stac protein to the channel complex. This stable association is a prerequisite for the functional modulation exerted by the Stac SH3 domains, which interact with the II-III loop of the channel. This latter interaction, though of lower affinity, is crucial for the dynamic regulation of channel gating and, in the case of CaV1.1, for excitation-contraction coupling.

cluster_Stac Stac Protein cluster_CaV1 CaV1 Channel Stac Stac C1 C1 Domain Stac->C1 contains SH3 SH3 Domains Stac->SH3 contains CTD C-Terminal Domain (IQ Motif) C1->CTD High-Affinity Binding (Stable Association) II_III II-III Loop SH3->II_III Low-Affinity Binding (Functional Modulation) CaV1 CaV1.1 / CaV1.2 CaV1->II_III contains CaV1->CTD contains

Stac-CaV1 Interaction Model

Experimental Workflows

The determination of binding affinities and the characterization of these protein-protein interactions rely on a variety of sophisticated experimental techniques. Below are diagrams illustrating the general workflows for Isothermal Titration Calorimetry (ITC) and Co-Immunoprecipitation (Co-IP).

cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow start Prepare Protein & Ligand in matched buffer load_protein Load CaV1 domain (e.g., II-III loop) into sample cell start->load_protein load_ligand Load Stac domain (e.g., SH3 domains) into syringe start->load_ligand titrate Titrate ligand into sample cell in small injections load_protein->titrate load_ligand->titrate measure Measure heat change after each injection titrate->measure plot Plot heat change vs. molar ratio measure->plot analyze Fit data to binding model to determine Kd, ΔH, n plot->analyze end Obtain Thermodynamic Binding Profile analyze->end

ITC Experimental Workflow

cluster_CoIP Co-Immunoprecipitation (Co-IP) Workflow start Co-express tagged CaV1 and Stac proteins in cells lyse Lyse cells under non-denaturing conditions start->lyse incubate Incubate lysate with antibody against tagged CaV1 lyse->incubate precipitate Add Protein A/G beads to precipitate antibody-protein complex incubate->precipitate wash Wash beads to remove non-specific binders precipitate->wash elute Elute bound proteins wash->elute analyze Analyze eluate by Western Blot for presence of Stac protein elute->analyze end Confirm in vivo Interaction analyze->end

Co-IP Experimental Workflow

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol for Stac-CaV II-III Loop Interaction:

  • Protein Preparation: Express and purify the tandem SH3 domains of the desired Stac isoform and the II-III loop peptide of CaV1.1 or CaV1.2. Ensure proteins are highly pure and in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Concentration Determination: Accurately determine the concentrations of both protein solutions using a spectrophotometer.

  • ITC Experiment Setup:

    • Load the CaV1 II-III loop peptide (typically at a concentration of 10-50 µM) into the sample cell of the ITC instrument.

    • Load the Stac SH3 domains (typically at a concentration 10-fold higher than the cell protein) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the Stac protein into the sample cell containing the CaV1 peptide at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat change per injection is measured and plotted against the molar ratio of the two proteins. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, ΔH, and n.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.

Protocol for Stac-CaV Interaction in a Heterologous System:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with plasmids encoding a tagged full-length CaV1 channel (e.g., with a GFP tag) and a tagged Stac protein (e.g., with a Flag tag).

  • Cell Lysis: After 24-48 hours of expression, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the tag on the CaV1 channel (e.g., anti-GFP antibody) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic rack and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the tag on the Stac protein (e.g., anti-Flag antibody) to confirm its co-precipitation with the CaV1 channel.

Cell Culture and Transfection of Dysgenic Myotubes

Dysgenic myotubes, which lack endogenous CaV1.1, are a valuable system for studying the specific effects of expressed CaV1 channels and their interactions.

  • Cell Culture: Culture primary myoblasts from CaV1.1-null mice on gelatin-coated dishes in a growth medium.

  • Differentiation: Induce myoblast fusion and differentiation into myotubes by switching to a low-serum differentiation medium.

  • Transfection: Transfect the differentiated myotubes with plasmids encoding the desired CaV1 channel isoform and Stac protein using a suitable transfection reagent (e.g., FuGENE HD).

  • Analysis: After 48-72 hours, the myotubes can be used for various downstream applications, such as immunofluorescence to assess protein co-localization or electrophysiology to measure channel function.

Conclusion

The interaction between Stac proteins and CaV1 channels is multifaceted, involving distinct binding sites with different affinities that collectively ensure both stable association and dynamic functional regulation. While the binding of Stac3 to the CaV1.1 II-III loop has been quantitatively characterized to be in the low micromolar range, a comprehensive quantitative comparison with CaV1.2 is still an area for further investigation. The stable interaction mediated by the C-terminal IQ domain is crucial for the function of both CaV1.1 and CaV1.2, highlighting a conserved mechanism of Stac-mediated regulation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore these critical protein-protein interactions and their implications in health and disease.

References

Validating the Stac Protein Interactome: A Guide to Orthogonal Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount for elucidating cellular signaling and identifying novel therapeutic targets. The Stac (SH3 and Cysteine-rich domain-containing) family of proteins, crucial for various physiological processes including excitation-contraction coupling in muscle, presents a compelling case for in-depth interactome analysis. This guide provides a comparative overview of orthogonal methods used to validate the Stac protein interactome, with a focus on the well-characterized interaction between Stac3 and the voltage-gated calcium channel CaV1.1.

While a comprehensive, high-throughput screen of the entire Stac protein interactome followed by systematic orthogonal validation is not yet extensively documented in publicly available literature, the validation of specific, critical interactions has been rigorously investigated. This guide will delve into the experimental methodologies and data supporting the key interaction between Stac3 and CaV1.1, a cornerstone of muscle function.

Key Interaction: Stac3 and CaV1.1

The interaction between Stac3 and the α1 subunit of the L-type voltage-gated calcium channel CaV1.1 is essential for skeletal muscle excitation-contraction (EC) coupling[1][2]. This process translates an electrical signal into the release of calcium, triggering muscle contraction. The validation of this interaction through multiple independent methods provides a high degree of confidence in its biological relevance.

Data Summary: Orthogonal Validation of the Stac3-CaV1.1 Interaction
Primary Method Orthogonal Validation Method Key Findings Quantitative Data (Example) Reference
Co-immunoprecipitation (Co-IP) Fluorescence Colocalization Stac3 and CaV1.1 physically associate within the cell.Co-clustering of STAC3 with CaV1.1 observed in ~63.3% of myotubes.[3]
Yeast Two-Hybrid (Y2H) Co-immunoprecipitation (Co-IP) Direct interaction between specific domains of Stac3 and CaV1.1.(Data typically qualitative - reporter gene activation)[4][5]
Fluorescence Resonance Energy Transfer (FRET) Functional Assays (Electrophysiology) Stac3 and CaV1.1 are in close proximity (<10 nm) in living cells, and this proximity is linked to channel function.(FRET efficiency measurements can provide distance constraints)[6][7][8][9]
Proximity Ligation Assay (PLA) Immunofluorescence Endogenous Stac3 and CaV1.1 interact in native cellular contexts.(Quantitative data as PLA signals per cell)[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to validate the Stac3-CaV1.1 interaction.

Co-immunoprecipitation (Co-IP)

Objective: To demonstrate the physical association of Stac3 and CaV1.1 in a cellular lysate.

Methodology:

  • Cell Lysis: Cells co-expressing tagged versions of Stac3 (e.g., GFP-Stac3) and CaV1.1 are lysed in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to one of the proteins (e.g., anti-GFP) is added to the lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-conjugated beads are added to the mixture. These beads bind to the antibody, thus capturing the entire protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of the second protein (CaV1.1) is detected by Western blotting using a specific antibody.

Fluorescence Colocalization

Objective: To visualize the co-distribution of Stac3 and CaV1.1 within the cell, suggesting a potential interaction.

Methodology:

  • Fluorescent Tagging: Stac3 and CaV1.1 are tagged with different fluorescent proteins (e.g., GFP-Stac3 and mCherry-CaV1.1).

  • Cell Transfection and Culture: The fluorescently tagged constructs are co-expressed in a suitable cell line (e.g., tsA201 cells or myotubes).

  • Microscopy: The cells are imaged using a confocal or fluorescence microscope with appropriate filter sets to detect both fluorophores.

  • Image Analysis: The images are analyzed to determine the degree of overlap between the two fluorescent signals. A high degree of colocalization suggests that the two proteins are present in the same subcellular compartments.

Proximity Ligation Assay (PLA)

Objective: To detect the close proximity (<40 nm) of endogenous Stac3 and CaV1.1, indicating a likely interaction in situ.

Methodology:

  • Primary Antibody Incubation: Cells or tissue sections are incubated with primary antibodies raised in different species that specifically recognize Stac3 and CaV1.1.

  • PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.

  • Ligation: If the two PLA probes are in close proximity, connector oligonucleotides are added that hybridize to the probes, and a ligase joins them to form a circular DNA molecule.

  • Amplification: A rolling-circle amplification reaction is initiated using the circular DNA as a template, generating a long DNA product.

  • Detection: Fluorescently labeled oligonucleotides complementary to the amplified DNA are added, resulting in a bright fluorescent spot that can be visualized by microscopy. Each spot represents an interaction event.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context of the Stac3-CaV1.1 interaction, the following diagrams have been generated using the DOT language.

G cluster_discovery Interactome Discovery (Hypothetical) cluster_validation Orthogonal Validation Y2H Yeast Two-Hybrid Screen CoIP Co-immunoprecipitation Y2H->CoIP Validate direct interaction FRET FRET Y2H->FRET Confirm proximity in vivo APMS Affinity Purification- Mass Spectrometry APMS->CoIP Confirm complex members PLA Proximity Ligation Assay APMS->PLA Validate endogenous interaction Coloc Fluorescence Colocalization CoIP->Coloc Visualize co-distribution

Caption: Orthogonal validation workflow for protein-protein interactions.

References

Stac3: A Key Player in DHPR Trafficking to the Plasma Membrane—A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein trafficking is paramount. This guide provides a comprehensive comparison of the role of the SH3 and cysteine-rich domain-containing protein 3 (Stac3) in the trafficking of the dihydropyridine (B1217469) receptor (DHPR) to the plasma membrane, a critical step in skeletal muscle excitation-contraction (EC) coupling. We delve into the experimental data, compare Stac3 with other potential trafficking modulators, and provide detailed experimental protocols.

The proper localization of the DHPR (also known as CaV1.1) to the transverse tubules (T-tubules) of the plasma membrane in skeletal muscle is essential for its function as a voltage sensor that triggers intracellular calcium release and subsequent muscle contraction.[1][2] Recent research has identified Stac3 as a crucial component in this process, facilitating the functional expression and trafficking of DHPR.[2][3] This guide will explore the evidence supporting Stac3's role and compare it to other proteins implicated in DHPR localization.

Comparative Analysis of Proteins Involved in DHPR Trafficking

While Stac3 has emerged as a key regulator, other proteins, such as the DHPR β1a subunit and junctophilins, also play significant roles in ensuring the proper localization and function of the DHPR. The following table summarizes the quantitative effects of these proteins on DHPR at the plasma membrane, based on experimental data from knockdown or knockout studies.

ProteinModel SystemMeasured Effect on DHPRQuantitative ChangeReference
Stac3 Zebrafish myotubesReduction in CaV1.1 clusters at junctions~34% reduction[4]
C2C12 Stac3-KO myotubesDecrease in number of CaV1.1 clusters~12% decrease[4]
C2C12 Stac3-KO myotubesDecrease in fluorescence intensity of CaV1.1 clusters~30% decrease[4]
Junctophilin 1 & 2 Differentiated C2C12 cellsReduction in the number of DHPRs at the plasma membraneSignificant reduction (qualitative)[5][6]
Differentiated C2C12 cellsDiffused pattern of DHPR signals with smaller punctaAltered distribution[5][6]
DHPR β1a subunit ZebrafishEssential for full triad (B1167595) targeting of DHPRα1SIndispensable (qualitative)[2]

This data clearly indicates that while the DHPR β1a subunit is indispensable for the initial targeting of the DHPR to the triads, Stac3 plays a critical role in the stabilization and proper clustering of the channel at these junctions. The reduction in both the number and intensity of DHPR clusters in the absence of Stac3 underscores its importance in maintaining the structural integrity of the EC coupling machinery.[4] Junctophilins, on the other hand, appear to facilitate the assembly of the entire DHPR complex, and their absence leads to a more disorganized distribution of the receptor.[5][6]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the process of investigation, the following diagrams have been generated using the Graphviz DOT language.

Stac3_DHPR_Trafficking_Pathway cluster_Cytosol Cytosol cluster_PM Plasma Membrane (T-tubule) DHPR_unfolded Unfolded DHPR (CaV1.1) DHPR_folded Folded DHPR DHPR_unfolded->DHPR_folded Stac3 Stac3 DHPR_folded->Stac3 Interaction DHPR_PM Functional DHPR at Plasma Membrane DHPR_folded->DHPR_PM Basal Trafficking Stac3->DHPR_PM Trafficking & Stabilization

Stac3-mediated DHPR trafficking pathway.

The diagram above illustrates the proposed mechanism where Stac3 interacts with the folded DHPR complex in the cytosol, facilitating its trafficking to and stabilization at the plasma membrane.

Experimental_Workflow_DHPR_Trafficking cluster_CellCulture Cell Culture & Transfection cluster_Analysis Analysis cluster_Data Data Interpretation A Culture muscle cells (e.g., C2C12) B Transfect with tagged proteins (e.g., Stac3-GFP, DHPR-mCherry) A->B C Co-immunoprecipitation (Co-IP) to confirm interaction B->C D TIRF Microscopy to visualize plasma membrane trafficking B->D E Quantitative Flow Cytometry to quantify surface expression B->E F Analyze protein-protein interaction C->F G Quantify DHPR localization at the plasma membrane D->G E->G

References

Unveiling the Critical Role of Stac3 in Muscle Contraction: A Comparative Analysis Across Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the adaptor protein Stac3's indispensable function in excitation-contraction (EC) coupling has been firmly established through extensive research utilizing a variety of model systems. These studies, spanning from zebrafish and mouse models to in vitro cell lines, collectively affirm Stac3 as a linchpin in the intricate molecular machinery that translates neuronal signals into muscle force. This guide provides a comparative overview of the key experimental findings, offering researchers, scientists, and drug development professionals a clear and objective summary of Stac3's role, supported by quantitative data and detailed methodologies.

Stac3, an adaptor protein primarily expressed in skeletal muscle, has emerged as a critical component of the EC coupling process.[1][2][3] This process, fundamental to muscle contraction, involves the conversion of an electrical stimulus (excitation) into the release of intracellular calcium (contraction). Stac3 facilitates the functional interaction between the dihydropyridine (B1217469) receptor (DHPR), the voltage sensor in the t-tubule membrane, and the ryanodine (B192298) receptor 1 (RyR1), the calcium release channel in the sarcoplasmic reticulum.[3][4] Disruptions in Stac3 function are directly linked to severe muscle weakness, as seen in Native American myopathy (NAM), a congenital myopathy caused by a missense mutation in the STAC3 gene.[1][2][4]

Comparative Analysis of Stac3 Function in Different Model Systems

The essential nature of Stac3 in EC coupling has been rigorously tested and confirmed across various biological contexts. Each model system offers unique advantages for dissecting the specific mechanisms of Stac3 action.

In Vivo Models: Zebrafish and Mouse

Zebrafish (Danio rerio) and mouse (Mus musculus) models have been instrumental in revealing the physiological consequences of Stac3 loss-of-function. Genetic screens in zebrafish first identified stac3 as a crucial gene for locomotor function.[1][5] Subsequent studies in both zebrafish and mouse knockout models demonstrated that the absence of Stac3 leads to a complete failure of EC coupling and perinatal lethality in mice, highlighting its critical role in muscle development and function.[3][6][7]

Model SystemKey Phenotype of Stac3 DeficiencyImpact on EC CouplingReference
Zebrafish (Danio rerio) Impaired locomotor function, defective myofibrillar protein assembly.Abolished EC coupling, reduced Ca2+ release.[1][5][8][9]
Mouse (Mus musculus) Perinatal lethality, abnormal muscle development, paralysis.Complete loss of EC coupling, reduced CaV1.1 expression and function.[2][3][6][7]
In Vitro Models: tsA201 and C2C12 Cells

In vitro cell line models, such as human embryonic kidney (tsA201) cells and mouse myoblast (C2C12) cells, have provided a more controlled environment to investigate the molecular interactions of Stac3. These systems have been crucial in demonstrating Stac3's role in the trafficking and functional expression of the CaV1.1 channel, a key component of the DHPR complex.[10] Co-expression studies in tsA201 cells have shown that Stac3 is essential for the proper localization of CaV1.1 to the plasma membrane.[10] Furthermore, studies using Stac3 knockout C2C12 myotubes have confirmed the loss of EC coupling and altered calcium currents observed in vivo.[10]

Model SystemKey Findings on Stac3 FunctionImpact on CaV1.1Reference
tsA201 Cells Stac3 is required for membrane trafficking and functional expression of CaV1.1.Promotes surface expression and modulates Ca2+ currents.[10][11]
C2C12 Myotubes Stac3 is necessary for myotube formation and myogenic differentiation. Stac3 knockout abolishes EC coupling.Reduced CaV1.1 expression at junctions.[8][12]

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships and processes involved in Stac3-mediated EC coupling, the following diagrams are provided.

Stac3_EC_Coupling_Pathway cluster_membrane T-tubule Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum AP Action Potential DHPR DHPR (CaV1.1) Voltage Sensor AP->DHPR Depolarization RyR1 RyR1 Ca2+ Release Channel DHPR->RyR1 Conformational Coupling Stac3 Stac3 Stac3->DHPR Trafficking & Function Stac3->RyR1 Modulation Ca_SR Ca2+ RyR1->Ca_SR Opens Ca_Contraction Muscle Contraction Ca_SR->Ca_Contraction Release

Stac3's central role in the EC coupling signaling cascade.

Experimental_Workflow cluster_model Model System Selection cluster_methods Experimental Approaches cluster_analysis Data Analysis and Interpretation Zebrafish Zebrafish (in vivo) Genetics Genetic Manipulation (Knockout, Knockdown, Mutation) Zebrafish->Genetics Mouse Mouse (in vivo) Mouse->Genetics Cell_Lines Cell Lines (in vitro) (tsA201, C2C12) Cell_Lines->Genetics Electrophysiology Electrophysiology (Patch-clamp) Genetics->Electrophysiology Imaging Calcium Imaging (Fura-2, Fluo-4) Genetics->Imaging Biochemistry Biochemistry (Immunoprecipitation, Western Blot) Genetics->Biochemistry EC_Coupling_Analysis EC Coupling Parameters (Ca2+ transients, Charge movement) Electrophysiology->EC_Coupling_Analysis Imaging->EC_Coupling_Analysis Protein_Analysis Protein Expression & Interaction Biochemistry->Protein_Analysis Phenotype Phenotypic Analysis (Locomotion, Survival) Phenotype->EC_Coupling_Analysis

A generalized workflow for investigating Stac3 function.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide an overview of the key experimental protocols used to elucidate the function of Stac3.

Generation of Stac3 Knockout Mouse Models

Stac3 knockout mice are generated using Cre-loxP technology.[2]

  • Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Stac3 gene with loxP sites.

  • Embryonic Stem (ES) Cell Targeting: The targeting vector is introduced into ES cells, and cells with the correctly integrated construct are selected.

  • Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Germline-Transmitting Mice: Chimeric offspring are bred to establish germline transmission of the floxed Stac3 allele.

  • Cre-Mediated Deletion: Mice carrying the floxed allele are crossed with mice expressing Cre recombinase under a muscle-specific promoter to generate conditional knockout mice, or a ubiquitously expressed Cre to generate a constitutive knockout.[13]

Electrophysiological Recordings in Myotubes

Whole-cell patch-clamp techniques are used to measure ionic currents and charge movements in myotubes derived from wild-type and Stac3 knockout mice.[10]

  • Myotube Preparation: Primary myoblasts are isolated from neonatal mice and cultured to form differentiated myotubes.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a myotube. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Voltage Protocol: A series of voltage steps are applied to the myotube to elicit gating currents (charge movement) and calcium currents.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as peak current density and voltage dependence of activation.

Calcium Imaging in Muscle Fibers

Intracellular calcium transients are measured in isolated muscle fibers using fluorescent calcium indicators.[1][14]

  • Muscle Fiber Isolation: Single muscle fibers are enzymatically dissociated from skeletal muscles.

  • Indicator Loading: Fibers are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Stimulation and Imaging: Fibers are electrically stimulated to elicit action potentials, and the resulting changes in fluorescence, corresponding to changes in intracellular calcium concentration, are recorded using a fluorescence microscope and a high-speed camera.

  • Data Analysis: The amplitude, rise time, and decay kinetics of the calcium transients are analyzed to assess the efficiency of EC coupling.

Conclusion

The cross-validation of Stac3's role in EC coupling across zebrafish, mouse, and cell line models provides a robust foundation for understanding its critical function in muscle physiology. The consistent observation of impaired EC coupling and muscle function in the absence of functional Stac3 underscores its importance. These model systems not only have been pivotal in elucidating the fundamental mechanisms of Stac3 action but also serve as valuable platforms for screening potential therapeutic interventions for Stac3-related myopathies. The detailed experimental protocols outlined in this guide are intended to facilitate further research in this area, ultimately contributing to the development of novel treatments for debilitating muscle diseases.

References

A Biophysical Comparison of STAC2 and STAC3 Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The STAC (SH3 and Cysteine-Rich Domain-containing) protein family, particularly STAC2 and STAC3, plays a pivotal role in the regulation of voltage-gated calcium channels (CaVs), which are fundamental to cellular signaling in various tissues. While STAC3 is critically essential for excitation-contraction (EC) coupling in skeletal muscle, STAC2 is more prominently expressed in neuronal tissues, suggesting distinct yet related functions. This guide provides an objective comparison of the biophysical features of STAC2 and STAC3 interactions, supported by experimental data, to aid in understanding their isoform-specific roles and to inform future research and drug development efforts.

Domain Architecture of STAC Proteins

STAC proteins are characterized by a conserved domain structure consisting of a C1 domain at the N-terminus, followed by a linker region and two tandem SH3 domains (SH3-1 and SH3-2) at the C-terminus. This modular arrangement allows for multiple interaction points with their binding partners, primarily the intracellular loops and termini of CaV channels.

STAC STAC Protein C1 Domain Linker SH3-1 SH3-2 cluster_T_tubule T-tubule Membrane cluster_SR Sarcoplasmic Reticulum CaV1_1 CaV1.1 STAC3 STAC3 CaV1_1->STAC3 interacts with II-III loop & C-terminus RyR1 RyR1 Ca_release Ca²⁺ Release RyR1->Ca_release STAC3->RyR1 facilitates opening of Depolarization Membrane Depolarization Depolarization->CaV1_1 activates Contraction Muscle Contraction Ca_release->Contraction cluster_Neuronal_Membrane Neuronal Membrane CaV1_2 CaV1.2 Ca_influx Ca²⁺ Influx CaV1_2->Ca_influx mediates CDI Calcium-Dependent Inactivation CaV1_2->CDI STAC2 STAC2 STAC2->CaV1_2 binds to C-terminus (IQ domain) STAC2->CDI inhibits CaM Calmodulin (Ca²⁺ bound) CaM->CaV1_2 induces Ca_influx->CaM activates cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow start Purified STAC SH3 Domains (in cell) titration Titration start->titration syringe Purified CaV II-III Loop (in syringe) syringe->titration data Measure Heat Change titration->data analysis Analyze Binding Isotherm data->analysis results Determine: K_d, n, ΔH, ΔS analysis->results

Safety Operating Guide

Navigating the Safe Disposal of Stac Protein: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Stac protein is critical for ensuring a safe and compliant laboratory environment. While specific disposal protocols for Stac protein are not publicly available, a risk-based approach grounded in established best practices for recombinant proteins provides a robust framework for its management. This guide offers procedural, step-by-step guidance to directly address operational questions regarding the disposal of Stac protein and associated materials.

Personal Protective Equipment (PPE)

Before handling any materials contaminated with Stac protein, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The minimum required PPE includes:

  • Lab Coat: A buttoned, long-sleeved lab coat to protect clothing and skin.

  • Gloves: Disposable nitrile gloves should be worn. For prolonged handling or higher concentrations, double-gloving is recommended. Gloves must be removed and disposed of immediately after contact with the protein solution, followed by hand washing.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect against splashes. A face shield should be worn in addition to safety glasses when there is a significant splash hazard.[1]

Waste Segregation and Disposal Plan

A comprehensive disposal plan must be in place before beginning any experiment involving Stac protein.[1] Laboratory waste should be segregated based on its physical and chemical properties.

Quantitative Data Summary for Waste Disposal

The following table summarizes the recommended disposal pathways for different types of waste contaminated with Stac protein:

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste Stac protein solutions in benign buffers (e.g., PBS, Tris-HCl). No known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1][2]
Chemically Hazardous Liquid Waste Stac protein mixed with hazardous chemicals (e.g., solvents, detergents, denaturants like urea).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[2]
Solid Waste (Non-Sharps) Contaminated consumables such as gloves, pipette tips, microcentrifuge tubes, and gels.Place in a designated biohazard waste container (e.g., a sturdy bag or box lined with a biohazard bag). This waste is typically collected by a licensed waste disposal service for incineration or autoclaving.[1]
Sharps Waste Needles, syringes, glass slides, or any other sharp objects contaminated with Stac protein.Immediately place in a designated, puncture-resistant sharps container for specialized disposal.[1][3]

Experimental Protocol: Chemical Inactivation of Non-Hazardous Stac Protein Solutions

For non-hazardous Stac protein solutions, a chemical inactivation step is a recommended precautionary measure before drain disposal.

Objective: To denature and inactivate the Stac protein, rendering it non-functional.

Materials:

  • Liquid waste containing Stac protein

  • Freshly prepared 10% bleach solution (sodium hypochlorite)

  • Appropriate collection flask

  • Personal Protective Equipment (PPE)

Procedure:

  • Collect all liquid waste containing Stac protein in a clearly labeled, leak-proof container.[1]

  • Under a fume hood or in a well-ventilated area, add the 10% bleach solution to the protein waste to achieve a final bleach concentration of at least 1%.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][3]

  • After the contact time, neutralize the bleach solution if required by your institution's guidelines.

  • Dispose of the inactivated and neutralized solution down the sanitary sewer with a large volume of running water, in accordance with local regulations.[1][2]

Stac Protein Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving Stac protein.

StacProteinDisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_disposal Solid & Sharps Disposal Waste Stac Protein Contaminated Waste Liquid Liquid Waste Waste->Liquid Solid Solid Waste (Non-Sharps) Waste->Solid Sharps Sharps Waste Waste->Sharps NonHazardous Non-Hazardous Buffer? Liquid->NonHazardous Biohazard Biohazard Waste Container Solid->Biohazard SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer Inactivate Inactivate (e.g., 10% Bleach) NonHazardous->Inactivate Yes Hazardous Hazardous Waste Container NonHazardous->Hazardous No Drain Drain Disposal (with water) Inactivate->Drain WasteCollection Licensed Waste Disposal Service Hazardous->WasteCollection Biohazard->WasteCollection SharpsContainer->WasteCollection

Caption: Workflow for the segregation and disposal of Stac protein waste.

By adhering to these general guidelines and consulting with your institution's Environmental Health and Safety (EHS) department, you can ensure the safe and responsible disposal of Stac protein and associated laboratory waste.

References

Personal protective equipment for handling Stac protein

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Stac Protein

This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals handling Stac protein. Stac proteins (including isoforms Stac1, Stac2, and Stac3) are intracellular adaptor proteins that modulate voltage-gated calcium channels, playing crucial roles in processes like excitation-contraction coupling in muscle and neuronal function.[1][2][3][4]

While Stac protein itself is not classified as an inherently hazardous substance, safe handling is paramount to ensure personnel safety and maintain sample integrity. The following protocols are based on standard best practices for handling non-hazardous recombinant proteins in a laboratory setting.[5] A thorough risk assessment should always be conducted before beginning any work.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier of protection after engineering and administrative controls are implemented.[7] The following equipment is mandatory for handling Stac protein solutions to protect against incidental splashes and contamination.[6][7]

PPE CategoryItemSpecificationPurpose
Body Protection Lab CoatStandard polyester/cotton blend, fully buttoned.[8][9]Protects skin and personal clothing from minor spills and contamination.[9][10]
Hand Protection Disposable GlovesNitrile or latex.[9][10]Prevents direct skin contact with protein solutions and associated buffers. Protects the sample from contamination.[7]
Eye Protection Safety GlassesANSI Z87.1 approved, with side shields.[5][6]Protects eyes from potential splashes or aerosols.[5][10]
Face Protection Face ShieldWorn over safety glasses.Recommended for procedures with a high risk of splashing, such as transferring large volumes or vortexing.[9][10]

Operational and Disposal Plans

Adherence to a strict operational workflow and disposal plan is critical for laboratory safety and regulatory compliance.

Experimental Protocol: Safe Handling Workflow

This step-by-step guide outlines the procedure for safely handling Stac protein solutions in a standard laboratory environment (e.g., BSL-1 or BSL-2).

  • Preparation:

    • Ensure the work area (e.g., laboratory bench or biosafety cabinet) is clean and decontaminated.

    • Gather all necessary materials for the experiment.

    • Don the required PPE in the correct order: first the lab coat, then safety glasses, and finally gloves.

  • Handling Protein Solution:

    • When handling vials or tubes, work carefully to minimize the generation of aerosols.[11] Avoid vigorous shaking or pipetting.[11]

    • If resuspending a lyophilized protein or making dilutions, open containers slowly after a brief centrifugation to ensure all material is at the bottom of the tube.

    • Use sterile pipette tips and techniques to prevent contamination of the stock solution.[5]

    • Keep all containers sealed when not in immediate use.[11]

  • Spill Containment:

    • In the event of a small spill, absorb the liquid with paper towels.

    • Decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, allowing for a contact time of at least 10-30 minutes.[12][13]

    • Dispose of all cleanup materials as chemically or biohazardous waste, as appropriate.[12]

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Remove PPE before leaving the laboratory. Doff gloves first, followed by the lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan

Proper segregation and disposal of waste are crucial for environmental safety and compliance with institutional and federal regulations.[14] The following table outlines the disposal pathways for waste generated during the handling of Stac protein.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste Stac protein in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivate with a 10% bleach solution for 30 minutes, neutralize if required by local regulations, and dispose down the drain with copious amounts of water.[12]
Chemically Hazardous Waste Stac protein mixed with hazardous chemicals (e.g., detergents, solvents).Collect in a designated, properly labeled, and sealed hazardous waste container for pickup by Environmental Health and Safety (EHS) personnel.[12][15]
Solid Biohazardous Waste Gloves, pipette tips, tubes, and other labware contaminated with protein solution.Collect in a designated biohazard bag within a rigid container.[12][16] The container should be autoclaved before final disposal as regulated medical waste.[17]
Sharps Waste Needles, syringes, or other sharp objects contaminated with the protein solution.Place immediately into a designated, puncture-proof sharps container for specialized disposal.[12][16]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of Stac protein, from initial preparation to final waste management.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_contingency Contingency A 1. Conduct Risk Assessment B 2. Don Required PPE (Lab Coat, Glasses, Gloves) A->B C 3. Prepare & Decontaminate Workspace B->C D 4. Handle Stac Protein (Aseptic Technique) C->D E 5. Decontaminate Workspace & Equipment D->E Spill Spill Occurs D->Spill F 6. Segregate & Dispose Waste (Biohazard, Sharps, Chemical) E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->E

Caption: Workflow for safe handling and disposal of Stac protein.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.